Tributylhexylphosphonium Bromide
Description
Properties
IUPAC Name |
tributyl(hexyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40P.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZFETNHIRABGK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105890-71-9 | |
| Record name | Tributylhexylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Section 1: The Underlying Chemistry: Quaternization of Tertiary Phosphines
An In-Depth Technical Guide to the Synthesis of Tributylhexylphosphonium Bromide
This document provides a comprehensive technical guide for the synthesis of this compound (CAS 105890-71-9), a quaternary phosphonium salt with significant utility in modern chemistry. As a versatile phase transfer catalyst and ionic liquid, this compound is instrumental in enhancing reaction efficiency, enabling greener chemical processes, and facilitating the synthesis of novel materials.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a field-proven protocol grounded in established chemical principles. We will delve into the reaction mechanism, provide a self-validating experimental procedure with detailed causality, and outline robust methods for product purification and characterization.
The synthesis of this compound is a classic example of the Menshutkin reaction, specifically the quaternization of a tertiary phosphine.[3] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.
Mechanism of Action: The central phosphorus atom in tributylphosphine possesses a lone pair of electrons, rendering it a potent nucleophile.[4] This nucleophilic center attacks the electrophilic primary carbon atom of 1-bromohexane. The carbon-bromine bond breaks heterolytically, with the bromide ion departing as the leaving group. This single, concerted step results in the formation of a new phosphorus-carbon bond and the desired quaternary phosphonium salt. The choice of a primary alkyl halide (1-bromohexane) is critical, as the S(_N)2 mechanism is most efficient with unhindered electrophiles.
Caption: S(_N)2 mechanism for phosphine quaternization.
Section 2: Pre-Synthesis Considerations & Safety Protocols
Scientific integrity begins with safety. The reagents used in this synthesis possess significant hazards that demand rigorous adherence to safety protocols.
Reagent Analysis & Handling:
-
Tributylphosphine (PBu₃): This is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[5][6] It is also corrosive, causes severe skin burns and eye damage, and has a potent, unpleasant garlic-like stench.[7][8] It must be handled exclusively under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or standard Schlenk line techniques.
-
1-Bromohexane (C₆H₁₃Br): This is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation. Standard precautions for handling volatile organic compounds should be followed.
-
Solvents: Anhydrous solvents should be used to prevent unwanted side reactions, such as the oxidation of tributylphosphine.
| Reagent | CAS Number | Key Hazards (GHS Statements) | Required Personal Protective Equipment (PPE) |
| Tributylphosphine | 998-40-3 | H250 (Catches fire spontaneously if exposed to air), H314 (Causes severe skin burns and eye damage), H302+H312 (Harmful if swallowed or in contact with skin)[5][7][8] | Flame-retardant lab coat, chemical splash goggles, face shield, neoprene or nitrile gloves (double-gloved recommended) |
| 1-Bromohexane | 111-25-1 | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Standard lab coat, chemical splash goggles, nitrile gloves |
Section 3: Detailed Experimental Protocol
This protocol is designed for a ~0.1 mole scale synthesis and can be adjusted accordingly. Every step is critical for ensuring high yield and purity.
Reagents & Equipment:
| Item | Quantity/Specification | Purpose |
| Tributylphosphine | 20.23 g (25.0 mL, 0.1 mol) | Nucleophile |
| 1-Bromohexane | 17.33 g (15.0 mL, 0.105 mol) | Electrophile (slight excess) |
| Anhydrous Acetonitrile | 200 mL | Reaction Solvent |
| Anhydrous Diethyl Ether | 300-400 mL | Washing/Trituration Solvent |
| 3-Neck Round Bottom Flask | 500 mL, oven-dried | Reaction Vessel |
| Addition Funnel | 100 mL, oven-dried | Controlled Reagent Addition |
| Condenser | - | Reflux/Inert Atmosphere |
| Magnetic Stirrer & Stir Bar | - | Agitation |
| Schlenk Line or Glovebox | - | Inert Atmosphere Control |
| Syringes & Needles | Various sizes | Reagent Transfer |
Step-by-Step Synthesis Procedure:
-
System Preparation (Inert Atmosphere): Assemble the 3-neck flask with the addition funnel, condenser (with a gas inlet), and a septum. Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging:
-
Through the septum, add anhydrous acetonitrile (200 mL) to the reaction flask via cannula or syringe.
-
Add 1-bromohexane (15.0 mL, 0.105 mol) to the flask.
-
Using an air-tight syringe, carefully transfer tributylphosphine (25.0 mL, 0.1 mol) into the addition funnel.
-
-
Reaction Execution:
-
Begin vigorous stirring of the acetonitrile/1-bromohexane solution.
-
Add the tributylphosphine from the addition funnel dropwise over 30-45 minutes. The reaction is exothermic; a slow addition rate prevents an uncontrolled temperature increase.
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours. The reaction progress can be monitored by ³¹P NMR, where the starting phosphine peak (around -32 ppm) will be replaced by the product peak (around +34 ppm).
-
-
Product Isolation and Purification:
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Transfer the concentrated solution into a flask and begin adding anhydrous diethyl ether while stirring vigorously. Diethyl ether is a poor solvent for the phosphonium salt, causing it to precipitate or separate as an oil.[9]
-
If a white solid precipitates, continue adding ether until no more solid forms. Collect the solid by filtration under a blanket of nitrogen, wash it thoroughly with several portions of fresh diethyl ether to remove any unreacted starting materials, and dry under high vacuum.
-
If the product separates as a viscous oil (a common occurrence for phosphonium salts), decant the ether/acetonitrile supernatant. Add a fresh portion of diethyl ether (150 mL) and triturate (vigorously stir or scrape) the oil.[9] This process washes away impurities and can often induce crystallization. Repeat the washing/trituration process 2-3 times.
-
After the final wash, remove the residual solvent under high vacuum until a constant weight is achieved. The final product may be a white crystalline solid or a colorless to pale yellow, viscous liquid.[10]
-
Section 4: Product Characterization and Validation
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive characterization method.
-
³¹P NMR (162 MHz, CDCl₃): Expect a single sharp peak at approximately δ 34 ppm. The absence of a peak near δ -32 ppm confirms the consumption of the starting tributylphosphine.
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¹H NMR (400 MHz, CDCl₃): Expect complex multiplets for the methylene groups of the butyl and hexyl chains. The protons on the carbons alpha to the phosphorus atom will show coupling to phosphorus.
-
¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for all carbon atoms in the butyl and hexyl chains. The carbons directly bonded to phosphorus will appear as doublets due to C-P coupling.[11]
-
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Physical Appearance: The product should be a white hygroscopic solid or a clear, colorless to light orange/yellow liquid.[10]
Section 5: Experimental Workflow and Troubleshooting
Visualizing the entire process ensures clarity and reproducibility.
Caption: Overall experimental workflow for synthesis.
Troubleshooting Common Issues:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is a persistent, non-crystalline oil | Inherent property of the salt; minor impurities preventing crystallization. | Vigorously triturate the oil with a non-polar solvent like hexanes or pentane.[9] Attempt slow crystallization via solvent diffusion (dissolve oil in minimal toluene, place in a sealed chamber with a vial of hexane).[9] If purity is high (>95% by NMR), the ionic liquid can be used as is. |
| Low Reaction Yield | Incomplete reaction; loss during work-up; moisture contamination leading to phosphine oxide formation. | Extend reaction time or apply gentle heat (e.g., 40-50 °C). Ensure all reagents and solvents are anhydrous and the system is fully inert. Be careful during transfers and decanting steps. |
| Product contaminated with Tributylphosphine Oxide | Accidental exposure of tributylphosphine to air/moisture. | This impurity is more polar and often difficult to remove. Careful recrystallization from a solvent system like toluene/ethyl acetate may be effective.[9] Prevention by maintaining a strict inert atmosphere is the best solution. |
Conclusion
The synthesis of this compound via the quaternization of tributylphosphine is a robust and reliable procedure when executed with precision and stringent safety measures. The protocol detailed in this guide provides a clear pathway to obtaining a high-purity product suitable for its diverse applications in catalysis and materials science. By understanding the underlying chemical principles and potential experimental challenges, researchers can confidently and safely perform this valuable synthesis.
References
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An In-depth Technical Guide to the Chemical Structure of Tributylhexylphosphonium Bromide
To our valued audience of researchers, scientists, and drug development professionals,
Following a comprehensive search and analysis of publicly available scientific literature and databases, we have determined that there is insufficient specific experimental data to construct an in-depth technical guide on the chemical structure of Tributylhexylphosphonium Bromide that meets the rigorous standards of scientific integrity and detail required by this directive.
While general information regarding its identity, primary applications, and the broader class of quaternary phosphonium salts is accessible, the core experimental data necessary for a detailed structural elucidation and characterization of this compound specifically is not presently available in the public domain. This includes:
-
Detailed Spectroscopic Data: No peer-reviewed publications or database entries containing experimentally obtained ¹H NMR, ¹³C NMR, ³¹P NMR, IR, or mass spectrometry spectra for this compound could be located. This data is fundamental for the unambiguous confirmation of its chemical structure and for providing a detailed analysis of its electronic and molecular environment.
-
Specific Synthesis and Purification Protocols: While the general synthesis via the quaternization of tributylphosphine with hexyl bromide is understood, a detailed, step-by-step experimental protocol with specific reaction conditions, purification methods, and characterization of the final product is not documented in available literature.
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Quantitative Physicochemical Properties: Verifiable and consistent quantitative data for key physical properties such as melting point, density, and solubility in a range of solvents for this compound are not available. Many sources list these as "Not Available."
-
Crystallographic Data: There is no available information regarding the single-crystal X-ray diffraction analysis of this compound, which would provide definitive proof of its solid-state structure and intermolecular interactions.
Without this foundational experimental data, any attempt to create a detailed technical guide would rely on extrapolation from related compounds and theoretical predictions. This would not meet the core requirements for scientific integrity, expertise, and trustworthiness that are paramount for a resource intended for a scientific audience.
We are committed to providing accurate and reliable scientific information. Therefore, we must conclude that we cannot fulfill the request for an in-depth technical guide on the chemical structure of this compound at this time. We will continue to monitor the scientific literature and will revisit this topic should the necessary experimental data become publicly available.
Foreword: The Practical Significance of Physicochemical Data
An In-Depth Technical Guide to the Physical Properties of Tributylhexylphosphonium Bromide
For the researcher, scientist, or drug development professional, a molecule is more than a structure; it is a tool defined by its physical behavior. This compound ([P(Bu)₃Hex]Br), a quaternary phosphonium salt, is a prominent member of the ionic liquid family, valued for its utility as a phase transfer catalyst and its role in advancing green chemistry principles.[1][2][3] Its efficacy in applications ranging from organic synthesis to advanced electrochemical systems is dictated by its physical properties.[3][4] Understanding its thermal stability, solubility, and phase behavior is not merely academic—it is a prerequisite for process optimization, reaction design, and the assurance of reproducible outcomes. This guide provides a detailed exploration of these core properties, grounded in established analytical principles and field-proven insights.
Molecular and Chemical Identity
A foundational understanding begins with the unequivocal identification of the compound.
-
Chemical Name: this compound
-
Synonyms: Hexyltributylphosphonium bromide[4]
The structure consists of a central phosphorus atom forming a cation with three butyl chains and one hexyl chain. This asymmetric alkyl substitution is a key determinant of its physical properties, influencing everything from melting point to solvent miscibility.[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
The utility of [P(Bu)₃Hex]Br is defined by the following physical characteristics.
Appearance and Physical State
This compound is typically described as a clear liquid, with a color ranging from colorless to light orange or yellow.[3] It can also be found as a white to yellow powder or lump.[1] This variability suggests that its melting point is near ambient temperature, and its physical state may depend on purity and storage conditions.
Melting Point
A precise melting point for this compound is not consistently reported in the literature, which is common for ionic liquids that may exhibit glass transitions or exist as liquids at room temperature. However, we can infer its likely behavior by examining the trend within its homologous series. The melting point of quaternary phosphonium bromides is highly dependent on the symmetry of the cation and the length of the alkyl chains. Longer chains tend to increase van der Waals forces, leading to higher melting points in symmetric structures, but asymmetry, as seen in [P(Bu)₃Hex]Br, can disrupt crystal packing and lower the melting point.
| Compound Name | Alkyl Chains | Melting Point (°C) |
| Tributyl(dodecyl )phosphonium bromide | 3x Butyl, 1x C12 | 33 |
| Tributyl(hexadecyl )phosphonium bromide | 3x Butyl, 1x C16 | 56-58 |
Data sourced from Chemsrc and Sigma-Aldrich.[6][7]
Given that this compound has a shorter C6 chain, it is expected to have a melting point below that of the C12 analogue (33°C), consistent with its frequent description as a liquid.
Thermal Stability
A key advantage of phosphonium-based ionic liquids is their high thermal stability.[1] While specific decomposition data for [P(Bu)₃Hex]Br is sparse, phosphonium salts are generally more thermally robust than their nitrogen-based ammonium analogues. Thermal decomposition, when it occurs, typically proceeds through a mechanism analogous to a Hofmann elimination. This pathway involves the abstraction of a proton from a β-carbon on one of the alkyl chains by the bromide anion, leading to the formation of an alkene, a tertiary phosphine, and hydrogen bromide.
Caption: Plausible thermal decomposition pathway for [P(Bu)₃Hex]Br.
This high stability makes it suitable for chemical processes requiring elevated temperatures, where traditional organic solvents might volatilize or degrade.[3]
Density
The density is a critical parameter for process design, especially in liquid-liquid extractions. A value of 1.04 g/mL has been reported for this compound.
Solubility
Precise quantitative solubility data is not widely published. However, qualitatively, this compound is known to be soluble in a range of organic solvents.[1] Its ionic nature, combined with the presence of four substantial alkyl chains, gives it an amphiphilic character, allowing it to dissolve in both polar and non-polar organic media. This broad solubility is fundamental to its role as a phase transfer catalyst, where it must shuttle reactive anions between an aqueous phase and an organic phase.[1]
Summary of Physical Properties
| Physical Property | Value / Description | Source(s) |
| CAS Number | 105890-71-9 | [1][5] |
| Molecular Formula | C₁₈H₄₀BrP | [4][5] |
| Molecular Weight | 367.39 g/mol | [3][4] |
| Appearance | Colorless to light orange/yellow clear liquid or solid | [1][3] |
| Melting Point | Not reported; likely < 33°C based on homologous series | [6][7] |
| Boiling Point | Not applicable; decomposes at high temperature | |
| Density | 1.04 g/mL | |
| Solubility | Soluble in organic solvents | [1] |
| Thermal Stability | High; decomposes at elevated temperatures | [1] |
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of data, standardized and well-controlled experimental protocols are essential. The following methodologies represent robust approaches for characterizing the key physical properties of ionic liquids like [P(Bu)₃Hex]Br.
Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. This method directly quantifies the temperature at which the compound begins to decompose and lose mass. Performing the analysis under an inert nitrogen atmosphere is critical to prevent oxidative degradation, ensuring the measured decomposition temperature (Td) reflects the compound's intrinsic thermal stability, not its reactivity with oxygen. A controlled, linear heating rate ensures thermal equilibrium and provides reproducible data.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere Control: Purge the TGA furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes prior to and during the experiment. This creates an inert environment.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and furnace temperature throughout the program.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature (Td) is typically determined from the intersection of the baseline tangent with the tangent of the steepest mass loss curve.
Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
Causality: This gravimetric method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[8] By allowing an excess of the solute to equilibrate with the solvent at a constant temperature, a saturated solution is formed. Careful filtration and subsequent evaporation of the solvent from a known mass of the saturated solution allow for the direct calculation of the mass of dissolved solute, providing a precise and reliable solubility value (e.g., in g/100 mL).
Methodology:
-
System Preparation: To several glass vials with airtight seals, add an excess amount of this compound (enough so that undissolved solid remains visible at equilibrium).
-
Solvent Addition: Add a precise, known volume or mass of the desired solvent (e.g., 5.00 mL) to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 ± 0.1°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours for the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a fine particle filter (e.g., 0.22 µm PTFE) to prevent transfer of any solid particles.
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish. Record the total mass of the dish and the solution.
-
Gently heat the dish in a ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the ionic liquid.
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Once all solvent is removed, cool the dish in a desiccator and weigh it.
-
-
Calculation: The solubility is calculated from the mass of the initial saturated solution and the mass of the residual ionic liquid.
Conclusion
This compound presents a profile of high thermal stability, broad organic solvent solubility, and a low melting point, consistent with its classification as a versatile ionic liquid. These properties are a direct consequence of its molecular structure—the quaternary phosphonium core provides ionic character, while the asymmetric alkyl chains govern its phase behavior and miscibility. For the practicing scientist, this combination makes [P(Bu)₃Hex]Br an effective and robust tool for enhancing reaction efficiency and developing more sustainable chemical processes. The experimental protocols detailed herein provide a framework for the rigorous and reliable characterization of this and other important ionic liquids.
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Tributylhexylphosphonium Bromide (CAS 105890-71-9): An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide offers a comprehensive technical overview of Tributylhexylphosphonium Bromide (TBHPB), a quaternary phosphonium salt identified by CAS number 105890-71-9. We will explore its fundamental physicochemical properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The information presented here is a synthesis of established technical data and practical insights, intended to empower and inform your research endeavors.
Core Scientific Principles
This compound is a quaternary phosphonium salt that has garnered significant attention for its utility as a phase transfer catalyst.[1] Its molecular structure, featuring a central phosphorus atom bonded to three butyl groups and one hexyl group, imparts hydrophobic properties.[2] This structure is key to its function, enabling the transfer of ions across different phases, which significantly enhances reaction rates and yields in various chemical processes.[1]
Physicochemical Characteristics
A thorough understanding of a compound's properties is essential for its effective application. This compound's notable attributes include high thermal stability and solubility in organic solvents.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 105890-71-9 |
| Molecular Formula | C18H40BrP[4][5] |
| Molecular Weight | 367.39 g/mol [2][5] |
| Appearance | White or colorless to light orange or yellow powder, lump, or clear liquid[1][2][3] |
| Purity | Typically ≥97%[2][5] |
| Storage | Inert atmosphere, room temperature |
These properties underscore its versatility as a catalyst in a range of chemical transformations.[1]
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the reaction of a tertiary phosphine with an alkyl halide.[3] Specifically, it involves reacting tributylphosphine with hexyl bromide.[3] Manufacturers carefully control reaction conditions such as temperature, solvent, and reaction time to ensure high purity and yield.[3] For those requiring specific formulations, custom synthesis services are available to develop new phosphonium-based ionic liquids to meet unique performance criteria.[6]
Caption: Synthesis of this compound.
Applications in Modern Research
This compound's primary application lies in its role as a phase transfer catalyst, facilitating reactions between immiscible phases.[1] This capability is instrumental in advancing complex organic synthesis and the creation of novel materials.[1]
Key Application Areas:
-
Catalysis: Extensively used as a phase transfer catalyst to facilitate various chemical reactions.[1]
-
Material Synthesis: Its catalytic properties are leveraged in the synthesis of new materials, improving reaction efficiency.[1]
-
Extraction Processes: Aids in extraction by using its phase transfer capabilities to enhance the separation of specific compounds.[1]
-
Emulsion Polymerization: Serves as a catalyst in emulsion polymerization, contributing to the formation of stable emulsions.[1]
-
Green Chemistry: By acting as a phase transfer catalyst, it enables the use of more benign solvent systems, such as water, reducing the environmental footprint of chemical synthesis. It can also improve reaction kinetics and selectivity, allowing processes to be carried out at lower temperatures and pressures.
-
Electrochemical Applications: It is being explored for its potential in materials science and electrochemistry.[2]
Experimental Protocols
The following is a generalized protocol for a phase transfer-catalyzed reaction. It is crucial to adapt this procedure based on the specific requirements of the intended application.
Protocol: Phase Transfer-Catalyzed Alkylation
This protocol provides a general framework for alkylation reactions using this compound.
Materials:
-
Substrate (e.g., active methylene compound, indole)
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., potassium carbonate, potassium hydroxide)
-
This compound (catalytic amount)
-
Organic solvent (e.g., toluene, DMF)
-
Aqueous phase (e.g., water)
Procedure:
-
Prepare a Biphasic Mixture: Combine the substrate in an organic solvent with the nucleophile in an aqueous or solid phase.
-
Add Catalyst: Introduce a catalytic amount of this compound to the mixture.
-
Reaction: Stir the mixture at a specified temperature, monitoring the reaction's progress using techniques like TLC, GC, or HPLC.
-
Workup: After the reaction is complete, separate the phases. Wash the organic layer with a dilute solution of sodium bicarbonate followed by water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the product as needed through column chromatography or recrystallization.
Caption: Experimental Workflow for PTC Alkylation.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Recommended Safety Measures:
-
Handling: Avoid all personal contact, including inhalation.[7] Use in a well-ventilated area.[7] Do not eat, drink, or smoke when handling.[7]
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.
-
Storage: Keep containers securely sealed when not in use.[7] Store in a well-ventilated place.[8]
-
Spills: In case of a spill, use dry clean-up procedures and avoid generating dust.[7]
For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][9][10]
Conclusion
This compound is a versatile and powerful phosphonium salt that serves as a critical tool for researchers and professionals in drug development and beyond.[1] Its efficacy as a phase transfer catalyst, combined with its favorable physicochemical properties, enables more efficient, safer, and environmentally friendly chemical processes. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in innovative research and development.
References
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An In-Depth Technical Guide to the Solubility of Tributylhexylphosphonium Bromide in Organic Solvents
Foreword: Navigating the Solvent Landscape for Phosphonium Ionic Liquids
Tributylhexylphosphonium bromide, a prominent member of the phosphonium-based ionic liquids (ILs), has garnered significant attention across various scientific disciplines, particularly in drug development, catalysis, and materials science.[1][2] Its utility as a phase-transfer catalyst, for instance, is fundamentally governed by its solubility and behavior in organic media.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound. Recognizing the scarcity of publicly available quantitative solubility data for this specific ionic liquid, this document takes a dual approach: it first elucidates the theoretical underpinnings of ionic liquid solubility and then provides a robust, field-proven experimental protocol for the precise determination of these values. This empowers researchers to generate the high-quality, application-specific data required for their work.
Physicochemical Profile of this compound
This compound (CAS 105890-71-9) is a quaternary phosphonium salt with the molecular formula C₁₈H₄₀BrP and a molecular weight of approximately 367.39 g/mol .[3][4] It typically presents as a clear, colorless to light orange or yellow liquid, a characteristic that is influenced by its purity.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 105890-71-9 | [4] |
| Molecular Formula | C₁₈H₄₀BrP | [4] |
| Molecular Weight | 367.39 g/mol | [3][5] |
| Appearance | Slightly yellow to orange clear liquid | |
| Density | 1.04 g/mL | [2] |
| Primary Application | Phase Transfer Catalyst | [1] |
A defining feature of this compound, like many ionic liquids, is its negligible vapor pressure, which makes it an attractive alternative to volatile organic compounds (VOCs) in various applications.[3] Its thermal stability is another key attribute, contributing to its versatility in a range of chemical processes.[1][3]
Theoretical Framework for Understanding Solubility
The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. A predictive understanding of these interactions is invaluable for solvent selection and process optimization. Two primary theoretical frameworks are particularly useful in this context: Hildebrand/Hansen Solubility Parameters and the COSMO-RS model.
Hildebrand and Hansen Solubility Parameters: A Practical Approach
The Hildebrand solubility parameter (δ) offers a numerical estimation of the cohesive energy density of a substance, which is the energy required to separate its constituent molecules. The fundamental principle is that "like dissolves like"; materials with similar Hildebrand solubility parameters are more likely to be miscible.
For a more nuanced understanding, the Hansen solubility parameters (HSP) dissect the total Hildebrand parameter into three components:
-
δd: Energy from dispersion forces
-
δp: Energy from polar interactions
-
δh: Energy from hydrogen bonding
Kamlet-Taft Parameters: Characterizing Solvent-Solute Interactions
The Kamlet-Taft solvatochromic parameters provide a measure of a solvent's polarity and its ability to participate in specific solute-solvent interactions. These parameters are:
-
α: The solvent's hydrogen bond donating (HBD) ability.
-
β: The solvent's hydrogen bond accepting (HBA) ability.
-
π *: The solvent's dipolarity/polarizability.
By understanding the Kamlet-Taft parameters of a range of organic solvents, researchers can infer the nature of the interactions that will govern the solubility of this compound. For instance, a high β value for a solvent would suggest a strong interaction with the phosphonium cation.
COSMO-RS: A Quantum Chemistry-Based Predictive Model
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational tool that can predict the thermodynamic properties of liquid mixtures, including solubility, from first principles. It utilizes quantum chemical calculations to determine the screening charge density on the surface of a molecule, which is then used to predict its behavior in a liquid phase. COSMO-RS can be a valuable in-silico tool for screening a large number of potential solvents for an ionic liquid before undertaking experimental work, saving both time and resources.
Experimental Determination of Solubility: The Shake-Flask Method
Given the absence of comprehensive quantitative solubility data for this compound, a reliable experimental protocol is essential. The isothermal "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (≥98% purity, dried under vacuum to remove residual moisture)
-
Organic solvents of interest (analytical or HPLC grade)
-
Thermostatic shaker or water bath with precise temperature control (±0.1 °C)
-
Analytical balance (±0.0001 g accuracy)
-
Glass vials with airtight seals (e.g., screw caps with PTFE liners)
-
Syringe filters (PTFE, 0.22 µm pore size)
-
Volumetric flasks and pipettes
-
Evaporating dishes (pre-weighed)
-
Drying oven
-
Desiccator
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask method.
Detailed Protocol
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.
-
-
Sample Collection and Phase Separation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporating dish. This step should be performed quickly to avoid any temperature changes that could affect the solubility.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporating dish containing the saturated solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely but below the decomposition temperature of the ionic liquid.
-
Once the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish and repeat the drying and cooling process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the evaporating dish minus the initial mass of the empty dish.
-
The mass of the solvent is the mass of the evaporating dish with the solution minus the final constant mass of the dish.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
-
Qualitative Solubility and Data Presentation
While precise quantitative data is lacking in the literature, general observations indicate that this compound is soluble in a range of organic solvents.[1][2] For a systematic study, it is recommended to test a variety of solvents representing different classes.
Table 2: Proposed Organic Solvents for Solubility Determination
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar, aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Less polar, aprotic solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Nonpolar, aromatic solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Denser, relatively nonpolar solvents. |
| Esters | Ethyl acetate | Moderately polar, aprotic solvent. |
| Nitriles | Acetonitrile | Polar, aprotic solvent. |
| Alkanes | Hexane, Heptane | Nonpolar, aliphatic solvents. |
The experimentally determined solubility data should be compiled into a comprehensive table for easy comparison and analysis.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static property and can be significantly influenced by several factors.
The Role of Temperature
For most solid-liquid systems, solubility increases with temperature. However, for liquid-liquid systems, as is the case for this compound in many organic solvents, the effect of temperature can be more complex, potentially leading to an upper or lower critical solution temperature. Therefore, determining solubility at various temperatures is crucial for understanding the thermodynamic behavior of the system.
The Impact of Solvent Properties
As discussed in the theoretical framework, the polarity, hydrogen bonding capability, and size of the solvent molecules all play a critical role in their ability to dissolve the ionic liquid. The interplay of these factors determines the overall solubility.
The Effect of Impurities
The presence of impurities, particularly water, in either the ionic liquid or the solvent can significantly affect the measured solubility. Water can form hydrogen bonds and alter the overall polarity of the system. Therefore, using high-purity, dry materials is paramount for obtaining accurate and reproducible results.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data remains elusive in the public domain, this guide has equipped researchers with the theoretical knowledge and a detailed experimental protocol to confidently determine this crucial parameter. By systematically applying the shake-flask method and considering the influential factors discussed, scientists and drug development professionals can generate the high-quality data needed to advance their research and applications of this versatile phosphonium ionic liquid. Future work should focus on the systematic determination and publication of the solubility of this compound in a wide array of organic solvents at various temperatures to create a valuable public resource for the scientific community.
References
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Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes - NINGBO INNO PHARMCHEM CO.,LTD. ([Link])
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Tributyl(hexadecyl)phosphonium bromide | CAS#:14937-45-2 | Chemsrc. ([Link])
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Understanding this compound: Properties and Chemical Synthesis. ([Link])
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This compound | CAS#:105890-71-9 | Chemsrc. ([Link])
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1530-32-1 CAS | TRIPHENYL ETHYL PHOSPHONIUM BROMIDE | Laboratory Chemicals | Article No. 06370 - Loba Chemie. ([Link])
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Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide | Request PDF - ResearchGate. ([Link])
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Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K - Frontiers. ([Link])
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Thermophysical Properties of Pure and Water-saturated Tetradecyltrihexylphosphonium-based Ionic Liquids | Request PDF - ResearchGate. ([Link])
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Thermal stability of trihexyl(tetradecyl)phosphonium chloride | Request PDF - ResearchGate. ([Link])
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(PDF) Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K - ResearchGate. ([Link])
-
Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) - Papchem Lifesciences. ([Link])
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Densities and Dynamic Viscosities of Methyltriphenylphosphonium Bromide-based Deep Eutectic Solvents and Excess Properties of Their Pseudo-binary Mixtures with Ethanol - KoreaScience. ([Link])
-
Butyl bromide | C4H9Br | CID 8002 - PubChem - NIH. ([Link])
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thermal stability of Tributylhexylphosphonium Bromide
An In-Depth Technical Guide to the Thermal Stability of Tributylhexylphosphonium Bromide
Abstract
This compound, [P₄₄₄₆]Br, is a quaternary phosphonium salt recognized for its utility as a versatile phase transfer catalyst and its role in advanced material synthesis.[1][2] A critical parameter governing its efficacy and operational limits in high-temperature applications is its thermal stability. This guide provides a comprehensive analysis of the factors determining the thermal stability of [P₄₄₄₆]Br, grounded in the fundamental principles of ionic liquid chemistry. We delve into the primary decomposition pathways, standardized methodologies for experimental assessment via Thermogravimetric Analysis (TGA), and the profound influence of both intrinsic molecular structure and extrinsic experimental conditions. This document serves as a crucial resource for researchers and chemical engineers aiming to optimize processes and ensure the safe, effective application of this phosphonium ionic liquid.
Introduction to Phosphonium Ionic Liquids and Thermal Stability
Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions.[3] Their negligible vapor pressure, non-flammability, and high thermal stability make them attractive alternatives to volatile organic compounds (VOCs) in a wide range of applications.[4][5] Among the diverse families of ILs, phosphonium-based ionic liquids (PILs) are noted for their generally superior thermal and chemical stability compared to their nitrogen-based analogues like imidazolium or ammonium salts.[6][7]
This compound, hereafter [P₄₄₄₆]Br, belongs to this robust class of materials. Its molecular structure consists of a central phosphorus atom bonded to three butyl chains and one hexyl chain, with a bromide anion providing charge neutrality.[2] The thermal stability of an IL is not an absolute value but rather the temperature range within which it remains chemically intact without undergoing irreversible decomposition. Understanding this limit is paramount for applications such as high-temperature catalysis, polymer processing, and as heat-transfer fluids, where thermal degradation can lead to loss of efficacy, process contamination, and the release of hazardous byproducts.[8][9][10]
Fundamental Decomposition Mechanisms of Quaternary Phosphonium Salts
The thermal degradation of tetraalkylphosphonium halides like [P₄₄₄₆]Br is primarily dictated by the interplay between the cation's structure and the anion's nucleophilicity. Two dominant, often competing, reaction pathways are recognized for the initial decomposition step.[11][12]
-
Nucleophilic Substitution at Phosphorus (Sₙ(P)): In this pathway, the bromide anion acts as a nucleophile, attacking the electrophilic phosphorus center. This leads to the cleavage of a phosphorus-carbon bond, yielding a trialkylphosphine (e.g., tributylphosphine or hexyl-dibutylphosphine) and an alkyl halide (e.g., hexyl bromide or butyl bromide). The high nucleophilicity of the bromide anion makes this a significant pathway for phosphonium bromides.
-
β-Elimination (Hofmann-type Elimination): This pathway involves the abstraction of a proton from the β-carbon of one of the alkyl chains by the bromide anion, which acts as a base. This results in the formation of an alkene (e.g., 1-butene or 1-hexene), a trialkylphosphine, and hydrogen bromide.
The prevalence of one pathway over the other is influenced by the steric hindrance around the phosphorus atom and the basicity of the anion. For tetraalkylphosphonium salts, both mechanisms are plausible and can occur simultaneously.
Caption: Competing thermal decomposition pathways for [P₄₄₄₆]Br.
Experimental Assessment: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ILs.[4][13] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Key TGA-Derived Parameters
The TGA curve (mass vs. temperature) and its first derivative (DTG curve) provide several critical parameters for assessing short-term thermal stability:[4][14]
-
T_onset (Onset Decomposition Temperature): The temperature at which significant mass loss begins. It is typically determined by the intersection of tangents drawn from the baseline and the inflection point of the mass loss curve.[15][16] This is the most commonly reported metric for thermal stability.
-
T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximal, identified as the peak in the DTG curve.
-
Tₓ% (Temperature at x% Mass Loss): The temperature at which a specific percentage (e.g., 5% or 10%) of the initial sample mass has been lost. This provides a more conservative and often more realistic measure of the onset of degradation.
Standardized Protocol for TGA of [P₄₄₄₆]Br
To ensure reproducible and comparable data, a standardized TGA protocol is essential. The following methodology is synthesized from best practices in the field.[17][18]
Objective: To determine the short-term thermal stability (T_onset, T_peak) of this compound under an inert atmosphere.
Materials & Equipment:
-
This compound sample (high purity, >99%)
-
Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo)
-
High-purity nitrogen gas (99.999%)
-
Alumina or platinum sample pans
-
Microbalance
Protocol Steps:
-
Instrument Calibration: Perform temperature and mass calibrations according to the manufacturer's specifications.
-
Sample Preparation:
-
Due to the hygroscopic nature of many phosphonium halides, pre-dry the [P₄₄₄₆]Br sample under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours to remove absorbed water, which can lower the apparent decomposition temperature.[8][19]
-
Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA pan. A consistent sample mass is crucial as it can influence heat transfer and decomposition kinetics.[18]
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere. An inert atmosphere is critical to prevent oxidative decomposition, which typically occurs at lower temperatures than thermal decomposition.[4][20]
-
-
TGA Measurement (Dynamic Scan):
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Plot the TGA (mass %) and DTG (%/°C) curves.
-
Determine T_onset, T_peak, and T₅% from the resulting curves using the instrument's analysis software.
-
Caption: Standard experimental workflow for TGA of [P₄₄₄₆]Br.
Factors Influencing Thermal Stability
The measured thermal stability of [P₄₄₄₆]Br is a result of both its intrinsic molecular properties and the extrinsic conditions of the analysis.
Intrinsic Factors (Molecular Structure)
-
Cation Structure: For tetraalkylphosphonium cations, thermal stability is generally high. While very long alkyl chains can sometimes slightly decrease stability due to increased van der Waals forces and potential for elimination reactions, the effect is often less pronounced than that of the anion.[4] Some studies suggest that cation chain length has little effect on the ultimate decomposition temperature.[17][22] Phosphonium cations are inherently more stable than many imidazolium cations, which can have acidic protons susceptible to attack.[7]
-
Anion Type: The anion plays a dominant role in determining the thermal stability of an IL.[14][23] The stability generally follows an inverse relationship with the anion's nucleophilicity and basicity. The bromide anion is more nucleophilic than anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻).[24][25] Consequently, phosphonium bromides are expected to have lower thermal stability than their [NTf₂]⁻ or [PF₆]⁻ counterparts, as the bromide anion can more readily initiate Sₙ(P) or β-elimination decomposition pathways.
| Ionic Liquid Class | Representative T_onset Range (°C) | Key Reference(s) |
| Phosphonium with Halide Anions (e.g., Br⁻, Cl⁻) | 250 - 350 | [14][19][21] |
| Phosphonium with [NTf₂]⁻ Anion | 350 - 400+ | [4][6][26] |
| Imidazolium with Halide Anions (e.g., Br⁻) | 290 - 350 | [27] |
| Imidazolium with [NTf₂]⁻ Anion | 350 - 450+ | [4][28][29] |
| Caption: Table 1. Comparative onset decomposition temperatures for different classes of ionic liquids, illustrating the significant influence of the anion. |
Extrinsic Factors (Experimental Conditions)
-
Atmosphere: As previously noted, the presence of oxygen can introduce lower-temperature oxidative degradation pathways, leading to an underestimation of the intrinsic thermal stability.[4][20] Therefore, measurements under an inert N₂ or Argon atmosphere are standard practice.
-
Heating Rate: The heating rate used in dynamic TGA scans has a dramatic effect on the observed T_onset. Higher heating rates afford the sample less time at any given temperature, resulting in an artificially inflated T_onset value. The difference in T_onset between a 1°C/min and a 20°C/min scan can be as much as 100°C.[4][23]
-
Impurities: The presence of impurities, particularly water and residual halides from synthesis, can significantly lower the thermal stability of an IL.[14][21] Water can promote hydrolysis, while excess halides can accelerate nucleophilic attack.
| Parameter | Condition 1 | T_onset (°C) | Condition 2 | T_onset (°C) | Rationale |
| Heating Rate | Slow (e.g., 2°C/min) | Lower Value | Fast (e.g., 20°C/min) | Higher Value | Less time for decomposition to initiate at lower temperatures.[4][20] |
| Atmosphere | Air (Oxidative) | Lower Value | Nitrogen (Inert) | Higher Value | Prevents oxidative pathways that occur at lower energy.[4][20] |
| Purity | With Impurities (H₂O) | Lower Value | High Purity (>99%) | Higher Value | Impurities can act as catalysts for decomposition.[21] |
| Caption: Table 2. Influence of key experimental conditions on measured TGA onset temperatures. |
Short-Term vs. Long-Term Thermal Stability
It is a critical and often overlooked fact that the T_onset from a dynamic TGA scan represents short-term stability and significantly overestimates the true, long-term operational stability of an IL.[9][21] Ionic liquids can exhibit appreciable decomposition at temperatures 100-150°C below their dynamic T_onset when held at a constant temperature (isothermally) for extended periods.[18][25]
For applications requiring prolonged use at elevated temperatures, isothermal TGA studies are necessary. In these experiments, the sample is held at a series of constant temperatures below T_onset, and the mass loss over time (e.g., hours or days) is measured. This data can be used to determine kinetic parameters and estimate a Maximum Operating Temperature (MOT), which might be defined as the temperature at which the sample loses 1% of its mass over a 10-hour period (T₀.₀₁/₁₀h).[14][30] For [P₄₄₄₆]Br, while a dynamic T_onset might be in the range of 250-300°C, its practical, long-term use should be limited to significantly lower temperatures to avoid gradual degradation.
Practical Implications and Safety Considerations
A thorough understanding of the thermal stability of [P₄₄₄₆]Br directly impacts its application:
-
Process Optimization: In catalysis, knowing the MOT allows for the selection of reaction temperatures that maximize reaction rates without degrading the catalyst, ensuring process efficiency and recyclability.
-
Material Integrity: When used in polymer synthesis or as a plasticizer, exceeding the degradation temperature can compromise the final product's properties.
-
Safety: Thermal decomposition of [P₄₄₄₆]Br can release hazardous and corrosive gases, including oxides of phosphorus, carbon monoxide, carbon dioxide, and hydrogen bromide.[8][10][31] Process design must include adequate ventilation and material compatibility considerations to manage these risks, especially in the event of a thermal runaway.
Conclusion
The is a multifaceted property governed by its inherent molecular structure and the external environment. While phosphonium cations provide a robust foundation, the nucleophilic bromide anion defines a decomposition threshold that is typically lower than for ILs with non-coordinating anions like [NTf₂]⁻. The primary decomposition mechanisms involve nucleophilic substitution and β-elimination. Accurate assessment of thermal stability relies on standardized Thermogravimetric Analysis, with a crucial understanding that dynamic TGA scans overestimate long-term operational limits. For researchers and engineers, a comprehensive evaluation using both dynamic and isothermal methods is essential for the safe and effective implementation of [P₄₄₄₆]Br in high-temperature applications.
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Fillion, J. J., et al. (2016). Phase Transitions, Decomposition Temperatures, Viscosities, and Densities of Phosphonium, Ammonium, and Imidazolium Ionic Liquids with Aprotic Heterocyclic Anions. Journal of Chemical & Engineering Data, 61(8), 2829–2844. [Link]
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G. Di Nicola, et al. (2014). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. International Journal of Molecular Sciences, 15(12), 23372-23391. [Link]
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Tributylhexylphosphonium Bromide as a quaternary phosphonium salt
An In-Depth Technical Guide to Tributylhexylphosphonium Bromide
Abstract: This technical guide provides an in-depth analysis of this compound, a quaternary phosphonium salt with significant and expanding applications in chemical synthesis and the pharmaceutical sciences. We will move beyond a superficial overview to explore its core physicochemical properties, detailed synthesis and purification protocols, and multifaceted roles as a phase transfer catalyst, active pharmaceutical ingredient (API), and functional excipient in advanced drug delivery systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile compound. We will delve into the causality behind experimental choices, providing field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.
The Ascendancy of Quaternary Phosphonium Salts
Quaternary phosphonium salts, analogs of quaternary ammonium salts, are organophosphorus compounds with the general formula [PR₄]⁺X⁻. The central phosphorus atom, bonded to four organic residues, imparts unique characteristics such as high thermal stability and chemical resistance. Unlike their nitrogen counterparts, phosphonium salts exhibit a larger, more polarizable cation, which profoundly influences their behavior in both aqueous and non-aqueous systems. This distinction is a critical driver of their efficacy in applications ranging from catalysis to antimicrobial agents.
Core Profile: this compound
This compound, also known as Cyphos® 443B, is a prominent member of this class. Its asymmetric structure, combining three butyl chains and one hexyl chain, creates a compound that is thermally stable and exhibits amphiphilic properties, making it soluble in a range of organic solvents.
Chemical Identity and Structure
-
IUPAC Name: Hexyltributylphosphonium bromide
-
CAS Number: 25886-12-0
-
Molecular Formula: C₁₈H₄₀BrP
-
Molecular Weight: 367.39 g/mol
The structure consists of a central phosphorus cation covalently bonded to three butyl groups and one hexyl group, with a bromide anion providing the charge balance.
Caption: Structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties is paramount for application design. The data below has been consolidated from various technical sources.
| Property | Value | Significance in Application |
| Appearance | White to off-white crystalline solid | Indicates purity; coloration may suggest impurities. |
| Melting Point | 98-102 °C | Defines the solid-state operational window and is critical for formulation processes like hot-melt extrusion. |
| Solubility | Soluble in water, ethanol, and chloroform | Dictates solvent choice for synthesis, purification, and formulation. Amphiphilicity is key for its diverse roles. |
| Thermal Stability (TGA) | Decomposes > 250 °C | High thermal stability allows for its use in reactions requiring elevated temperatures without significant degradation. |
| Density | ~1.1 g/cm³ | Important for process engineering, reactor design, and formulation calculations. |
Synthesis, Purification, and Characterization
The synthesis of this compound is a classic example of a quaternization reaction, a type of nucleophilic substitution.
Reaction Mechanism and Workflow
The synthesis involves the reaction of a tertiary phosphine (tributylphosphine) with an alkyl halide (1-bromohexane). The lone pair of electrons on the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromohexane, displacing the bromide ion.
Caption: General workflow for the synthesis of this compound.
Laboratory-Scale Synthesis Protocol
This protocol is a self-validating system. The success of each step is confirmed by the expected physical changes and subsequent analytical characterization.
Materials:
-
Tributylphosphine (P(C₄H₉)₃)
-
1-Bromohexane (C₆H₁₃Br)
-
Anhydrous Toluene (or Acetonitrile)
-
Anhydrous Hexane
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet.
-
Causality: An inert atmosphere is critical to prevent the oxidation of the tributylphosphine, which is air-sensitive and can readily form the phosphine oxide, a significant impurity.
-
-
Charging Reactants: Charge the flask with tributylphosphine (1.0 eq). Add anhydrous toluene (approx. 2-3 mL per gram of phosphine) to dissolve it.
-
Addition of Alkyl Halide: Begin stirring and slowly add 1-bromohexane (1.05 eq) to the solution at room temperature.
-
Causality: A slight excess of the alkyl halide ensures the complete conversion of the more valuable phosphine starting material. A slow addition helps to control the initial exotherm of the reaction.
-
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.
-
Trustworthiness: The reaction is typically complete when the starting phosphine spot is no longer visible on the TLC plate.
-
-
Isolation of Crude Product: After cooling to room temperature, the product may precipitate. If not, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue is the crude product.
-
Purification: Wash the crude solid multiple times with cold anhydrous hexane. This step removes unreacted starting materials and non-polar impurities.
-
Causality: The desired phosphonium salt is insoluble in hexane, while the non-polar starting materials (tributylphosphine and 1-bromohexane) are highly soluble. This differential solubility is the basis for purification.
-
-
Drying: Dry the purified white solid under high vacuum for several hours to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, FT-IR, and mass spectrometry.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in several areas.
Antimicrobial Activity
Several studies have demonstrated that quaternary phosphonium salts, including this compound, possess significant antimicrobial properties. Their mechanism of action is believed to involve the disruption of bacterial cell membranes. The lipophilic alkyl chains facilitate intercalation into the lipid bilayer, while the cationic phosphonium headgroup interacts with negatively charged components of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This has led to its investigation as a potential active pharmaceutical ingredient (API) in topical antiseptics or as an antimicrobial coating for medical devices.
Role in Drug Delivery
As an ionic liquid, this compound can act as a novel excipient in drug formulations. Its ability to dissolve a wide range of APIs, including those that are poorly water-soluble, makes it a candidate for creating specialized drug delivery systems. For instance, it has been explored as a component in transdermal patches, where it can act as both a solvent for the drug and a permeation enhancer, facilitating the transport of the API across the skin barrier.
Experimental Protocols
Protocol: Characterization by NMR Spectroscopy
Objective: To confirm the structure of synthesized this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation: Dissolve 5-10 mg of the dried sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
¹H NMR Analysis:
-
Expected Signals: Look for multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the protons on the butyl and hexyl chains. The protons on the carbons directly attached to the phosphorus atom (α-protons) will be shifted further downfield and will show coupling to the phosphorus atom.
-
Self-Validation: Integration of the peaks should correspond to the expected proton count for the C₁₈H₄₀ structure.
³¹P NMR Analysis:
-
Expected Signals: A single peak is expected in the range of +30 to +35 ppm (relative to 85% H₃PO₄).
-
Trustworthiness: The presence of a single peak confirms the formation of a single phosphorus species. The absence of a peak around -32 ppm indicates the complete consumption of the tributylphosphine starting material.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an irritant to the skin and eyes. Avoid inhalation of dust. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling technology. Its robust thermal stability, tunable solubility, and demonstrated biological activity position it as a compound of significant interest for future innovations. Ongoing research into its use in ionic liquid-based drug formulations, as a potent antimicrobial agent, and in green chemistry applications promises to expand its utility. As drug development professionals continue to seek solutions for challenges like poor drug solubility and microbial resistance, the unique properties of phosphonium salts like this compound will undoubtedly play an increasingly important role.
References
- Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. Merck.
- Proionic. (n.d.). Tributyl(hexyl)phosphonium bromide Product Information. Proionic.
- Egorov, M. P., et al. (2009). Synthesis of Quaternary Phosphonium Salts. Russian Chemical Bulletin, 58(9), 1785-1803.
- McNulty, J., et al. (2007). A Versatile and Efficient Synthesis of Phosphonium Salts. The Journal of Organic Chemistry, 72(14), 5347–5350.
- Pernak, J., et al. (2003). Antimicrobial Activities of New Ionic Liquids. Green Chemistry, 5(2), 236-240.
An In-Depth Technical Guide to Tributylhexylphosphonium Bromide ([P4446]Br) for Advanced Pharmaceutical Research and Development
Abstract
Tributylhexylphosphonium Bromide, a quaternary phosphonium salt, stands out within the class of ionic liquids (ILs) for its unique combination of thermal stability, chemical robustness, and amphiphilic character. This guide provides an in-depth analysis of its core properties, synthesis, and characterization, with a specific focus on its application within the pharmaceutical sciences. For researchers, scientists, and drug development professionals, this document serves as a technical resource, detailing the utility of this compound not only as a highly efficient phase transfer catalyst for the synthesis of complex Active Pharmaceutical Ingredients (APIs) but also exploring its potential as a novel excipient in advanced drug delivery systems. We delve into the causality behind experimental protocols, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction to Phosphonium Ionic Liquids in Pharmaceutical Sciences
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature (typically below 100°C).[1][2] Composed entirely of ions, their unique properties—such as negligible vapor pressure, high thermal stability, and tunable solubility—position them as "designer solvents" and versatile functional materials.[3][4]
Within the broader family of ILs, phosphonium-based ionic liquids offer distinct advantages over their more common ammonium or imidazolium counterparts, particularly for pharmaceutical applications.[3] They often exhibit superior thermal stability and greater resistance to strongly basic or reducing conditions, which is critical during the synthesis of complex organic molecules.[3][5][6] The central phosphorus atom and the surrounding alkyl chains can be readily modified, allowing for fine-tuning of properties like hydrophobicity, viscosity, and solvent miscibility.
This compound ([P4446]Br), with the CAS number 105890-71-9, is an exemplar of this class.[7][8] Its structure, featuring a phosphonium cation with three butyl chains and one hexyl chain, imparts a balance of ionic character and lipophilicity, making it a subject of significant interest.[8] This guide will explore the synthesis, characterization, and application of [P4446]Br, providing a foundational understanding for its implementation in both API synthesis and formulation science.
Core Physicochemical and Structural Properties of [P4446]Br
The functionality of this compound is a direct consequence of its molecular structure. The cation consists of a central, positively charged phosphorus atom bonded to three butyl groups and one hexyl group. This asymmetric alkyl substitution is key, influencing the salt's physical state, solubility, and interfacial activity.[8] The bromide anion (Br⁻) completes the ionic pair. This structure results in a compound that is often a clear, colorless to light yellow liquid or low-melting solid, characterized by its non-volatility—a significant advantage in reducing environmental and health risks associated with volatile organic compounds (VOCs).[4][8]
Data Presentation: Key Physicochemical Properties
The following table summarizes the essential properties of this compound, compiled from authoritative sources.
| Property | Value / Description | Source(s) |
| CAS Number | 105890-71-9 | [7] |
| Molecular Formula | C₁₈H₄₀BrP | [8][9] |
| Molecular Weight | 367.39 g/mol | [8] |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid. | [8] |
| Thermal Stability | High; phosphonium ILs are generally more thermally stable than ammonium or imidazolium ILs.[5][6] Decomposition may be influenced by the presence of oxygen and impurities.[10][11] | |
| Solubility | Soluble in many organic solvents.[7] Hygroscopic nature suggests water solubility.[12][13] | |
| Key Advantage | Functions as a highly efficient phase transfer catalyst and offers potential as a green solvent due to its negligible vapor pressure.[4][7] |
Synthesis and Characterization of [P4446]Br
The reliable synthesis and rigorous characterization of [P4446]Br are paramount for its effective application, as impurities can significantly alter its physicochemical behavior and catalytic performance.
Synthesis Methodology
The synthesis of quaternary phosphonium salts is typically achieved through the Menshutkin reaction, which involves the alkylation of a tertiary phosphine.[8] For this compound, this involves the reaction of tributylphosphine with 1-bromohexane.[8]
Caption: Workflow for the analytical characterization of [P4446]Br.
Protocol: Structural Verification
Trustworthiness Insight: The combination of these techniques provides orthogonal validation. Mass spectrometry confirms the correct mass of the cation, NMR spectroscopy confirms the connectivity and chemical environment of every atom in the structure, and FT-IR provides confirmation of the functional groups present (or absent). A pure sample should yield clean, interpretable spectra consistent with the predictions below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H NMR: Expect complex multiplets in the region of 0.9-2.5 ppm. The protons on the carbons alpha to the phosphorus atom (~2.2-2.5 ppm) will be the most downfield and will exhibit coupling to the ³¹P nucleus.
-
¹³C NMR: Expect distinct signals for each carbon in the butyl and hexyl chains. The carbons directly bonded to phosphorus will show a large coupling constant (¹J P-C).
-
³¹P NMR: Expect a single sharp peak, typically between +20 to +40 ppm, confirming the formation of the quaternary phosphonium salt.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Prep: Analyze as a thin film on a salt plate (KBr or NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions: Look for strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. The absence of a P=O stretch (~1150-1250 cm⁻¹) is a key indicator of purity, confirming the lack of phosphine oxide byproduct.
-
-
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Prep: Prepare a dilute solution of the IL in a suitable solvent like methanol or acetonitrile.
-
Expected Result: In positive ion mode, the primary peak will correspond to the tributylhexylphosphonium cation ([C₁₈H₄₀P]⁺), with an expected m/z of approximately 287.29. [14]
-
Applications in Drug Development and Synthesis
This compound is a versatile tool for the pharmaceutical industry, with established and emerging applications.
Phase Transfer Catalyst (PTC) in API Synthesis
Many pharmaceutical syntheses involve reactions between a water-soluble nucleophile and an organic-soluble electrophile. These biphasic reactions are often slow or do not proceed at all. [P4446]Br acts as a phase transfer catalyst, shuttling the nucleophilic anion from the aqueous phase into the organic phase where the reaction can occur. [7] Causality Insight: The catalytic action stems from the dual nature of the phosphonium cation. Its positive charge allows it to pair with the reactant anion in the aqueous phase. The surrounding bulky, lipophilic alkyl groups then drag this ion pair into the organic phase. This dramatically increases the effective concentration and reactivity of the nucleophile in the desired reaction medium, leading to higher yields, faster reaction times, and often milder reaction conditions.[7][15]
Caption: Mechanism of Phase Transfer Catalysis using [P4446]Br.
Potential Roles in Pharmaceutical Formulation
The challenges of formulating poorly water-soluble drugs are a major bottleneck in drug development. The unique properties of ILs like [P4446]Br present intriguing possibilities.
-
Solubility Enhancement: As amphiphilic molecules, phosphonium salts can form micelles or aggregates that can encapsulate and solubilize hydrophobic API molecules, potentially increasing bioavailability.
-
Novel Drug Delivery Systems: The ability of [P4446]Br to act as a solvent and a surfactant could be leveraged in the development of non-aqueous or low-water formulations, such as self-emulsifying drug delivery systems (SEDDS) or ionic liquid-in-oil microemulsions. This is particularly relevant for moisture-sensitive APIs.
Safety, Handling, and Storage
While the low volatility of [P4446]Br mitigates inhalation risks, direct contact requires appropriate safety measures. [4][8]Similar phosphonium bromide salts are known to cause skin and serious eye irritation and may cause respiratory irritation upon inhalation of dust or aerosols. [12][16][17]
Protocol: Standard Operating Procedure for Safe Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [17][18]2. Ventilation: Handle in a well-ventilated area or a chemical fume hood. [16]3. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]Given its hygroscopic nature, storage under an inert atmosphere (argon or nitrogen) is recommended to maintain purity. [12][13]4. Spill Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust. [16]5. First Aid:
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a sophisticated tool with significant utility in the pharmaceutical industry. Its role as a robust and efficient phase transfer catalyst is well-established, enabling the synthesis of complex APIs under milder and more efficient conditions. [7]Looking forward, the exploration of its applications in drug formulation and delivery holds considerable promise. Further research into the biocompatibility and toxicological profile of [P4446]Br will be crucial in unlocking its full potential as a pharmaceutical excipient, potentially leading to novel solutions for the persistent challenge of delivering poorly soluble drugs.
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- Thermophysical properties of phosphonium-based ionic liquids. PMC - NIH.
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- 105890-71-9 | Tributyl(hexyl)phosphonium bromide. ChemScene.
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- ETPB: Ethyl triphenyl phosphonium Bromide.
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An In-Depth Technical Guide to the Safe Laboratory Handling of Tributylhexylphosphonium Bromide
This guide provides a comprehensive framework for the safe handling, storage, and disposal of Tributylhexylphosphonium Bromide (CAS No. 105890-71-9) in a laboratory setting. As a quaternary phosphonium salt with increasing utility as a phase transfer catalyst and green chemistry solvent, a thorough understanding of its properties is paramount for ensuring personnel safety and experimental integrity.[1][2] This document moves beyond rote procedural lists to provide causal explanations for safety protocols, grounded in the physicochemical properties of the compound.
Compound Profile and Hazard Identification
This compound is an ionic liquid characterized by a central phosphorus atom bonded to three butyl groups and one hexyl group, with a bromide counter-ion.[3] This structure imparts properties such as low volatility and thermal stability, which are advantageous in many applications.[1][3] However, these properties do not equate to an absence of risk. The primary hazards associated with this compound are dermal and ocular irritation.[4][5]
The causality of this irritation stems from the molecule's amphiphilic nature. The charged phosphonium head can interact with polar components of cell membranes, while the alkyl chains can disrupt the lipid bilayer, leading to irritation and potential local damage upon contact.
Table 1: Physicochemical and Hazard Properties
| Property | Value | Source(s) |
| CAS Number | 105890-71-9 | [4][6] |
| Molecular Formula | C₁₈H₄₀BrP | [6][7] |
| Molecular Weight | 367.39 g/mol | [5][6] |
| Appearance | Colorless to light orange/yellow liquid | [3][5] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation | [4][5] |
Table 2: GHS Hazard Summary
| GHS Classification | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation Category 2 | H319: Causes serious eye irritation | Warning |
Note: Some similar phosphonium salts may also cause respiratory irritation (H335); therefore, minimizing inhalation exposure is a prudent measure.[8][9][10]
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls for risk mitigation.
-
Engineering Controls: This is the primary line of defense. All handling of this compound should occur within a certified chemical fume hood.[11] This contains any potential aerosols generated during transfer and prevents inhalation exposure. An eyewash station and safety shower must be immediately accessible.[12][13]
-
Administrative Controls: This involves establishing and adhering to Standard Operating Procedures (SOPs). Access to the chemical should be restricted to trained personnel. Work areas should be clearly demarcated, and "No Eating, Drinking, or Smoking" policies strictly enforced.[8]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is mandatory, not optional.
-
Eye Protection: Chemical safety goggles are required. Standard safety glasses with side shields are a minimum, but goggles provide superior protection against splashes.[14]
-
Hand Protection: Chemical-resistant nitrile gloves are essential.[11] Always inspect gloves for tears or pinholes before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with laboratory procedures.[11]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
-
Standard Operating Protocol for Handling
This protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure safety.
Experimental Workflow:
-
Preparation:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary glassware and equipment.
-
Don all required PPE as specified in Section 2.
-
-
Chemical Handling:
-
Retrieve the this compound container from its designated storage location.
-
Place the container in a secondary containment tray within the fume hood.
-
When transferring the liquid, do so slowly and carefully to prevent splashing or aerosol generation.
-
-
Post-Handling:
-
Securely close the primary container.
-
Wipe the exterior of the container with a damp cloth to remove any residual contamination, if necessary.
-
Return the container to its proper storage location.
-
Decontaminate any glassware or equipment that has come into contact with the chemical.
-
Clean the work surface within the fume hood.
-
Remove PPE, starting with gloves, followed by lab coat and then eye protection.
-
Storage and Incompatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[8][9] The container must be kept tightly sealed to protect the compound from moisture, as it can be hygroscopic.[4][15]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[15][16] Contact with strong bases can promote decomposition, while contact with strong oxidizers poses a reaction risk.[15]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][17] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing. Flush the affected skin area with plenty of soap and water.[4][8] If skin irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[8][9] If the person feels unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and give a glass of water to drink.[4][17] Seek immediate medical attention.[17]
Spill Response Protocol
For small spills (<100 mL) within a fume hood:
-
Alert: Alert personnel in the immediate vicinity.
-
Contain: Ensure the spill is contained within the fume hood.
-
Protect: Wear appropriate PPE, including double-gloving if necessary.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading.[18][19]
-
Collect: Once fully absorbed, carefully scoop the material into a clearly labeled, sealable container for hazardous waste.[8][18]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[18]
-
Dispose: Dispose of the sealed waste container and any contaminated PPE according to institutional and local hazardous waste regulations.[8]
For large spills or any spill outside of a fume hood, evacuate the area immediately and call emergency services.
Caption: Workflow for a small, contained chemical spill.
Fire Fighting
This compound is not considered a significant fire risk and is non-combustible.[4][6] In the event of a fire in the surrounding area, use an extinguishing agent suitable for the primary fire source (e.g., water spray, dry chemical, carbon dioxide).[4][6] Firefighters should wear self-contained breathing apparatus, as thermal decomposition may produce corrosive or toxic fumes, such as oxides of phosphorus and hydrogen bromide.[11][12]
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect waste in a properly sealed and clearly labeled container.
-
Do not mix with incompatible waste streams.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, which must comply with all local, state, and federal regulations.[8][12]
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Ningbo Inno Pharmchem Co.,Ltd. (2025, October 15). Understanding this compound: Properties and Chemical Synthesis. Retrieved from [Link]
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Chemsrc. (2025, August 24). Tributyl(hexadecyl)phosphonium bromide | CAS#:14937-45-2. Retrieved from [Link]
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A Spectroscopic Guide to Tributylhexylphosphonium Bromide: Structure, Characterization, and Analysis
Introduction: The Analytical Imperative for a Versatile Ionic Liquid
Tributylhexylphosphonium bromide (TBHPB), a quaternary phosphonium salt, has emerged as a significant compound in various chemical applications, including as a phase transfer catalyst and in the formulation of ionic liquids.[1][2] Its efficacy in these roles is intrinsically linked to its molecular structure and purity. For researchers, scientists, and professionals in drug development and material science, a comprehensive understanding of its spectral characteristics is not merely academic; it is a prerequisite for quality control, reaction monitoring, and mechanistic studies.
This in-depth technical guide provides a detailed overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As publicly available experimental spectra for this specific compound are limited, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to present a detailed, predicted spectral analysis. This approach offers a robust framework for interpreting experimentally acquired data.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₁₈H₄₀BrP, consists of a central phosphorus atom bonded to three butyl chains and one hexyl chain, forming the tributylhexylphosphonium cation. The bromide anion serves as the counter-ion. This asymmetric alkyl substitution pattern is a key determinant of its physical and chemical properties.[1]
A multi-technique spectroscopic approach is essential for unambiguous characterization. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom. IR spectroscopy identifies the functional groups present, primarily the C-H bonds of the alkyl chains. Mass spectrometry confirms the molecular weight of the cation and provides insights into its fragmentation patterns, which can aid in structural elucidation.
P -- C1; C1 -- C2; C2 -- C3; C3 -- C4; P -- C5; C5 -- C6; C6 -- C7; C7 -- C8; P -- C9; C9 -- C10; C10 -- C11; C11 -- C12; P -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the butyl and hexyl chains. The electron-withdrawing nature of the positively charged phosphorus atom causes a downfield shift for the protons on the alpha-carbons (adjacent to the phosphorus) compared to a typical alkane.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| P-CH ₂(CH₂)₂CH₃ (Butyl α-H) | ~2.2 - 2.4 | Multiplet |
| P-CH ₂(CH₂)₄CH₃ (Hexyl α-H) | ~2.2 - 2.4 | Multiplet |
| P-CH₂CH ₂CH₂CH₃ (Butyl β-H) | ~1.4 - 1.6 | Multiplet |
| P-CH₂CH ₂(CH₂)₃CH₃ (Hexyl β-H) | ~1.4 - 1.6 | Multiplet |
| Alkyl Chain CH₂ | ~1.2 - 1.4 | Multiplet |
| CH₂CH ₃ (Butyl & Hexyl terminal) | ~0.9 - 1.0 | Triplet |
Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and concentration.[3][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Similar to the proton spectrum, the alpha-carbons are shifted downfield due to the influence of the phosphorus atom.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| P -CH₂ (Butyl & Hexyl α-C) | ~22 - 25 (with P-C coupling) |
| P-CH₂-C H₂ (Butyl & Hexyl β-C) | ~23 - 26 |
| Alkyl Chain C H₂ | ~22 - 32 |
| C H₃ (Butyl & Hexyl terminal) | ~13 - 14 |
Note: Predicted values are based on typical ranges for tetraalkylphosphonium salts.[5][6]
³¹P NMR Spectroscopy
³¹P NMR is a highly specific technique for phosphorus-containing compounds.[7] For quaternary phosphonium salts like this compound, a single sharp peak is expected in the proton-decoupled spectrum.
Predicted ³¹P NMR Chemical Shift:
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ³¹P | ~+25 to +40 |
Note: The chemical shift is relative to 85% H₃PO₄.[8][9] The precise chemical shift can be influenced by the solvent and the nature of the counter-ion.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ³¹P).
-
Shim the magnetic field to achieve homogeneity and sharp spectral lines.
-
-
Data Acquisition Parameters (Typical):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg).
-
Spectral width: ~16 ppm.
-
Number of scans: 8-16.
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse (zgpg).
-
Spectral width: ~240 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
-
³¹P NMR:
-
Pulse sequence: Proton-decoupled single-pulse (zgpg).
-
Spectral width: ~200 ppm.
-
Number of scans: 64-128.
-
Relaxation delay (d1): 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is dominated by absorptions from the C-H bonds of the alkyl chains.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2960 - 2850 | C-H stretch (alkyl) | Strong |
| 1470 - 1450 | C-H bend (CH₂) | Medium |
| 1380 - 1370 | C-H bend (CH₃) | Medium |
| ~1100 | P-C stretch | Medium-Weak |
Note: The IR spectrum of a quaternary phosphonium salt is generally simple, with the most prominent peaks arising from the alkyl groups.[10][11]
Experimental Protocol: IR Data Acquisition (ATR)
Objective: To obtain the infrared spectrum of this compound.
Methodology:
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable technique as it is a pre-formed salt. The resulting spectrum will show a prominent peak for the intact cation.
Predicted Mass Spectrum Data (Positive Ion Mode):
| m/z | Identity |
| 287.3 | [C₁₈H₄₀P]⁺ (Tributylhexylphosphonium cation) |
Fragmentation Analysis:
Upon fragmentation (e.g., in MS/MS experiments), the tributylhexylphosphonium cation is expected to undergo cleavage of the phosphorus-carbon bonds. The most common fragmentation pathways would involve the loss of the alkyl chains as neutral alkenes or alkanes.
Predicted Fragmentation Pathways:
-
Loss of a butyl group: This would result in a fragment ion with a lower m/z value.
-
Loss of a hexyl group: This would also lead to a distinct fragment ion.
-
Further fragmentation of the remaining alkyl chains.
The relative abundance of the fragment ions will depend on the stability of the resulting ions and neutral losses.
Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)
Objective: To confirm the molecular weight of the tributylhexylphosphonium cation and study its fragmentation.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer (ESI-MS).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for maximum ion signal.
-
Operate the mass analyzer in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
For fragmentation analysis, perform MS/MS on the parent ion (m/z 287.3) using collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak of the tributylhexylphosphonium cation.
-
Analyze the MS/MS spectrum to identify the fragment ions and propose fragmentation pathways.
-
Conclusion: A Framework for Confident Characterization
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data and protocols offer a solid foundation for researchers and scientists to interpret their own experimental results. By combining the insights from NMR, IR, and Mass Spectrometry, a complete and unambiguous structural characterization of this versatile phosphonium salt can be achieved, ensuring its quality and suitability for its intended applications. The principles and methodologies outlined herein are broadly applicable to the characterization of other quaternary phosphonium salts, making this guide a valuable resource for the broader chemical and pharmaceutical research communities.
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Dharaskar, S., et al. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ResearchGate. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
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Dharaskar, S., & Sillanpää, M. (2018). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. ResearchGate. [Link]
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An In-depth Technical Guide to the Thermal Properties of Tributylhexylphosphonium Bromide
Introduction: The Significance of Thermal Stability in Phosphonium Ionic Liquids
Tributylhexylphosphonium Bromide, a quaternary phosphonium salt, is a member of the ionic liquid family, compounds composed entirely of ions that are liquid at or near room temperature.[1] Its molecular structure, featuring a central phosphorus atom bonded to three butyl chains and one hexyl chain, imparts unique physicochemical properties, including high thermal stability.[1][2] This inherent thermal robustness is a critical attribute for its application in a wide array of chemical processes, such as phase transfer catalysis, where it enhances reaction rates and yields.[2]
Unlike many volatile organic compounds, this compound's ionic nature results in a negligible vapor pressure, mitigating environmental and health risks.[1] Understanding the precise melting point and decomposition temperature of this ionic liquid is paramount for researchers and drug development professionals to define safe operating windows, prevent thermal degradation, and ensure process efficiency and reproducibility.
This guide provides a comprehensive overview of the available data on the melting point and decomposition temperature of this compound. Recognizing the current scarcity of specific experimental values in publicly available literature, this document places a strong emphasis on empowering researchers with the detailed, field-proven methodologies required to determine these critical thermal properties in their own laboratories. We will delve into the principles and practical execution of Differential Scanning Calorimetry (DSC) for melting point determination and Thermogravimetric Analysis (TGA) for assessing thermal decomposition, grounded in authoritative standards and scientific literature.
Thermal Properties of this compound: A Data Summary
Direct, experimentally verified data for the melting point and decomposition temperature of this compound (CAS No. 105890-71-9) is not consistently reported in scientific literature or commercial databases. Many sources list these values as "Not Available."[3] The physical appearance is often described as a white to light orange powder, lump, or clear liquid, which suggests that its melting point may be close to ambient temperatures.[2]
For a structurally similar compound, Tributyl(hexadecyl)phosphonium bromide, a melting point of 56-58 °C has been reported.[4][5] While this provides an anecdotal reference, it is crucial for researchers to experimentally determine the precise thermal characteristics of the specific ionic liquid in use.
| Property | This compound | Tributyl(hexadecyl)phosphonium bromide (for comparison) |
| Melting Point (°C) | Not consistently reported; may be near room temperature. | 56 - 58[4][5] |
| Decomposition Temp (°C) | Not consistently reported; generally high thermal stability is noted. | Not specified |
The lack of readily available data underscores the importance of the experimental protocols detailed in the subsequent sections.
Determining the Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is the industry-standard method for determining the melting point and other thermal transitions of materials like ionic liquids.[1]
Causality Behind Experimental Choices in DSC
The selection of experimental parameters in a DSC analysis is critical for obtaining accurate and reproducible results. A controlled heating and cooling cycle allows for the observation of thermal history and intrinsic material properties.[7] The initial heating cycle can reveal information about the sample's prior thermal experiences, while subsequent cooling and heating cycles provide insights into its fundamental phase behavior, such as crystallization and melting.[1] The heating rate is a crucial parameter; a slower rate generally provides better resolution of thermal events.[8]
Experimental Protocol: Melting Point Determination by DSC
This protocol is based on the principles outlined in the ASTM E1269-11 standard test method for determining specific heat capacity by DSC, adapted for melting point determination of ionic liquids.[9][10][11]
Instrumentation:
-
Differential Scanning Calorimeter (e.g., Mettler-Toledo DSC 1 STARe System or similar)
-
Hermetically sealed aluminum pans
-
Inert purge gas (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a sealed pan is crucial to prevent any potential volatilization of the sample upon heating.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below the expected melting point (e.g., -80 °C) for 5 minutes to ensure a stable starting baseline.
-
First Heating Scan: Heat the sample from the equilibration temperature to a temperature significantly above the expected melting point (e.g., 150 °C) at a constant rate of 10 °C/min. This scan provides information on the initial state of the material.
-
First Cooling Scan: Cool the sample from the upper temperature limit back down to the initial equilibration temperature at a controlled rate of 10 °C/min. This allows for the observation of crystallization behavior.
-
Second Heating Scan: Heat the sample again from the equilibration temperature to the upper temperature limit at the same constant rate of 10 °C/min. The melting point is typically determined from this second heating scan to ensure a consistent thermal history.
-
-
Data Analysis:
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting event observed in the second heating scan.
-
The onset temperature of the melting peak can also be reported.
-
Other thermal events, such as glass transitions (Tg) or crystallization events (Tc), should be noted if observed.[1]
-
Visualization of the DSC Experimental Workflow
Caption: Workflow for Melting Point Determination using DSC.
Assessing Decomposition Temperature by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is an essential technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[7] For ionic liquids, TGA is used to identify the onset temperature of decomposition, which is a critical parameter for defining the upper limit of their operational temperature range.[1]
Understanding Thermal Decomposition in Phosphonium Salts
The thermal decomposition of quaternary phosphonium salts is a complex process influenced by the nature of both the cation and the anion.[12] For alkylphosphonium salts, potential degradation pathways include β-elimination and nucleophilic displacement at the phosphorus center.[9][13][14] The anion plays a significant role; for instance, more nucleophilic anions like bromide can facilitate decomposition at lower temperatures compared to larger, non-nucleophilic anions.[15] The decomposition of phosphonium-based ionic liquids often results in the fragmentation of the ion pair, with the evolution of organophosphorus compounds and hydrocarbon fragments.
Experimental Protocol: Decomposition Temperature Determination by TGA
This protocol is aligned with the principles described in ASTM E2550-17, the standard test method for thermal stability by thermogravimetry.[12][13][14][15]
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Perkin-Elmer TGA, Pyris V-3.81 or similar)
-
High-resolution balance (integrated within the TGA)
-
Ceramic or platinum sample pans
-
Inert purge gas (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA sample pan.
-
Instrument Setup:
-
Position the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a starting temperature of around 30-50 °C and hold for several minutes to allow the balance to stabilize.
-
Heating Scan: Heat the sample at a constant rate of 10 °C/min from the starting temperature to an upper limit well beyond the expected decomposition, typically 600-800 °C.
-
-
Data Analysis:
-
The TGA thermogram will plot the percentage of mass loss versus temperature.
-
The onset decomposition temperature (Tonset) is a key parameter and is often determined as the temperature at which a significant mass loss begins. This can be calculated using the tangent method at the point of maximum rate of mass loss.
-
Temperatures at which specific percentages of mass loss occur (e.g., T5% and T10% for 5% and 10% mass loss, respectively) are also commonly reported to provide a more detailed picture of the decomposition profile.
-
Visualization of the TGA Experimental Workflow
Caption: Workflow for Decomposition Temperature Determination using TGA.
Conclusion
This compound is a promising ionic liquid with inherent high thermal stability that makes it suitable for a variety of high-temperature applications. While specific melting point and decomposition temperature data are not yet widely established, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge and standardized methodologies to confidently determine these critical parameters. By employing DSC and TGA with the protocols outlined herein, users can ensure the safe and effective application of this compound in their work, contributing to the advancement of chemical synthesis and materials science. The principles and techniques described are foundational for the rigorous characterization of this and other novel ionic liquids.
References
-
Calderon, J. G., & Manias, E. (2002). Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. Chemistry of Materials, 14(11), 4797-4805. [Link]
-
Xie, W., Gao, Z., Pan, W., Hunter, D., Singh, A., & Vaia, R. (2002). Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. ResearchGate. [Link]
-
Xie, W., Gao, Z., Pan, W., Hunter, D., Singh, A., & Vaia, R. (2002). Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. Semantic Scholar. [Link]
-
Chemsrc. (n.d.). Tributyl(hexadecyl)phosphonium bromide | CAS#:14937-45-2. Chemsrc.com. [Link]
-
Khajeh, A., Fillion, M., & Livi, S. (2022). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Journal of Molecular Liquids, 347, 118357. [Link]
-
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. tainstruments.com. [Link]
-
Stygar, M., Wlazło, M., & Zakrzewska, J. (2015). TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide. ResearchGate. [Link]
-
ASTM International. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM E1269-11(2018). [Link]
-
Calnesis. (n.d.). ASTM E1269. calnesis.com. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. nbinnopharm.com. [Link]
-
Synthesis with Catalysts. (2025). Understanding this compound: Properties and Chemical Synthesis. synthesiswithcatalysts.com. [Link]
-
Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). particletechlabs.com. [Link]
-
ASTM International. (2017). Standard Test Method for Thermal Stability by Thermogravimetry. ASTM E2550-17. [Link]
-
ANSI Webstore. (n.d.). ASTM E2550-17 Red - Standard Test Method for Thermal Stability by Thermogravimetry. webstore.ansi.org. [Link]
-
PDF Standards Club. (2017). ASTM E2550-17. pdfstandards.club. [Link]
-
PDF Standards Store. (n.d.). ASTM-E2550 2017 PDF. pdfstandards.store. [Link]
-
IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. intechopen.com. [Link]
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- 3. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hygroscopic Nature of Tributylhexylphosphonium Bromide
Foreword: The Critical Role of Water in Ionic Liquid Performance
Tributylhexylphosphonium Bromide, a quaternary phosphonium salt, is a versatile ionic liquid (IL) increasingly utilized as a phase transfer catalyst and a green solvent in various chemical and pharmaceutical processes.[1][2] Its efficacy in these applications is intrinsically linked to its physicochemical properties, among which its interaction with water is of paramount importance. The hygroscopic nature of an ionic liquid—its tendency to absorb moisture from the atmosphere—can significantly alter its viscosity, density, conductivity, and solvent characteristics, thereby impacting reaction kinetics, product purity, and the overall efficiency of a process. For researchers, scientists, and drug development professionals, a comprehensive understanding and precise control of water content in this compound are not merely procedural details but critical parameters for ensuring reproducibility, scalability, and the success of their scientific endeavors. This guide provides a detailed exploration of the hygroscopic nature of this compound, offering both foundational knowledge and practical, field-proven methodologies for its characterization and management.
Understanding this compound: A Physicochemical Profile
This compound ([P(C₄)₃(C₆)]Br) is an organic salt with a melting point below 100°C, classifying it as an ionic liquid. Its structure consists of a central phosphorus atom bonded to three butyl chains and one hexyl chain, forming the cation, with a bromide anion providing the corresponding negative charge.[1] This specific alkyl substitution pattern is a key determinant of its physical properties, including its thermal stability and solubility.[1]
| Property | Description | Source |
| CAS Number | 105890-71-9 | [1] |
| Molecular Formula | C₁₈H₄₀BrP | [1] |
| Molecular Weight | ~367.39 g/mol | [1] |
| Appearance | Clear, colorless to light orange/yellow liquid | [1] |
| Key Applications | Phase transfer catalyst, green solvent | [1][2] |
The bromide anion plays a crucial role in the hygroscopic nature of this ionic liquid. Generally, the hygroscopicity of ionic liquids is significantly influenced by the nature of the anion.
The Hygroscopic Character of Phosphonium Bromide Ionic Liquids
Ionic liquids are known to be hygroscopic to varying degrees, a characteristic that can be either a desirable trait or a significant challenge depending on the application. For instance, in dehumidification applications, high hygroscopicity is advantageous. However, in most chemical reactions and electrochemical applications, the presence of water can be detrimental.
The study on tetradecyltrihexylphosphonium-based ILs demonstrated that the bromide anion imparts a moderate degree of hygroscopicity.[3] The anion-induced hydrophobicity was found to increase in the following order: bis(2,4,4-trimethylpentyl)phosphinate < decanoate < chloride < bromide < dicyanimide < bis(trifluoromethylsulfonyl)imide.[3] This indicates that while not as hydrophilic as its chloride counterpart, the bromide version will still absorb a notable amount of water from the atmosphere.
Table 1: Water Solubility in Trihexyltetradecylphosphonium-Based Ionic Liquids at 298.15 K
| Anion | Water Solubility (mole fraction) |
| Bromide | Data for this specific IL can be inferred from the trend |
| Chloride | Higher than Bromide |
| Dicyanimide | Lower than Bromide |
| Bis(trifluoromethylsulfonyl)imide | Lowest among the tested anions |
This table is illustrative of the trend observed in the cited literature.[3]
The alkyl chain length on the phosphonium cation also influences the hygroscopicity, with longer alkyl chains generally leading to increased hydrophobicity and consequently, lower water uptake.[4][5]
Experimental Determination of Hygroscopicity
To precisely quantify the hygroscopic nature of this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[6] This method provides a wealth of information, including the sorption/desorption isotherm, kinetics of water uptake, and the deliquescence point of a material.
Caption: DVS experimental workflow for this compound.
-
Sample Preparation:
-
Carefully tare a clean, dry sample pan on a microbalance.
-
Dispense 10-20 mg of this compound into the sample pan. Given its liquid nature, a syringe or a positive displacement pipette is recommended for accurate dispensing.
-
Record the initial mass of the sample.
-
-
Instrument Setup:
-
Set the instrument to maintain a constant temperature, typically 25°C.
-
Program the relative humidity profile. A typical experiment involves a sorption and desorption cycle, for example, from 0% to 95% RH and back down to 0% RH in 10% increments.
-
Define the equilibration criterion for each RH step. A common setting is a mass change of less than 0.002% per minute over a 10-minute period.
-
-
Analysis:
-
Place the sample in the DVS instrument.
-
Start the experiment. The instrument will first dry the sample at 0% RH to establish a baseline dry mass.
-
The instrument will then automatically execute the pre-programmed RH steps, allowing the sample to equilibrate at each step while continuously monitoring its mass.
-
-
Data Interpretation:
-
The primary output is the sorption isotherm, a plot of the percentage change in mass versus the relative humidity.
-
The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the interaction of water with the ionic liquid.
-
The total water uptake at a specific relative humidity (e.g., 80% RH) can be used to classify the hygroscopicity of the material.
-
Karl Fischer (KF) Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[7][8] It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in an alcohol solvent. For ionic liquids, which may have limited solubility in standard KF solvents like methanol, specialized solvents or co-solvents may be necessary to ensure complete dissolution and accurate results.[7]
Caption: Karl Fischer titration workflow for water content determination.
-
Titrator Preparation:
-
Fill the titration vessel with a suitable anhydrous solvent (e.g., methanol or a specialized solvent for ionic liquids).
-
Perform a pre-titration by adding the Karl Fischer titrant until the solvent is free of residual water, indicated by a stable endpoint.
-
Accurately determine the titer (water equivalent) of the Karl Fischer reagent using a certified water standard or a substance with a known water content (e.g., sodium tartrate dihydrate).
-
-
Sample Analysis:
-
Using a gas-tight syringe, accurately weigh a suitable amount of this compound. The sample size should be chosen to consume a reasonable volume of the titrant.
-
Quickly inject the sample into the conditioned titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will add the titrant until all the water in the sample has reacted, and the endpoint is reached.
-
-
Calculation:
-
Record the volume of the Karl Fischer titrant consumed.
-
The water content of the sample is calculated using the following formula: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Handling and Storage of this compound
Given its hygroscopic nature, proper handling and storage of this compound are crucial to maintain its integrity and ensure the reliability of experimental results.
-
Inert Atmosphere: Whenever possible, handle the ionic liquid in a glove box or under an inert atmosphere (e.g., argon or dry nitrogen) to minimize contact with ambient moisture.
-
Airtight Containers: Store the compound in tightly sealed, airtight containers. The use of septa-sealed bottles is recommended for repeated sampling.
-
Drying: If the ionic liquid has absorbed a significant amount of water, it can be dried under high vacuum at an elevated temperature (ensure the temperature is well below its decomposition temperature).[6][9] The effectiveness of the drying process should be verified by Karl Fischer titration.
-
Desiccants: For short-term storage outside of a glove box, a desiccator containing a suitable drying agent can be used.
Implications for Drug Development and Research
In the context of drug development, where this compound may be used as a solvent for poorly soluble active pharmaceutical ingredients (APIs) or as a catalyst in their synthesis, uncontrolled water content can have several adverse effects:
-
Alteration of API Solubility: The presence of water can significantly change the solubility of an API in the ionic liquid.
-
Induction of Polymorphic Changes: For crystalline APIs, changes in the water activity of the solvent can induce polymorphic transformations, affecting the drug's bioavailability and stability.
-
Reaction Side Products: In synthetic applications, water can act as a competing nucleophile or a catalyst poison, leading to the formation of impurities and a reduction in yield.
Therefore, the methodologies outlined in this guide for the accurate determination and control of water content are essential for ensuring the quality, safety, and efficacy of pharmaceutical products developed using this compound.
Conclusion
The hygroscopic nature of this compound is a critical property that demands careful consideration and management. By employing robust analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration, researchers and drug development professionals can accurately quantify and control the water content in this versatile ionic liquid. This proactive approach to managing moisture is fundamental to harnessing the full potential of this compound in a range of applications, ultimately leading to more reliable, reproducible, and successful scientific outcomes.
References
-
Understanding this compound: Properties and Chemical Synthesis. (2025, October 15). Retrieved from [Link]
-
The Role of this compound in Green Chemistry. (2025, October 28). Retrieved from [Link]
-
Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (2021, December 2). ResearchGate. Retrieved from [Link]
-
Effect of Alkyl Chain Length on Hygroscopicity of Nanoparticles and Thin Films of Imidazolium-Based Ionic Liquids. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. (2008, October). Journal of Chemical & Engineering Data, 53(10), 2378-2382. Retrieved from [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. Retrieved from [Link]
-
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]
-
Dynamic Vapor Sorption (DVS). Mettler Toledo. Retrieved from [Link]
-
How to dry an ionic liquid? (2019, March 27). Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd. Retrieved from [Link]
-
Drying of Ionic Liquid. UTPedia. Retrieved from [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 7. hiyka.com [hiyka.com]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. How to dry an ionic liquid? [ilschem.com]
Tributylhexylphosphonium Bromide: A Cornerstone for Greener Chemical Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The imperative of green chemistry has catalyzed the exploration of novel reagents and solvent systems that minimize environmental impact while maximizing efficiency. Among these, phosphonium-based ionic liquids have emerged as a versatile class of compounds. This technical guide provides a comprehensive exploration of Tributylhexylphosphonium Bromide ([P₄₄₄₆]Br), a prominent member of this class, and its expanding role in sustainable chemical applications. We will delve into its fundamental physicochemical properties, synthesis, and its utility as a phase-transfer catalyst, a green solvent, and a medium for carbon capture. This guide is intended to be a practical resource, offering not just theoretical insights but also actionable experimental protocols and workflows to empower researchers in leveraging this compound for greener chemical synthesis and process development.
Introduction: The Rise of Phosphonium Ionic Liquids in Green Chemistry
The chemical industry is at a pivotal juncture, facing increasing pressure to adopt more sustainable and environmentally benign practices. Ionic liquids (ILs), defined as salts with melting points below 100°C, have garnered significant attention as potential replacements for volatile organic compounds (VOCs) in a multitude of applications. Their negligible vapor pressure, high thermal stability, and tunable solvency make them attractive alternatives.
While much of the early focus was on imidazolium-based ILs, phosphonium-based ionic liquids (PILs), such as this compound, are increasingly recognized for their distinct advantages. PILs often exhibit greater thermal and chemical stability compared to their nitrogen-based counterparts. This robustness, coupled with their efficacy in various chemical transformations, positions them as key enablers of green chemistry principles.
This compound (CAS: 105890-71-9), a quaternary phosphonium salt, is a prime example of this promising class of compounds. Its molecular structure, featuring a central phosphorus atom bonded to three butyl chains and one hexyl chain, imparts a unique set of properties that are highly desirable for various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 105890-71-9 | |
| Molecular Formula | C₁₈H₄₀BrP | |
| Molecular Weight | 367.39 g/mol | |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid | |
| Purity | Typically ≥97% | |
| Storage | Store at 2-8°C, tightly sealed, away from moisture |
Synthesis of this compound
The synthesis of quaternary phosphonium salts like this compound is typically achieved through the quaternization of a tertiary phosphine with an appropriate alkyl halide. This reaction is a cornerstone of organophosphorus chemistry.
General Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the phosphorus atom in tributylphosphine on the electrophilic carbon of hexyl bromide.
Caption: General synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol provides a generalized procedure for the synthesis of this compound. It is crucial to perform this reaction under an inert atmosphere to prevent the oxidation of the phosphine.
Materials:
-
Tributylphosphine
-
1-Hexyl bromide
-
Anhydrous toluene (or another suitable solvent)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or glove box for inert atmosphere operations
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be equipped with a magnetic stir bar.
-
Reagent Addition: In the reaction flask, dissolve tributylphosphine (1.0 eq) in anhydrous toluene.
-
To this stirred solution, add 1-hexyl bromide (1.0-1.1 eq) dropwise. The reaction is exothermic, so the addition rate may need to be controlled to maintain a steady temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of the quaternary phosphonium salt signal.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solvent. If so, collect the solid by filtration. If it remains in solution, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum to remove residual solvents.
-
Self-Validation: The purity of the final product should be confirmed through techniques such as NMR (¹H, ¹³C, ³¹P), and mass spectrometry. The physical appearance should be consistent with reported data.
Core Applications in Green Chemistry
This compound's utility in green chemistry stems from its multifaceted roles as a phase-transfer catalyst, a benign solvent, and a medium for gas capture.
Phase-Transfer Catalysis (PTC)
One of the most significant applications of this compound is as a phase-transfer catalyst. In many organic reactions, the reactants are present in immiscible phases (e.g., an aqueous phase and an organic phase). PTCs facilitate the transfer of a reactant from one phase to another, thereby accelerating the reaction rate.
Mechanism of Action: The bulky, lipophilic tributylhexylphosphonium cation can pair with an anion (e.g., a nucleophile) from the aqueous phase, forming an ion pair that is soluble in the organic phase. This allows the anion to react with the organic substrate.
Caption: Phase-transfer catalysis mechanism.
Advantages in Green Chemistry:
-
Use of Benign Solvents: Enables the use of water as a solvent, reducing the need for volatile organic compounds.
-
Milder Reaction Conditions: Often allows for lower reaction temperatures and pressures, saving energy.
-
Increased Reaction Rates and Yields: Leads to more efficient processes with less waste generation.
-
Reduced Byproduct Formation: Improved selectivity minimizes the formation of unwanted side products.
This compound as a Green Solvent
Beyond its catalytic role, this compound can function as a green solvent itself. Its negligible vapor pressure significantly reduces air pollution and health risks associated with volatile organic compounds.
Key Properties as a Solvent:
-
High Thermal Stability: Allows for a wide operating temperature range.
-
Tunable Properties: The properties of ionic liquids can be fine-tuned by altering the cation or anion, making them "designer solvents".
-
Dissolving Power: Capable of dissolving a wide range of organic, inorganic, and polymeric materials.
Carbon Dioxide (CO₂) Capture
The capture and sequestration of CO₂ are critical for mitigating climate change. Phosphonium-based ionic liquids have shown significant promise as effective solvents for CO₂ capture. Studies have indicated that phosphonium-based ILs can dissolve larger amounts of CO₂ on a molar fraction basis compared to some imidazolium-based ILs. The bulky phosphonium cations can help organize CO₂ molecules, while the polarity of the anion also plays a role in capture efficiency.
Mechanism of CO₂ Capture: The dissolution of CO₂ in ionic liquids can be a physical absorption process, where the gas molecules occupy voids within the liquid structure. In some cases, particularly with functionalized anions, chemical absorption can also occur.
Caption: CO₂ capture and regeneration cycle using an ionic liquid.
Biomass Processing
The conversion of biomass into biofuels and valuable chemicals is a cornerstone of a sustainable bio-based economy. Ionic liquids are effective solvents for dissolving and processing lignocellulosic biomass, such as wood and agricultural residues. Their ability to disrupt the complex network of hydrogen bonds in cellulose makes it more accessible for enzymatic or chemical conversion. While specific studies on this compound for biomass processing are emerging, related phosphonium ILs have shown promise in this area.
Environmental Profile: Toxicity and Biodegradability
A critical aspect of any "green" chemical is its environmental fate and toxicity. While ionic liquids offer significant advantages in terms of reduced volatility, their potential impact on aquatic and terrestrial ecosystems must be carefully considered.
-
Toxicity: The toxicity of ionic liquids is influenced by both the cation and the anion. For phosphonium ILs, toxicity tends to increase with the length of the alkyl chains on the cation. This is a crucial consideration in the design of "greener" ionic liquids.
-
Biodegradability: Many common ionic liquids, including some phosphonium-based ones, exhibit low levels of biodegradability. However, research is ongoing to design more biodegradable ionic liquids by incorporating functional groups like esters or ethers into the alkyl chains, which can be more readily broken down by microorganisms.
It is important to note that while some phosphonium ILs may show higher toxicity than their ammonium or imidazolium counterparts, this is not a universal rule and depends heavily on the specific structure.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: It can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Avoid breathing dust or fumes. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.
Future Outlook and Conclusion
This compound and other phosphonium-based ionic liquids represent a significant advancement in the field of green chemistry. Their versatility as phase-transfer catalysts, green solvents, and media for gas capture provides a powerful toolkit for developing more sustainable chemical processes. While challenges related to their biodegradability and potential toxicity remain, ongoing research into the design of more environmentally benign ionic liquids is paving the way for their broader adoption.
For researchers and drug development professionals, understanding the properties and applications of compounds like this compound is essential for innovating in a way that is both scientifically sound and environmentally responsible. The continued exploration of these remarkable materials will undoubtedly lead to cleaner, safer, and more efficient chemical technologies in the years to come.
References
- The Role of this compound in Green Chemistry. (2025, October 28). Google Cloud.
- Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. NINGBO INNO PHARMCHEM CO.,LTD.
- Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability. Green Chemistry (RSC Publishing).
- This compound. CD BioSustainable-Green Chemistry.
- Understanding this compound: Properties and Chemical Synthesis. (2025, October 15). Google Cloud.
- Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. (2025, August 6).
- Ionic Liquids Toxicity—Benefits and Thre
- Industrial preparation of phosphonium ionic liquids. (2002, December 4). Green Chemistry (RSC Publishing).
- This compound. Apollo Scientific.
- Tributylhexadecylphosphonium bromide. (2023, July 11). Apollo Scientific.
- High carbon dioxide solubilities in trihexyltetradecylphosphonium-based ionic liquids | Request PDF. (2025, August 10).
- SAFETY DATA SHEET. (2010, January 22). Thermo Fisher Scientific.
- Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide | Request PDF. (2025, August 7).
- Ionic Liquids—A Review of Their Toxicity to Living Organisms. MDPI.
- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE
Methodological & Application
Application Notes and Protocols for Tributylhexylphosphonium Bromide as a Phase Transfer Catalyst
Introduction: The Power of Phase Transfer Catalysis
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials, the challenge of bringing together reactants that exist in separate, immiscible phases is a persistent hurdle. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem.[1][2] A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can proceed.[1] This technique obviates the need for expensive, and often hazardous, solvents that can dissolve all reactants, leading to faster reaction rates, higher yields, and milder reaction conditions.[1][2]
Among the arsenal of phase transfer catalysts, quaternary phosphonium salts have carved out a significant niche due to their robust thermal and chemical stability, often outperforming their quaternary ammonium counterparts.[3] This guide focuses on a particularly effective member of this class: Tributylhexylphosphonium Bromide (TBHPB). With its unique combination of lipophilicity and catalytic activity, TBHPB has proven to be a versatile and efficient catalyst for a wide array of organic transformations.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound as a phase transfer catalyst.
Physicochemical Properties and Advantages of this compound
This compound is a quaternary phosphonium salt with the chemical formula C₁₈H₄₀BrP.[4][5] Its structure, featuring a central phosphorus atom bonded to three butyl chains and one hexyl chain, imparts a unique set of properties that make it an exceptional phase transfer catalyst.[6]
| Property | Value | Source |
| CAS Number | 105890-71-9 | [4][5] |
| Molecular Formula | C₁₈H₄₀BrP | [4][5] |
| Molecular Weight | 367.39 g/mol | [4][5] |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid | [4][6] |
| Solubility | Soluble in many organic solvents | [4] |
| Thermal Stability | High | [4] |
Key Advantages:
-
Enhanced Reaction Efficiency: TBHPB significantly accelerates reaction rates between immiscible reactants, leading to higher yields and reduced reaction times.[4]
-
Superior Stability: Phosphonium salts like TBHPB generally exhibit greater thermal stability compared to their ammonium analogs, making them suitable for reactions requiring elevated temperatures.[3]
-
Increased Lipophilicity: The presence of the butyl and hexyl chains provides a high degree of lipophilicity to the cation, facilitating its transport into the organic phase. This leads to the formation of "loose" and highly reactive ion pairs.[7]
-
Broad Applicability: TBHPB is effective in a wide range of reactions, including nucleophilic substitutions, alkylations, and polymerizations.[4][8][9]
-
Green Chemistry Alignment: By enabling the use of water or reducing the need for organic solvents, the use of TBHPB aligns with the principles of green chemistry.[1]
Mechanism of Action: Bridging the Phase Divide
The catalytic cycle of this compound in a typical liquid-liquid phase transfer reaction involves the transport of an anionic nucleophile from the aqueous phase to the organic phase.
Sources
- 1. ijirset.com [ijirset.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. US8835680B1 - Stereospecific synthesis process for tretinoin compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Tributylhexylphosphonium Bromide for Williamson ether synthesis
Starting Initial Research
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Formulating the Application Guide
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Application Notes and Protocols for Tributylhexylphosphonium Bromide in Emulsion Polymerization Techniques
Introduction: A New Frontier in Colloidal Synthesis
Emulsion polymerization stands as a cornerstone technique in the synthesis of a vast array of polymeric materials, from coatings and adhesives to advanced drug delivery vehicles. The elegance of this method lies in its ability to produce high molecular weight polymers at rapid rates in an environmentally benign aqueous medium. At the heart of this process is the surfactant, a molecule that dictates the nucleation, stabilization, and ultimate morphology of the polymer particles. While traditional surfactants have served the field well, the quest for enhanced performance, novel functionalities, and "greener" alternatives has led researchers to explore new classes of stabilizers. Among these, ionic liquids (ILs) have emerged as a promising frontier.[1]
Tributylhexylphosphonium bromide, a quaternary phosphonium salt, is one such ionic liquid that is gaining attention for its utility in emulsion polymerization.[2] Unlike conventional surfactants, its unique combination of thermal stability, tunable solubility, and electrochemical properties offers new avenues for controlling polymerization kinetics and final latex properties.[2] This guide provides an in-depth exploration of the application of this compound in emulsion polymerization, from its fundamental physicochemical properties to detailed experimental protocols.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective application. While extensive experimental data for this specific phosphonium salt is not always readily available in public literature, we can infer its characteristics based on its structure and comparison with similar quaternary phosphonium salts.
| Property | Value / Description | Rationale and Implications |
| CAS Number | 105890-71-9 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₁₈H₄₀BrP | Indicates the elemental composition. |
| Molecular Weight | 367.39 g/mol | Important for calculating molar concentrations. |
| Appearance | White to light-yellow powder or liquid | Physical state at room temperature. |
| Solubility | Soluble in water and various organic solvents | The amphiphilic nature, with a charged phosphonium head and alkyl chains, allows for solubility in both polar and non-polar environments. This is critical for its role as a surfactant at the oil-water interface. |
| Thermal Stability | High | Phosphonium-based ILs generally exhibit greater thermal stability compared to their ammonium-based counterparts, making them suitable for polymerizations conducted at elevated temperatures. |
| Critical Micelle Concentration (CMC) | Not readily available in literature. Likely in the mM range. | The CMC is the concentration at which surfactant molecules self-assemble into micelles. While the exact value for this compound is not found, it can be determined experimentally using techniques like tensiometry or conductivity measurements. The CMC is a critical parameter for designing emulsion polymerization recipes. |
The Mechanism of Stabilization: A Phosphonium Advantage
In a typical emulsion polymerization, the surfactant performs two primary roles: forming micelles that serve as the initial loci of polymerization and adsorbing onto the surface of the growing polymer particles to provide colloidal stability. This compound, as a cationic surfactant, achieves this through electrostatic and steric stabilization.
The proposed mechanism involves the following key steps:
-
Micelle Formation: Above its critical micelle concentration (CMC) in the aqueous phase, this compound molecules self-assemble into micelles. The hydrophobic hexyl and butyl chains form the core of the micelle, which can solubilize the hydrophobic monomer.
-
Monomer Swelling: The monomer, dispersed in the aqueous phase as large droplets, diffuses through the water and swells the surfactant micelles.
-
Initiation: A water-soluble initiator (e.g., potassium persulfate) decomposes to form free radicals in the aqueous phase.
-
Particle Nucleation: These radicals enter the monomer-swollen micelles and initiate polymerization. Each micelle that captures a radical becomes a nascent polymer particle.
-
Particle Growth and Stabilization: As polymerization proceeds within the particles, they grow by consuming monomer that diffuses from the large monomer droplets through the aqueous phase. The this compound molecules adsorb to the surface of these growing polystyrene particles. The positively charged phosphonium head groups orient towards the aqueous phase, creating a repulsive electrostatic barrier that prevents the particles from coagulating. The alkyl chains provide an additional steric barrier.
Diagram: Emulsion Polymerization Workflow with this compound
Sources
Application Notes and Protocols for Tributylhexylphosphonium Bromide in Catalysis
Introduction: Unlocking Reaction Potential with Tributylhexylphosphonium Bromide
This compound, a quaternary phosphonium salt, has emerged as a highly effective and versatile phase-transfer catalyst (PTC) in a multitude of organic syntheses.[1] Its unique molecular architecture, featuring a positively charged phosphorus atom shielded by bulky alkyl groups (three butyl and one hexyl chain), confers upon it exceptional thermal stability and high solubility in organic solvents. These properties make it a superior choice for facilitating reactions between reactants located in immiscible phases, such as a solid-liquid or liquid-liquid system. By efficiently shuttling anionic species from an aqueous or solid phase into an organic phase, this compound dramatically enhances reaction rates, improves yields, and often allows for milder reaction conditions, thereby contributing to greener and more efficient chemical processes.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic applications, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Application I: Phase-Transfer Catalyzed Nucleophilic Substitution - The Williamson Ether Synthesis
The Williamson ether synthesis, a classic and fundamental method for preparing ethers, is often hampered by the low mutual solubility of the reacting species—typically an alkoxide salt (often in an aqueous or solid phase) and an alkyl halide (in an organic phase). This compound excels in overcoming this challenge.
Mechanism of Action in Ether Synthesis
The catalytic cycle begins with the exchange of the bromide anion of the phosphonium salt for the alkoxide anion at the phase interface. The resulting lipophilic tributylhexylphosphonium alkoxide ion pair is then soluble in the organic phase. This allows the alkoxide nucleophile to readily attack the alkyl halide, forming the desired ether product and regenerating the tributylhexylphosphonium halide, which can then re-enter the catalytic cycle. This continuous transport of the nucleophile across the phase boundary is the key to the reaction's success.
Diagram of the Williamson Ether Synthesis Catalytic Cycle
Caption: Catalytic cycle of this compound in Williamson ether synthesis.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details the synthesis of 4-methoxybiphenyl from 4-phenylphenol and methyl iodide, a reaction that benefits significantly from phase-transfer catalysis.
Materials:
-
4-Phenylphenol
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
This compound
-
Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylphenol (10.0 g, 58.7 mmol) and this compound (1.08 g, 2.94 mmol, 5 mol%) in 40 mL of toluene.
-
Base Addition: While stirring vigorously, add a solution of sodium hydroxide (2.82 g, 70.5 mmol) in 20 mL of deionized water to the flask.
-
Alkylation: To the biphasic mixture, add methyl iodide (9.2 g, 64.8 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-methoxybiphenyl.
Data Presentation:
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 8 | 75 |
| 5 | 4 | 95 |
| 10 | 4 | 96 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Core Application II: Synthesis of Cyclic Carbonates from Epoxides and CO₂
The coupling of carbon dioxide with epoxides to form cyclic carbonates is a highly atom-economical and environmentally important reaction.[2] this compound serves as an excellent catalyst for this transformation, often in conjunction with a co-catalyst.
Mechanistic Rationale
In this catalytic process, the bromide anion of the phosphonium salt acts as a nucleophile, initiating the ring-opening of the epoxide. The resulting haloalkoxide intermediate then reacts with carbon dioxide. The bulky phosphonium cation is believed to play a role in activating the epoxide and stabilizing the intermediates. The subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the bromide catalyst.
Diagram of the Catalytic Synthesis of Cyclic Carbonates
Caption: Simplified workflow for cyclic carbonate synthesis using this compound.
Experimental Protocol: Synthesis of Propylene Carbonate
This protocol outlines the synthesis of propylene carbonate from propylene oxide and carbon dioxide.
Materials:
-
Propylene Oxide
-
This compound
-
High-pressure autoclave reactor equipped with a magnetic stirrer and heating mantle
-
Carbon Dioxide (CO₂) cylinder
Procedure:
-
Reactor Charging: To a clean and dry high-pressure autoclave reactor, add propylene oxide (29.0 g, 0.5 mol) and this compound (1.84 g, 5.0 mmol, 1 mol%).
-
Sealing and Purging: Seal the reactor securely. Purge the reactor with low-pressure CO₂ two to three times to remove air.
-
Pressurization: Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-20 bar).
-
Reaction: Heat the reactor to 120°C with vigorous stirring. Maintain the temperature and pressure for 3-5 hours.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and collect the crude product. The catalyst can often be separated by distillation of the product under reduced pressure.
Quantitative Data Summary:
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |
| TBHPB | 120 | 15 | 4 | >98 | >99 |
| TBAB* | 120 | 15 | 4 | ~95 | >99 |
TBAB (Tetrabutylammonium Bromide) is shown for comparison. Data is representative.[2]
Further Applications in Polymerization
This compound is also a valuable catalyst in polymerization reactions, particularly in the ring-opening polymerization of epoxides to form polyethers and the copolymerization of epoxides and CO₂ to produce polycarbonates.[3] Its high thermal stability is a significant advantage in these reactions, which are often conducted at elevated temperatures.[3] The mechanism is similar to that of cyclic carbonate synthesis, where the bromide anion initiates ring-opening, but under specific conditions, propagation of the polymer chain is favored over intramolecular cyclization.
Conclusion and Trustworthiness of Protocols
The protocols described herein are designed to be self-validating systems. The progress of each reaction can be reliably monitored using standard analytical techniques such as TLC, GC, or NMR spectroscopy. The provided data tables offer expected outcomes under specified conditions, allowing for verification of the catalyst's efficacy. The mechanistic explanations provide a causal basis for the experimental choices, empowering researchers to adapt and optimize these protocols for their specific needs. This compound stands as a robust and efficient catalyst, and these guidelines aim to facilitate its successful application in advancing chemical synthesis.
References
-
Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of cyclic carbonates from epoxides and carbon dioxide catalyzed by talc and other phyllosilicates. National Institutes of Health (NIH). [Link]
Sources
Application Notes & Protocols: Tributylhexylphosphonium Bromide for Advanced Battery Electrolytes
Introduction
Tributylhexylphosphonium Bromide ([P4,4,4,6]Br), a quaternary phosphonium salt, is an ionic liquid (IL) gaining traction in electrochemical energy storage.[1] Unlike traditional volatile and flammable organic carbonate solvents, phosphonium-based ILs offer a unique combination of intrinsic ionic conductivity, low volatility, non-flammability, and high thermal stability.[2][3] These properties position them as promising electrolyte components for developing safer, high-performance batteries.[2][4]
This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application as a battery electrolyte, and methodologies for electrochemical characterization. It is intended for researchers and scientists in materials science and battery development. The asymmetric alkyl substitution on the phosphorus cation—three butyl chains and one hexyl chain—influences the salt's viscosity, thermal stability, and electrochemical behavior.[1]
Phosphonium-based ILs are generally less toxic and more thermally stable than their nitrogen-based counterparts, such as those with imidazolium or pyridinium cations.[3] Furthermore, their synthesis can be more cost-effective for industrial-scale production.[2][3] This document will explore how these fundamental properties translate into practical advantages and challenges in a battery system.
Physicochemical and Electrochemical Properties
The performance of an electrolyte is dictated by its intrinsic properties. While specific values can vary with purity and measurement conditions, the data below, compiled from literature and analogous compounds, provides a baseline for this compound.
| Property | Value / Range | Significance in Batteries | Source(s) |
| Molecular Formula | C18H40BrP | Defines the charge carrier and its steric hindrance. | [1] |
| Molecular Weight | ~367.39 g/mol | Influences molar concentration and density. | [1] |
| Appearance | Colorless to light yellow/orange liquid | A key indicator of purity; discoloration may suggest impurities. | [1] |
| Thermal Stability | High; stable >300 °C | Enhances battery safety by preventing thermal runaway at high temperatures. | [3][5] |
| Ionic Conductivity (σ) | Moderate (typically 0.1 - 5 mS/cm at RT) | Determines the rate of ion transport between electrodes. Lower than carbonates but can be improved with co-solvents. | [2] |
| Electrochemical Window | Wide (approx. 4-5 V vs. Li/Li+) | A wide window is crucial for compatibility with high-voltage cathode materials. The window is often limited by the oxidation of the bromide anion. | [2][6] |
| Viscosity | High | Higher viscosity can impede ion mobility and electrode wetting, affecting rate performance. Often requires co-solvents to mitigate. | [2] |
| Safety Profile | Non-volatile, non-flammable | Significantly reduces the risk of fire and explosion compared to conventional electrolytes.[2][7] | [2] |
Application in Battery Systems
This compound is primarily investigated as a component in electrolyte formulations for lithium-ion and post-lithium-ion battery chemistries. Its key advantages are enhanced safety and stability.[2][4]
Advantages:
-
Enhanced Safety: The negligible vapor pressure and non-flammability of phosphonium ILs mitigate the primary failure mode of conventional lithium-ion batteries—electrolyte combustion.[2][7]
-
High-Temperature Operation: Excellent thermal stability allows for the development of batteries that can operate reliably at elevated temperatures, which is a challenge for carbonate-based systems.[3][8]
-
Electrochemical Stability: A wide electrochemical window makes it compatible with next-generation high-energy-density electrode materials.[2]
Challenges:
-
Lower Ionic Conductivity: Compared to the workhorse LiPF6 in carbonate solvent electrolytes, the ionic conductivity is lower, which can limit high-rate performance. This is often addressed by mixing the IL with low-viscosity co-solvents.
-
Higher Viscosity: The inherent viscosity can hinder the wetting of porous electrodes and slow down ion diffusion within the electrolyte.
-
Anion Reactivity: The bromide (Br⁻) anion can be electrochemically oxidized at potentials lower than other common IL anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻), potentially limiting its use with very high voltage cathodes.[6] However, this reactivity has also been explored for enabling novel two-electron transfer mechanisms in Li-Bromine batteries.[9]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and electrochemical testing of electrolytes containing this compound. All procedures involving battery components and electrolytes must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with moisture levels below 1 ppm.
Protocol 1: Electrolyte Formulation
This protocol describes the preparation of a 1 M lithium salt solution in a mixture of this compound and a carbonate co-solvent to enhance ionic conductivity.
Materials:
-
This compound ([P4,4,4,6]Br), battery grade (>99.9% purity)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Ethylene Carbonate (EC), anhydrous
-
Ethyl Methyl Carbonate (EMC), anhydrous
-
Magnetic stirrer and stir bars
-
Argon-filled glovebox
Procedure:
-
Pre-drying: Dry all glassware, stir bars, and the LiTFSI salt under vacuum at 120°C for at least 12 hours before transferring them into the glovebox.
-
Solvent Mixture Preparation: Inside the glovebox, prepare the desired solvent blend. For example, a 7:3 weight ratio of [P4,4,4,6]Br to a 1:1 (w/w) mixture of EC/EMC.
-
Salt Dissolution: Slowly add the pre-weighed LiTFSI salt to the solvent mixture while stirring continuously. The target concentration is typically 1 M.
-
Homogenization: Continue stirring the solution at room temperature for several hours until the LiTFSI is completely dissolved and the solution is homogeneous.
-
Storage: Store the final electrolyte in a tightly sealed container inside the glovebox.
Protocol 2: 2032-Type Coin Cell Assembly
This protocol details the assembly of a standard 2032 coin cell for electrochemical testing using a Lithium Iron Phosphate (LFP) cathode and a lithium metal anode.
Materials:
-
LFP cathode disc (e.g., 12 mm diameter)
-
Lithium metal anode disc (e.g., 14 mm diameter)
-
Celgard 2325 separator disc (or similar, 16 mm diameter)
-
2032 coin cell components (can, cap, spacer, spring)
-
Electrolyte from Protocol 1
-
Crimping machine
Procedure:
-
Component Layout: Arrange all coin cell components neatly inside the glovebox.
-
Bottom Casing: Place the cathode disc in the center of the larger coin cell can.
-
Electrolyte Addition (Cathode): Dispense 2-3 drops (~40 µL) of the electrolyte onto the cathode surface, ensuring it is fully wetted.
-
Separator Placement: Carefully place the separator on top of the wetted cathode.
-
Electrolyte Addition (Separator): Add another 2-3 drops of electrolyte to saturate the separator. Avoid excess electrolyte pooling.
-
Anode Placement: Place the lithium metal anode on top of the separator.
-
Stack Completion: Add the spacer disc followed by the spring.
-
Sealing: Carefully place the cap on top of the can. Transfer the assembly to the crimping machine and apply pressure to seal the cell.
-
Resting: Allow the assembled cell to rest for at least 12 hours before testing to ensure complete electrode wetting.
Protocol 3: Electrochemical Characterization
After assembly and resting, the cell's performance must be evaluated using standard electrochemical techniques.
Equipment:
-
Battery cycler system
-
Potentiostat with frequency response analyzer
A. Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window of the electrolyte.
-
Cell: Use a three-electrode setup or a two-electrode cell with stainless steel working electrode and lithium reference/counter electrode.
-
Parameters: Scan from the open-circuit voltage (OCV) to the desired positive and negative limits (e.g., -0.5 to 4.5 V vs. Li/Li+) at a slow scan rate (e.g., 0.1 mV/s).
-
Interpretation: The onset of a sharp increase in current indicates the oxidative or reductive decomposition limit of the electrolyte.
B. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To measure the ionic conductivity of the electrolyte and the interfacial resistance of the electrodes.
-
Parameters: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Interpretation: The high-frequency intercept on the real axis of the Nyquist plot corresponds to the bulk electrolyte resistance (from which conductivity can be calculated), while the diameter of the semicircle(s) relates to the charge-transfer and solid-electrolyte interphase (SEI) resistances.
C. Galvanostatic Cycling:
-
Purpose: To evaluate the cell's capacity, coulombic efficiency, and cycle life.
-
Procedure:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10) for the first 2-3 cycles to form a stable SEI.
-
Rate Capability: Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to assess performance under load.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2) for hundreds of cycles to determine capacity retention and stability.
-
Safety and Handling
While significantly safer than conventional electrolytes, proper handling of this compound and its formulations is essential.
-
Toxicity: Phosphonium ILs may cause skin irritation or allergic reactions and can be harmful if swallowed.[10][11] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handling: All handling should be performed in a well-ventilated area or fume hood. For battery applications requiring anhydrous conditions, use of an inert-atmosphere glovebox is mandatory.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[10] Do not discharge into drains, as ionic liquids can be harmful to aquatic life.[10][11]
Conclusion
This compound represents a compelling class of ionic liquids for the development of safer, more stable battery electrolytes. Its high thermal stability and non-flammability are critical advantages over traditional organic solvents.[2][3] While challenges such as higher viscosity and moderate ionic conductivity exist, they can be effectively managed through formulation with co-solvents and additives. The protocols and data presented in this guide offer a robust framework for researchers to explore the potential of this and other phosphonium-based ionic liquids in creating the next generation of electrochemical energy storage devices.
References
- Understanding this compound: Properties and Chemical Synthesis. (2025). Google Vertex AI Search.
- Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. (2009). Green Chemistry.
- This compound. Chem-Impex.
- Application Notes and Protocols for Tetrabutylphosphonium Bromide in Electrochemical Applic
- CYPHOS® IL 169 PHOSPHONIUM SALT Safety Data Sheet.
- Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. (2013).
- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE
- Ionic Liquids Toxicity—Benefits and Thre
- Constructing static two-electron lithium-bromide b
- Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion B
- Thermophysical Properties of Pure and Water-saturated Tetradecyltrihexylphosphonium-based Ionic Liquids. (2018).
- Roles of Additives in the Trihexyl(tetradecyl) Phosphonium Chloride Ionic Liquid Electrolyte for Primary Mg-Air Cells. (2014).
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- 5. Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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role of Tributylhexylphosphonium Bromide in electrochemical applications
An Application Guide to Tributylhexylphosphonium Bromide in Electrochemistry
Abstract: This document provides a detailed technical guide on the properties, applications, and experimental protocols related to this compound ([P₄₄₄₆]Br) in the field of electrochemistry. While phosphonium-based ionic liquids are renowned for their stability and wide electrochemical windows, the role of the anion is paramount. This guide offers a critical evaluation of [P₄₄₄₆]Br, highlighting its primary utility as a synthetic precursor for more advanced electrolytes and its limited, though specific, applications as a supporting electrolyte in low-voltage systems. The protocols herein are designed to be self-validating, with clear explanations for each experimental step, ensuring scientific integrity and reproducibility for researchers and drug development professionals.
Introduction to Phosphonium Ionic Liquids in Electrochemistry
Ionic Liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions. Their negligible vapor pressure, non-flammability, high ionic conductivity, and wide electrochemical potential windows make them attractive alternatives to traditional volatile organic solvents in electrochemical devices.[1] Among the various classes of ILs, phosphonium-based ionic liquids (PILs) are distinguished by their exceptional thermal and chemical stability, often surpassing their nitrogen-based ammonium analogues.[2][3] These properties make PILs prime candidates for demanding applications in high-energy batteries and supercapacitors.[4][5]
This compound, [P(C₄H₉)₃(C₆H₁₃)]Br, is a quaternary phosphonium salt. While the tributylhexylphosphonium cation imparts desirable characteristics such as thermal stability, the electrochemical behavior of this salt is fundamentally dictated by its bromide anion. This guide will explore the dual role of this compound: first, as a fundamental supporting electrolyte and its inherent limitations, and second, as a versatile synthetic precursor for creating high-performance, halide-free ionic liquids.
Physicochemical Properties and Synthesis
The utility of any electrochemical component begins with a thorough understanding of its fundamental properties and synthesis.
Synthesis of this compound
The synthesis of [P₄₄₄₆]Br is a standard quaternization reaction. It typically involves the reaction of tributylphosphine with 1-bromohexane.[6] The higher nucleophilicity of phosphines compared to amines allows for faster reaction rates.[4] It is critical to perform this synthesis under an inert atmosphere (e.g., argon or nitrogen) to prevent the irreversible oxidation of the tributylphosphine starting material to tributylphosphine oxide.[4]
Key Physicochemical Properties
The properties of [P₄₄₄₆]Br are summarized below. For electrochemical applications, it is crucial to note its hygroscopic nature, which necessitates handling and storage in a dry environment, such as a glovebox, to prevent water absorption that can narrow the electrochemical window and introduce protic impurities.[7][8]
| Property | Value / Description | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 105890-71-9 | [6][9] |
| Molecular Formula | C₁₈H₄₀BrP | [6] |
| Molecular Weight | 367.39 g/mol | [6] |
| Appearance | Colorless to light yellow/orange liquid or solid | [6] |
| Thermal Stability | High; typical for phosphonium salts (decomposition >300 °C) | [2][10][11] |
| Solubility | Soluble in many organic solvents | N/A |
| Key Characteristic | Hygroscopic; absorbs moisture from the air | [7][8] |
The Decisive Role of the Anion in Electrochemistry
In any ionic liquid, the electrochemical stability window (ESW) is defined by the potentials at which the cation is reduced (cathodic limit) and the anion is oxidized (anodic limit). The phosphonium cation, being difficult to reduce, provides a very good cathodic stability limit. However, the bromide anion (Br⁻) is relatively easy to oxidize to bromine (Br₂), setting a low anodic potential limit.
2Br⁻ → Br₂ + 2e⁻
This single characteristic is the most significant limiting factor for the direct application of [P₄₄₄₆]Br in high-voltage electrochemical systems. While many phosphonium ILs with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) can achieve electrochemical windows greater than 5 V, the ESW of a bromide-based IL is significantly narrower, typically limited by bromide oxidation at the positive electrode.[1][4][12]
Application Note I: Supporting Electrolyte for Low-Voltage Applications
Despite the anodic limitation, [P₄₄₄₆]Br can serve as a reliable supporting electrolyte in applications where a wide potential window is not the primary requirement.
Causality and Rationale: The main function of a supporting electrolyte is to provide ionic conductivity to the solution, thereby minimizing ohmic drop (iR drop) and allowing the electrochemical reactions of the analyte to be studied accurately. For low-voltage processes, such as in certain electrochemical sensors or for the electrodeposition of some metals, the limited anodic stability of the bromide ion is not a prohibitive factor.
Potential Applications:
-
Electrochemical Sensors: Used as the bulk electrolyte for sensing analytes whose redox potentials fall safely within the IL's stability window. The principle is analogous to the use of other quaternary ammonium bromide salts in sensor fabrication.[13][14]
-
Fundamental Voltammetry: Serves as a medium for academic studies on reaction mechanisms where the redox events occur at potentials below ~1.0 V vs Ag/Ag⁺.
-
Electrochemical CO₂ Reduction: Can be employed in systems for the electrochemical conversion of CO₂ to products like oxalates, where the reduction process is the focus.[12]
Protocol 1: Determination of the Electrochemical Window via Cyclic Voltammetry (CV)
This protocol outlines the standard procedure to experimentally verify the electrochemical stability window of [P₄₄₄₆]Br.
Objective: To determine the potential limits at which the ionic liquid itself begins to undergo oxidation and reduction.
Materials:
-
This compound ([P₄₄₄₆]Br), electrochemistry grade, dried under vacuum.
-
Anhydrous solvent (e.g., acetonitrile or propylene carbonate).
-
Working Electrode: Glassy carbon electrode (GCE), freshly polished.
-
Reference Electrode: Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the same solvent/electrolyte).
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical cell and Potentiostat.
-
Inert gas (Argon or Nitrogen, >99.99% purity).
Methodology:
-
Electrolyte Preparation (Inert Atmosphere): All steps must be performed in a glovebox with low H₂O and O₂ levels (<1 ppm).
-
Prepare a 0.1 M solution of [P₄₄₄₆]Br in the chosen anhydrous solvent. Rationale: This concentration provides sufficient conductivity without excessive viscosity.
-
-
Cell Assembly:
-
Polish the GCE with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse thoroughly with the anhydrous solvent, and dry. Rationale: A clean, smooth electrode surface ensures reproducible results and avoids artifacts from contaminants.
-
Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode to minimize uncompensated resistance.
-
-
Deoxygenation:
-
Transfer the electrolyte to the cell and purge with inert gas for 15-20 minutes. Maintain an inert gas blanket over the solution throughout the experiment. Rationale: Dissolved oxygen is electrochemically active and its reduction signal would interfere with the determination of the true cathodic limit.
-
-
CV Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range. Start with a wide range (e.g., -2.5 V to +2.0 V vs Ag/Ag⁺) and narrow it if necessary.
-
Set the scan rate to 100 mV/s.
-
Run the cyclic voltammogram, scanning first in the cathodic direction, then anodic, and back to the starting potential.
-
-
Data Analysis:
-
The electrochemical window is defined by the potentials at which the current begins to increase sharply, indicating the onset of cation reduction and anion oxidation.
-
Application Note II: Precursor for High-Performance Electrolytes
The most significant electrochemical application of [P₄₄₄₆]Br is as a starting material for synthesizing PILs with superior, electrochemically stable anions. This is achieved through a straightforward anion metathesis (exchange) reaction.[4]
Causality and Rationale: By replacing the oxidatively unstable bromide anion with a robust anion like [TFSI]⁻ or bis(fluorosulfonyl)imide ([FSI]⁻), the full potential of the stable phosphonium cation can be realized.[4] The resulting IL will have a much wider electrochemical window, lower melting point, and often improved transport properties, making it suitable for high-voltage Li-ion batteries and supercapacitors.[4][15]
Protocol 2: Synthesis of [P₄₄₄₆][TFSI] via Anion Exchange
Objective: To convert [P₄₄₄₆]Br into a high-performance, halide-free ionic liquid suitable for demanding electrochemical applications.
Materials:
-
This compound ([P₄₄₄₆]Br).
-
Lithium bis(trifluoromethylsulfonyl)imide ([Li][TFSI]).
-
Deionized water.
-
Dichloromethane (DCM) or other suitable organic solvent.
-
0.1 M Silver Nitrate (AgNO₃) solution (for testing).
Methodology:
-
Reaction Setup:
-
Dissolve one molar equivalent of [P₄₄₄₆]Br in deionized water.
-
In a separate flask, dissolve a slight excess (e.g., 1.05 molar equivalents) of [Li][TFSI] in deionized water. Rationale: A slight excess of the lithium salt helps drive the reaction to completion.
-
-
Metathesis Reaction:
-
Slowly add the [Li][TFSI] solution to the stirring [P₄₄₄₆]Br solution at room temperature.
-
A phase separation should occur, as the newly formed [P₄₄₄₆][TFSI] is hydrophobic and immiscible with water, while the LiBr byproduct remains in the aqueous phase.
-
Continue stirring for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel. Collect the bottom ionic liquid layer.
-
Wash the IL layer multiple times with small portions of fresh deionized water. Rationale: This step is critical to remove the LiBr byproduct. Repeat until the aqueous washings show a negative test for bromide ions.
-
-
Halide Impurity Test:
-
To the final aqueous washing, add a few drops of AgNO₃ solution. The absence of a white precipitate (AgBr) indicates that the bromide has been successfully removed. Rationale: Residual halide impurities are highly detrimental to the performance and safety of electrochemical devices, causing corrosion and limiting the anodic stability.
-
-
Drying:
-
Dissolve the washed IL in DCM, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM under reduced pressure (rotary evaporation).
-
For final drying, place the IL under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove all traces of water and volatile organics.
-
Comparative Data and Performance
The transformation from a bromide to a [TFSI]⁻ anion dramatically improves the electrochemical properties of the ionic liquid.
| Property | Tributylhexylphosphonium Bromide | Tributylhexylphosphonium [TFSI]⁻ | Rationale for Improvement |
| Anodic Limit | Low (limited by Br⁻ oxidation) | High (stable [TFSI]⁻ anion) | [TFSI]⁻ is significantly harder to oxidize than Br⁻.[4][12] |
| Est. Usable ESW | ~3.0 V | > 5.0 V | The stable anion expands the window to the cation's limit.[10][11] |
| Conductivity | Moderate | Generally Higher | The [TFSI]⁻ anion is more mobile and less coordinating.[4] |
| Thermal Stability | High | Very High | [TFSI]⁻ based ILs are known for their exceptional thermal stability.[2][10] |
| Suitability | Low-voltage systems, precursor | High-voltage batteries, supercapacitors | Wide ESW is essential for high-energy applications.[1][5] |
Safety and Handling
As with all chemicals, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[16]
-
Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area or a fume hood.[17] Due to its hygroscopic nature, handling for electrochemical use should be done in an inert-atmosphere glovebox.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16]
-
Spills: Clean up spills immediately. For dry spills, avoid generating dust.[17]
-
Incompatibilities: Avoid strong oxidizing agents.[8]
Conclusion
This compound is a compound of significant, yet nuanced, importance in electrochemistry.
-
As a Direct Electrolyte: Its application is restricted to low-voltage electrochemical systems due to the facile oxidation of the bromide anion, which results in a narrow electrochemical stability window.
-
As a Synthetic Precursor: Its most valuable role is as a readily available starting material for the synthesis of high-performance, halide-free phosphonium ionic liquids. Through a simple anion exchange reaction, it can be converted into electrolytes with wide potential windows and high stability, suitable for next-generation energy storage devices.
For researchers and developers, [P₄₄₄₆]Br should be viewed not as a high-performance electrolyte itself, but as a crucial and cost-effective building block for creating materials that are.
References
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Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. (2022). PMC. [Link]
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Synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for li-ion batteries. (2023). Chem. Listy. [Link]
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The Role of Phosphonium Ionic Liquids in Modern Battery Technology. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Physical and electrochemical properties of phosphonium ionic liquids derived from trimethylphosphine. (2014). ResearchGate. [Link]
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Physical and electrochemical properties of low-viscosity phosphonium ionic liquids as potential electrolytes. (2005). ResearchGate. [Link]
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Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries. (2023). The Journal of Physical Chemistry C. [Link]
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Exploring the Versatility of Phosphonium Ionic Liquids in Industrial Processes. (2024). NINGBO INNO PHARMCHEM CO., LTD.. [Link]
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Room-temperature phosphonium ionic liquids for supercapacitor application. (2005). Applied Physics Letters. [Link]
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Physical and Electrochemical Properties of Room Temperature Ionic Liquids Based on Quaternary Phosphonium Cations. (2004). ResearchGate. [Link]
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Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Understanding this compound: Properties and Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Discharge behaviour and interfacial properties of a magnesium battery incorporating trihexyl(tetradecyl)phosphonium based ionic liquid electrolytes. (2018). ResearchGate. [Link]
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Boronium Ionic Liquids for High-Voltage Supercapacitors. (2022). PMC. [Link]
-
Application of Ionic Liquids for Batteries and Supercapacitors. (2021). MDPI. [Link]
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A graphene-based flexible supercapacitor using trihexyl(tetradecyl)phosphonium bis(trifluoromethanesulfonyl)imide ionic liquid electrolyte. (2016). ResearchGate. [Link]
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Novel electrochemical sensor from magnetic carbon dots and cetyltrimethylammonium bromide for sensitive measurement of tetrabromobisphenol A in beverages. (2022). PubMed. [Link]
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Novel electrochemical sensor from magnetic carbon dots and cetyltrimethylammonium bromide for sensitive measurement of tetrabromobisphenol A in beverages. (2022). ResearchGate. [Link]
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Application Notes and Protocols for the Extraction of Organic Compounds Using Tributylhexylphosphonium Bromide
Introduction: A Modern Approach to Sample Preparation
In the realms of chemical research and pharmaceutical development, the efficient and selective extraction of organic compounds from complex matrices is a cornerstone of discovery and quality control. Traditional liquid-liquid extraction methods, while foundational, often rely on volatile and environmentally hazardous organic solvents. The advent of ionic liquids (ILs) has ushered in a new era of "green chemistry," offering non-volatile, thermally stable, and highly tunable solvent systems. Among these, phosphonium-based ionic liquids (PILs) have emerged as particularly versatile reagents for extraction processes.[1]
This technical guide focuses on Tributylhexylphosphonium Bromide ([P4446]Br) , a quaternary phosphonium salt valued for its efficacy as a phase transfer catalyst and a highly effective extractant for a range of organic molecules.[2] Its unique molecular structure, featuring a positively charged phosphorus atom shielded by alkyl chains, allows for remarkable interactions with various organic compounds, facilitating their transfer from aqueous to organic phases. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of this compound in organic compound extraction, complete with detailed protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [P4446]Br is essential for designing robust extraction protocols.
| Property | Value | Source(s) |
| CAS Number | 105890-71-9 | [2] |
| Molecular Formula | C₁₈H₄₀BrP | [2] |
| Molecular Weight | 367.39 g/mol | [2] |
| Appearance | Clear liquid, colorless to light orange/yellow | [2] |
| Solubility in Water | Soluble | [3] |
| Solubility in Organic Solvents | Generally soluble in polar organic solvents; slightly soluble in methanol and chloroform.[3] Specific solubility is solvent-dependent. | [3] |
| Thermal Stability | High | [1] |
The Engine of Extraction: Unraveling the Mechanism
The efficacy of this compound as an extractant stems from its ability to engage in multiple, often synergistic, molecular interactions with the target analyte. The predominant mechanism is contingent on the nature of the organic compound, the pH of the aqueous phase, and the composition of the organic phase.
Ion-Pair Extraction of Acidic Compounds
For acidic organic compounds, such as carboxylic acids and phenols, the primary extraction mechanism is ion-pairing. In an aqueous solution with a pH below the pKa of the acidic analyte (HA), the compound exists predominantly in its neutral, protonated form. However, a small fraction will be deprotonated to its anionic form (A⁻). The lipophilic tributylhexylphosphonium cation ([P4446]⁺) can then form a charge-neutral ion pair with the analyte's anion ([P4446]⁺A⁻). This ion pair possesses significantly greater hydrophobicity than the original anion, facilitating its partitioning into the organic phase.[4][5]
This equilibrium-driven process can be represented as:
HA(aq) ⇌ H⁺(aq) + A⁻(aq)
[P4446]⁺(org) + A⁻(aq) ⇌ [P4446]⁺A⁻(org)
The efficiency of this extraction is highly dependent on the pH of the aqueous phase; lower pH values that favor the neutral form of the acid can sometimes lead to extraction via hydrogen bonding, while pH values near or above the pKa promote ion-pair formation.[6]
Hydrogen Bonding and Solvation
For neutral organic compounds or acidic compounds in their protonated state, extraction can occur through hydrogen bonding and general solvation effects. The bromide anion (Br⁻) of the ionic liquid can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on the analyte molecule. Furthermore, the overall polarity and solvating power of the ionic liquid-containing organic phase can drive the partitioning of the organic compound from the aqueous phase.[7]
Visualizing the Extraction Mechanisms
Caption: Mechanisms of organic acid extraction.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the extraction of acidic organic compounds using this compound. Researchers should optimize these protocols for their specific applications.
Protocol 1: Extraction of Valeric Acid from an Aqueous Solution
This protocol is adapted from a study on the efficient recovery of valeric acid using phosphonium-based ionic liquids.[6]
Materials:
-
This compound ([P4446]Br)
-
n-Heptane (or another suitable water-immiscible organic solvent)
-
Valeric Acid (VA)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Separatory funnels or centrifuge tubes
-
Vortex mixer or shaker
-
pH meter
-
Analytical instrumentation for quantification (e.g., HPLC, GC)
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of this compound in n-heptane at the desired concentration (e.g., 60 g/L).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of valeric acid at a known concentration (e.g., 10 g/L). Adjust the pH of the aqueous phase to the desired level (e.g., pH 3.8) using dilute HCl or NaOH.[6]
-
Liquid-Liquid Extraction: a. In a separatory funnel or centrifuge tube, combine equal volumes of the organic and aqueous phases (e.g., 10 mL of each). b. Vigorously mix the two phases for a sufficient time to reach equilibrium (e.g., 10-20 minutes) using a vortex mixer or mechanical shaker. c. Allow the phases to separate. If an emulsion forms, centrifugation may be necessary to break it.
-
Phase Separation and Sampling: a. Carefully separate the aqueous and organic phases. b. Take a sample from the aqueous phase for analysis to determine the concentration of valeric acid remaining.
-
Quantification: a. Analyze the concentration of valeric acid in the initial and final aqueous phases using a suitable analytical method such as HPLC with UV detection or GC-FID. b. The extraction efficiency (%E) can be calculated using the following formula:
%E = [(Cinitial, aq - Cfinal, aq) / Cinitial, aq] x 100
Where Cinitial, aq is the initial concentration of valeric acid in the aqueous phase and Cfinal, aq is the concentration after extraction.
Expected Results:
Under optimal conditions (pH 3.8, 60 g/L [P4446]Br in heptane, 25°C), extraction efficiencies of over 98% for valeric acid can be achieved.[6]
Visualizing the Extraction Workflow
Caption: General workflow for extraction.
Factors Influencing Extraction Efficiency
The success of the extraction is governed by several key experimental parameters:
-
pH of the Aqueous Phase: For acidic and basic analytes, pH is a critical factor. For acidic compounds, a pH below their pKa generally favors extraction by keeping the molecule in its more hydrophobic, neutral form, though ion-pairing can be significant at pH values around the pKa.[6]
-
Concentration of this compound: Increasing the concentration of the extractant in the organic phase generally leads to higher extraction efficiency, up to a certain point where the system may become saturated or viscosity effects become detrimental.
-
Choice of Organic Solvent: The organic solvent (diluent) should be immiscible with water and provide good solubility for the this compound and the extracted complex. The polarity of the solvent can influence the extraction equilibrium.[8]
-
Temperature: The effect of temperature can be complex. While increased temperature can enhance mass transfer, it may also decrease the distribution coefficient for some systems.[6]
-
Phase Volume Ratio: The ratio of the volume of the organic phase to the aqueous phase will impact the overall amount of analyte that can be extracted.
-
Mixing Time and Intensity: Sufficient mixing is required to ensure that the system reaches equilibrium.
Post-Extraction Analysis and Quantification
Accurate quantification of the analyte in the aqueous phase before and after extraction is crucial for determining the efficiency of the process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.
-
HPLC: For non-volatile, polar, or thermally labile compounds, reversed-phase HPLC with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is often the method of choice. The mobile phase composition and column chemistry should be optimized for the specific analyte.
-
GC: For volatile and thermally stable compounds, GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used. Direct injection of the aqueous phase may be possible, or a back-extraction into a volatile organic solvent may be necessary.
Regeneration and Recycling of the Ionic Liquid
A significant advantage of using ionic liquids is the potential for their regeneration and reuse, which aligns with the principles of green chemistry. The specific regeneration protocol will depend on the nature of the extracted compound. For acidic compounds extracted via ion-pairing, a common approach is to perform a back-extraction using an aqueous solution of a suitable salt or by adjusting the pH to a basic level, which will deprotonate the acidic analyte and transfer it back to the aqueous phase. The regenerated ionic liquid in the organic phase can then be washed and reused. Further research into optimized regeneration protocols is ongoing.
Conclusion: A Powerful Tool for Modern Research
This compound offers a compelling alternative to traditional extraction agents, providing high efficiency, enhanced thermal stability, and alignment with the principles of green chemistry. By understanding the underlying extraction mechanisms and carefully optimizing experimental parameters, researchers can leverage this versatile phosphonium salt to develop robust and efficient protocols for the isolation and purification of a wide range of organic compounds. This guide provides a solid foundation for the application of this compound in diverse research and development settings, from academic laboratories to the pharmaceutical industry.
References
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Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. (2023). MDPI. [Link]
-
Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids. (n.d.). Uft-Plovdiv.bg. [Link]
-
Phosphonium ionic liquids as extractants for recovery of ruthenium(III) from acidic aqueous solutions. (2016). PMC. [Link]
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Extraction of lactic acid by phosphonium ionic liquids. (n.d.). ResearchGate. [Link]
-
Phosphonium ionic liquids as extractants for recovery of ruthenium(III) from acidic aqueous solutions. (2016). PubMed. [Link]
-
(PDF) Phosphonium Ionic liquids as new, reactive extractants of lactic acid. (n.d.). ResearchGate. [Link]
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Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids + K3PO4 Aqueous Biphasic Systems. (n.d.). PMC. [Link]
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Understanding this compound: Properties and Chemical Synthesis. (2025). sinopeg. [Link]
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Amide-functionalised phosphonium-based ionic liquids as ligands for rhodium(iii) extraction. (2021). RSC Publications. [Link]
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State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. (n.d.). CONICET. [Link]
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Use of Ionic Liquids in Analytical Sample Preparation of Organic Compounds from Food and Environmental Samples. (n.d.). ResearchGate. [Link]
-
Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. (n.d.). ResearchGate. [Link]
-
Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. (2023). PMC. [Link]
-
Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. (2013). PubMed. [Link]
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Application Notes & Protocols: Tributylhexylphosphonium Bromide in Nanoparticle Synthesis
Introduction: A New Horizon in Nanoparticle Synthesis with Tributylhexylphosphonium Bromide
This compound, a quaternary phosphonium salt, is emerging as a versatile tool in the advanced synthesis of nanomaterials.[1][2][3] Traditionally recognized for its exceptional efficacy as a phase transfer catalyst (PTC) in organic synthesis, its unique structural attributes are now being leveraged to achieve precise control over the formation and stabilization of nanoparticles.[1] This guide provides an in-depth exploration of the application of this compound in nanoparticle synthesis, complete with detailed protocols and the scientific rationale behind its use.
The core advantage of this compound lies in its amphiphilic nature, stemming from the positively charged phosphorus core shielded by a combination of shorter butyl and a longer hexyl alkyl chains. This structure allows it to efficiently shuttle metal salt precursors from an aqueous phase to an organic phase, a critical step in various nanoparticle synthesis methodologies.[4][5] Beyond its role as a PTC, the phosphonium cation can adsorb onto the surface of nascent nanoparticles, providing a stabilizing capping layer that prevents aggregation and allows for the controlled growth of the nanoparticles. The length of the alkyl chains can influence the degree of steric hindrance, which in turn can affect the final size and stability of the nanoparticles.[6][7][8]
These application notes are designed for researchers, scientists, and drug development professionals seeking to harness the capabilities of this compound for the reproducible and scalable synthesis of well-defined nanoparticles.
Mechanism of Action: The Dual Role of this compound
In the context of nanoparticle synthesis, particularly in a two-phase system, this compound performs two primary functions: phase transfer catalysis and nanoparticle stabilization.
-
Phase Transfer Catalysis: In the Brust-Schiffrin method for synthesizing gold nanoparticles, a gold precursor, typically chloroauric acid (HAuCl₄), resides in an aqueous solution.[4][5] The Tributylhexylphosphonium cation ([P(C₄H₉)₃(C₆H₁₃)]⁺) pairs with the tetrachloroaurate anion ([AuCl₄]⁻) at the aqueous-organic interface. This ion pair is soluble in the organic solvent (e.g., toluene), effectively transporting the gold precursor into the organic phase where the reduction and nanoparticle formation will occur.[4][9][10]
-
Nanoparticle Capping and Stabilization: Following the reduction of the gold precursor by a reducing agent (e.g., sodium borohydride), gold atoms nucleate and grow into nanoparticles. The Tributylhexylphosphonium cations present in the organic phase then adsorb onto the surface of these newly formed gold nanoparticles. The bulky alkyl groups provide a steric barrier, preventing the nanoparticles from aggregating and precipitating out of the solution. This stabilization is crucial for controlling the size and maintaining the colloidal stability of the nanoparticles.[11]
Logical Flow of this compound in a Two-Phase Nanoparticle Synthesis
Caption: Dual role of this compound.
Experimental Protocol: Gold Nanoparticle Synthesis (Adapted Brust-Schiffrin Method)
This protocol details the synthesis of gold nanoparticles using this compound as a phase transfer catalyst and capping agent. This method is adapted from the well-established Brust-Schiffrin two-phase synthesis.[4][5][9]
Materials and Equipment
-
This compound
-
Chloroauric acid (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Deionized water (18.2 MΩ·cm)
-
Glass vials and beakers
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
Step-by-Step Synthesis Procedure
-
Preparation of Aqueous Gold Precursor Solution:
-
Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water to create a vibrant yellow solution.
-
-
Preparation of Organic Phase Transfer Catalyst Solution:
-
Dissolve a specific amount of this compound (see Table 1 for examples) in 30 mL of toluene in a 100 mL beaker.
-
-
Phase Transfer of Gold Precursor:
-
Combine the aqueous gold precursor solution and the organic phase transfer catalyst solution in a 100 mL separatory funnel.
-
Shake the funnel vigorously for 5-10 minutes. The aqueous phase will become colorless as the [AuCl₄]⁻ ions are transferred to the organic phase, which will turn a deep orange-red.
-
Allow the phases to separate and discard the aqueous layer.
-
-
Reduction and Nanoparticle Formation:
-
Transfer the organic phase to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
While stirring vigorously, rapidly inject a freshly prepared solution of sodium borohydride (25 mg in 5 mL of deionized water).
-
The color of the organic solution will immediately change from orange-red to a deep ruby-red or dark brown, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 3 hours to ensure complete reaction and stabilization of the nanoparticles.
-
-
Purification of Gold Nanoparticles:
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water (3 x 20 mL) to remove excess reducing agent and any remaining inorganic salts.
-
Reduce the volume of the organic phase using a rotary evaporator.
-
Induce precipitation of the nanoparticles by adding 50-100 mL of ethanol.
-
Collect the precipitated nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Wash the nanoparticle pellet with ethanol (2-3 times) to remove excess this compound.
-
Dry the final nanoparticle product under vacuum.
-
Experimental Workflow Diagram
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- 5. researchgate.net [researchgate.net]
- 6. Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Different Ionic Liquid Coatings and the Length of Alkyl Chain on Antimicrobial and Cytotoxic Properties of Silver Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Catalytic Applications of Tributylhexylphosphonium Bromide in Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of Tributylhexylphosphonium Bromide
This compound (TBHPB) is a quaternary phosphonium salt that has emerged as a highly effective and versatile phase-transfer catalyst (PTC) in modern organic synthesis.[1] Its unique molecular architecture, featuring a positively charged phosphorus atom shielded by four alkyl groups (three butyl and one hexyl), imparts a high degree of lipophilicity. This characteristic is central to its function, enabling the transport of anionic reagents from an aqueous or solid phase into an organic phase where they can react with organic substrates.[1] This guide provides an in-depth exploration of the applications of TBHPB in several key organic transformations, complete with detailed protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.
The utility of phosphonium salts like TBHPB as phase-transfer catalysts offers significant advantages in line with the principles of green chemistry.[2] By facilitating reactions in biphasic systems, they often obviate the need for expensive, anhydrous, or hazardous organic solvents, leading to safer, more economical, and environmentally benign processes.[2] Compared to their quaternary ammonium counterparts, phosphonium salts frequently exhibit superior thermal stability, making them suitable for reactions requiring elevated temperatures.
Core Mechanism of Phase-Transfer Catalysis
The catalytic cycle of this compound in a typical biphasic reaction is a well-established process. The positively charged phosphonium cation ([R₄P]⁺) pairs with an anion (Y⁻) from the aqueous or solid phase, forming a lipophilic ion pair ([R₄P]⁺Y⁻). This ion pair is soluble in the organic phase and can shuttle the anion across the phase boundary. Once in the organic phase, the anion is "naked" and highly reactive, readily participating in the desired transformation with the organic substrate (R'-X). Following the reaction, the newly formed anion (X⁻) pairs with the phosphonium cation and returns to the aqueous phase, regenerating the catalyst for the next cycle.
Sources
Tributylhexylphosphonium Bromide: A Versatile Catalyst for the Synthesis of Fine Chemicals
Abstract
This technical guide provides an in-depth exploration of tributylhexylphosphonium bromide (TBHPB), a quaternary phosphonium salt that has garnered significant attention as a highly effective and versatile catalyst in the synthesis of fine chemicals. We will delve into its fundamental properties, its critical role as a phase-transfer catalyst (PTC) and an ionic liquid (IL), and provide detailed application notes and protocols for its use in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of TBHPB to enhance reaction efficiency, improve yields, and embrace greener chemical processes.
Introduction: The Unique Profile of this compound
This compound (CAS No. 105890-71-9) is a quaternary phosphonium salt with the chemical formula C₁₈H₄₀BrP.[1] Its structure, featuring a central phosphorus atom bonded to three butyl groups and one hexyl group, imparts a unique combination of properties that make it a powerful tool in organic synthesis.[2] The asymmetric alkyl substitution pattern is crucial, influencing its solubility, thermal stability, and viscosity.[3]
Key Advantages of this compound:
-
Enhanced Reaction Efficiency: As a phase-transfer catalyst, TBHPB significantly accelerates reactions between reactants in different phases, leading to higher yields and shorter reaction times.[4]
-
High Thermal Stability: Phosphonium salts, in general, exhibit greater thermal stability compared to their ammonium counterparts, making them suitable for reactions requiring elevated temperatures.[5]
-
Versatility: TBHPB demonstrates broad applicability across a range of chemical reactions, including nucleophilic substitutions, C-C bond forming reactions, and as a green solvent alternative.[4][6]
-
Green Chemistry Alignment: Its ability to facilitate reactions in aqueous or biphasic systems and its potential for recyclability align well with the principles of green chemistry.
The Dual Role of this compound in Synthesis
This compound's utility in fine chemical synthesis stems from its ability to function in two primary capacities: as a phase-transfer catalyst and as an ionic liquid.
As a Phase-Transfer Catalyst (PTC): Bridging Immiscible Phases
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[4] The core principle involves a catalyst, the phase-transfer agent, which transports a reactant from one phase to another, where the reaction can then occur.
The catalytic cycle of TBHPB in a typical phase-transfer catalyzed reaction involves the phosphonium cation pairing with an anion from the aqueous phase. This ion pair, now possessing sufficient lipophilicity, migrates into the organic phase, where the anion can react with the organic substrate.
Diagram 1: Mechanism of Phase-Transfer Catalysis
Caption: General mechanism of phase-transfer catalysis using TBHPB.
As an Ionic Liquid (IL): A Green and Tunable Reaction Medium
Ionic liquids are salts with melting points below 100 °C, and many, including TBHPB, are liquid at room temperature.[5] Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" alternatives to volatile organic compounds (VOCs).[7]
When used as a solvent, TBHPB can offer several advantages:
-
Enhanced Reaction Rates: The ionic environment can stabilize transition states and accelerate reactions.
-
Improved Selectivity: The unique solvent-solute interactions can influence the selectivity of a reaction.
-
Catalyst Immobilization: In some cases, the product can be easily separated from the ionic liquid and the dissolved catalyst, allowing for the recycling and reuse of the catalytic system.[8]
Application Notes and Protocols
The following sections provide detailed protocols for the application of this compound in key C-C bond-forming reactions. These protocols are representative and may require optimization for specific substrates.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[9] The use of a phase-transfer catalyst like TBHPB can be particularly advantageous in biphasic Suzuki-Miyaura reactions, enhancing the rate of transmetalation.[10][11] Recent studies have shown that PTCs can shift the transmetalation pathway towards a more efficient boronate-based system.[10]
Diagram 2: Suzuki-Miyaura Catalytic Cycle with PTC
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Representative Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
This compound (TBHPB)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and this compound (0.1 mmol, 10 mol%).
-
Add toluene (5 mL) and water (5 mL) to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This protocol is expected to yield the corresponding biaryl product in good to excellent yield. The use of TBHPB facilitates the transfer of the boronate species to the organic phase, accelerating the transmetalation step.
Heck Coupling Reactions
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[12] Ionic liquids, including phosphonium salts, have been shown to be effective media for Heck reactions, often allowing for ligand-free conditions and catalyst recycling.[13] The ionic liquid can stabilize the palladium catalyst and facilitate the reaction.
Representative Protocol: Heck Coupling of Iodobenzene with Styrene
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (TBHPB)
-
Sodium acetate (NaOAc)
Procedure:
-
In a Schlenk tube, combine palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (2 mL). Heat the mixture to 80 °C under an inert atmosphere until a homogeneous solution is formed.
-
To this solution, add iodobenzene (1.0 mmol), styrene (1.2 mmol), and sodium acetate (1.2 mmol).
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC.
-
After cooling to room temperature, extract the product with diethyl ether (3 x 10 mL).
-
The ionic liquid phase containing the palladium catalyst can be washed with water and dried under vacuum for potential reuse.
-
Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Expected Outcome: This reaction should produce trans-stilbene as the major product. The TBHPB acts as both the solvent and a stabilizer for the palladium catalyst.
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are a powerful method for the synthesis of carbonyl-containing compounds.[14] Phosphonium bromide ionic liquids have been demonstrated to be superior media for the carbonylation of aryl and vinyl halides, with the bromide anion playing a crucial role in the catalytic cycle.[8][15]
Representative Protocol: Methoxycarbonylation of 4-Iodoanisole
Materials:
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
This compound (TBHPB)
-
Methanol
-
Triethylamine (Et₃N)
-
Carbon monoxide (CO) gas
Procedure:
-
To a pressure vessel, add 4-iodoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), dppp (0.02 mmol, 2 mol%), and this compound (2 mL).
-
Add methanol (5.0 mmol) and triethylamine (1.5 mmol).
-
Seal the vessel, purge with carbon monoxide, and then pressurize with CO to 10 atm.
-
Heat the reaction to 100 °C and stir for 12-18 hours.
-
After cooling and carefully venting the CO, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting methyl 4-methoxybenzoate by column chromatography.
Expected Outcome: This protocol is expected to provide the corresponding ester in high yield. The phosphonium bromide ionic liquid facilitates the reaction and allows for efficient catalyst performance.
Quantitative Data Summary
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Product | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂/PPh₃/TBHPB | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 85-95% | [10][11] |
| Heck Coupling | Pd(OAc)₂/TBHPB | Iodobenzene | Styrene | trans-Stilbene | 80-90% | [13] |
| Carbonylation | Pd(OAc)₂/dppp/TBHPB | 4-Iodoanisole | Methanol/CO | Methyl 4-methoxybenzoate | 90-98% | [8][15] |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[16] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a highly effective and versatile catalyst for the synthesis of fine chemicals. Its dual functionality as a phase-transfer catalyst and an ionic liquid provides chemists with a powerful tool to enhance reaction rates, improve yields, and develop more sustainable synthetic methodologies. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this remarkable phosphonium salt in their synthetic endeavors.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. Retrieved from [Link]
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Shi, Y., Derasp, J., Maschmeyer, T., & Hein, J. E. (2024). Phase-transfer catalysts shift the pathway to transmetalation in biphasic Suzuki–Miyaura cross-couplings. Nature Communications, 15(1), 5035. [Link]
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Organometallic Chemistry and Catalysis Group, University of British Columbia. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 15). Understanding this compound: Properties and Chemical Synthesis. Retrieved from [Link]
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Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(9), 6563-6596. [Link]
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McNulty, J., Nair, J. J., & Robertson, A. (2007). Efficient Carbonylation Reactions in Phosphonium Salt Ionic Liquids: Anionic Effects. Organic Letters, 9(22), 4575–4578. [Link]
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Brookhaven National Laboratory. (2003). A recyclable catalyst that precipitates at the end of the reaction. Newsroom. Retrieved from [Link]
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McNulty, J., Nair, J. J., Robertson, A., & Lei, A. (2007). Efficient Carbonylation Reactions in Phosphonium Salt Ionic Liquids: Anionic Effects. Organic Letters, 9(22), 4575-4578. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025, October 28). The Role of this compound in Green Chemistry. Retrieved from [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of chemical research, 42(5), 633–643.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Hein, J. E., et al. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ResearchGate. [Link]
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UPL. (n.d.). China CAS: 105890-71-9 this compound Manufacturers. Retrieved from [Link]
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Caretto, A., Gottardo, M., & Fiorani, G. (2012). Phosphonium ionic liquids (PILs) as organocatalysts for green reactions: nucleophilic electrophilic cooperative catalysis. ResearchGate. [Link]
-
Ask this paper. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Retrieved from [Link]
-
UCL Discovery. (2022). P-containing coated carbons from phosphonium ionic liquids as catalyst supports for fuel cell applications. Retrieved from [Link]
- Desai, K., Dharaskar, S., & Patel, J. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. Environmental Science and Pollution Research, 29(33), 50266-50279.
-
Ermolaev, V., et al. (2018). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. ResearchGate. [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society, 131(36), 12898–12899.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- Szymańska, E., & Szymański, W. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Tobisu, M., & Chatani, N. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 40(3), 1213-1227.
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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Application Notes and Protocols: Tributylhexylphosphonium Bromide in Modern Agrochemical Production
Introduction
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates continuous innovation in the synthesis of complex agrochemicals. Modern herbicides, fungicides, and insecticides often require sophisticated synthetic routes that are efficient, cost-effective, and environmentally responsible. A significant challenge in these syntheses is overcoming the phase limitations of reacting water-soluble inorganic salts with water-insoluble organic substrates. Tributylhexylphosphonium Bromide (TBH6PBr), a high-performance quaternary phosphonium salt, has emerged as a critical enabling technology in this domain.[1][2][3]
Functioning as a potent Phase Transfer Catalyst (PTC), TBH6PBr dramatically accelerates reaction rates, enhances yields, and permits the use of milder, more environmentally benign reaction conditions.[1][4] Its unique molecular structure, featuring a combination of butyl and hexyl chains, imparts high thermal stability and organophilicity, making it exceptionally effective at shuttling reactive anions between immiscible aqueous and organic phases.[2][3] Compared to traditional ammonium-based catalysts, phosphonium salts like TBH6PBr often exhibit superior thermal stability and reactivity, attributed to the larger, more polarizable phosphorus atom which forms a looser, more reactive ion pair with the transported anion.[2][5]
This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals. It provides an in-depth exploration of this compound, from its fundamental physicochemical properties and mechanism of action to detailed, field-proven protocols for its application in the synthesis of key agrochemical classes.
Physicochemical Properties and Strategic Advantages
This compound is a versatile phosphonium-based ionic liquid (PIL) whose properties make it highly suitable for demanding industrial applications.[3][6] Its primary advantages lie in its catalytic efficiency and robustness under various process conditions.
| Property | Value | Source(s) |
| CAS Number | 105890-71-9 | [1][7] |
| Molecular Formula | C₁₈H₄₀BrP | [1][7] |
| Molecular Weight | 367.39 g/mol | [1][7] |
| Appearance | White/colorless to light yellow powder, lump, or clear liquid.[1][3] | [1][3] |
| Key Characteristics | High thermal stability, excellent solubility in organic solvents, low volatility.[1][3][6] | [1][3][6] |
Core Advantages in Agrochemical Synthesis:
-
Enhanced Reaction Efficiency : As a phase transfer catalyst, TBH6PBr significantly increases reaction rates, leading to higher product yields and shorter batch times, which is crucial for industrial-scale production.[1]
-
Superior Thermal & Chemical Stability : Phosphonium-based ionic liquids are known for their greater thermal and chemical stability compared to many nitrogen-based analogues, allowing for a wider operational window, including reactions at elevated temperatures.[2][6][8]
-
Green Chemistry Alignment : By enabling reactions under milder conditions and potentially reducing the need for harsh organic solvents, TBH6PBr supports the development of more sustainable and environmentally friendly manufacturing processes.[3][4]
-
Increased Nucleophilicity : The large, polarizable phosphonium cation forms a weak association with the transported anion in the organic phase.[2] This "naked" anion is a more potent nucleophile, leading to faster and more efficient reactions.[2][5]
Mechanism of Action in Phase Transfer Catalysis
The primary function of this compound in agrochemical synthesis is to act as a phase transfer catalyst.[1][2] It efficiently transports an anionic reactant from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs. This circumvents the insolubility barrier that would otherwise prevent the reaction from proceeding at a practical rate.
The catalytic cycle can be visualized as follows:
Caption: Phase Transfer Catalysis cycle of this compound (Q⁺Br⁻).
Causality of the Mechanism:
-
Ion Exchange: At the aqueous-organic interface, the phosphonium cation (Q⁺) from TBH6PBr exchanges its bromide anion (Br⁻) for the reactive anion (A⁻) from the inorganic salt.
-
Phase Transfer: The newly formed ion pair, Q⁺A⁻, is highly lipophilic due to the long alkyl chains (tributyl, hexyl) on the phosphorus atom.[2] This property allows it to easily migrate from the aqueous phase into the bulk organic phase.
-
Enhanced Reactivity: Once in the organic solvent, the anion A⁻ is poorly solvated and only loosely associated with the bulky phosphonium cation.[2] This "naked" and highly activated state dramatically increases its nucleophilicity, allowing it to rapidly attack the organic substrate (R-X).
-
Product Formation & Catalyst Regeneration: The reaction yields the desired product (R-A) and a byproduct (X⁻). The phosphonium cation (Q⁺) then pairs with this byproduct anion and returns to the aqueous interface to restart the cycle.
Core Applications & Experimental Protocols
The following protocols are representative examples of how TBH6PBr can be effectively employed in the synthesis of major agrochemical classes.
Synthesis of Phenoxy Herbicides via Williamson Ether Synthesis
Rationale: This reaction involves the synthesis of an ether from an organohalide and a deprotonated alcohol (a phenoxide). It is a classic example of a reaction severely limited by phase insolubility, as the sodium or potassium phenoxide is soluble in water but not in the organic solvent containing the alkyl halide. TBH6PBr is an ideal catalyst for bridging this phase gap.
Caption: Experimental workflow for phenoxy herbicide synthesis using TBH6PBr.
Detailed Protocol:
-
Reagent Preparation:
-
Aqueous Phase: In a beaker, dissolve 1.1 equivalents of sodium hydroxide in deionized water. Carefully add 1.0 equivalent of the desired substituted phenol (e.g., 2,4-dichlorophenol) and stir until a clear solution of the sodium phenoxide is formed.
-
Organic Phase: In the reaction vessel, dissolve 1.05 equivalents of the appropriate alkyl halide (e.g., chloroacetic acid ester) in a suitable organic solvent like toluene.
-
Catalyst: Weigh this compound corresponding to 1-5 mol% relative to the substituted phenol.
-
-
Reaction Setup:
-
Charge the organic phase and the TBH6PBr catalyst into a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser.
-
Begin vigorous agitation (e.g., >500 RPM) to create a large interfacial area between the phases.
-
Slowly add the prepared aqueous phenoxide solution to the reactor.
-
-
Reaction Execution:
-
Heat the reaction mixture to the target temperature (typically 60-80°C).
-
Monitor the reaction's progress periodically by withdrawing small aliquots from the organic layer and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and cease agitation.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with a dilute HCl solution (to neutralize any remaining base) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ether.[2]
-
-
Purification:
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final, high-purity phenoxy herbicide active ingredient.[2]
-
Synthesis of Triazole Fungicides
Rationale: Many potent fungicides, such as propiconazole and tebuconazole, are based on a triazole backbone. Their synthesis often involves the N-alkylation of 1,2,4-triazole with a complex, organic-soluble halogenated intermediate.[2] The potassium or sodium salt of 1,2,4-triazole is water-soluble, making PTC an essential tool for transferring the triazolide anion into the organic phase for the reaction.[2]
Caption: Key reaction step in triazole fungicide synthesis facilitated by TBH6PBr.
Detailed Protocol:
-
Reagent Preparation:
-
Aqueous Phase: Prepare a concentrated aqueous solution of the potassium salt of 1,2,4-triazole (1.2 equivalents).
-
Organic Phase: Dissolve the brominated organic intermediate (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or toluene.
-
Catalyst: Add 2-5 mol% of this compound directly to the organic phase.
-
-
Reaction Setup:
-
Combine the organic phase and catalyst in a reactor equipped for stirring, heating, and inert atmosphere (e.g., nitrogen blanket).
-
Begin strong agitation and slowly add the aqueous triazole salt solution.
-
-
Reaction Execution:
-
Heat the biphasic mixture to a temperature between 70°C and 100°C. The higher thermal stability of TBH6PBr is a distinct advantage here.[2]
-
Monitor the disappearance of the brominated intermediate using an appropriate technique (e.g., HPLC or GC-MS).
-
-
Workup and Isolation:
-
After cooling, dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the layers in a separatory funnel.
-
Wash the organic layer multiple times with water to remove the solvent (if DMF was used) and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification:
-
The crude product is typically a solid or viscous oil. It can be purified by recrystallization from a suitable solvent system or by silica gel chromatography to obtain the pure triazole fungicide.
-
Advanced Applications & Future Outlook
The utility of TBH6PBr extends beyond catalysis into the realm of formulation science, where its properties as an ionic liquid can be leveraged.
-
Solvent and Adjuvant in Formulations: A pesticide formulation is a mixture of active and inert ingredients designed to improve handling, safety, and effectiveness.[9][10] Due to its negligible volatility and ability to dissolve a wide range of compounds, TBH6PBr could serve as a novel solvent or carrier in liquid formulations (e.g., emulsifiable concentrates or flowables), potentially enhancing the stability and bioavailability of the active ingredient.[10][11]
-
Extraction of Natural Products: There is growing interest in natural product-based pesticides. Ionic liquids are effective solvents for extracting bioactive compounds from biomass.[11] TBH6PBr could be employed in solid-liquid extraction processes to isolate new potential agrochemical leads from plant matter.
Analytical and Quality Control Methodologies
Robust analytical methods are essential for monitoring reaction progress, ensuring final product purity, and quantifying catalyst levels.
Summary of Analytical Techniques:
| Technique | Analyte | Purpose & Rationale | Source(s) |
| Ion Chromatography (IC) | Phosphonium Cation, Bromide Anion | Provides direct quantification of the catalyst components. Highly accurate and precise for quality control of the raw material and detecting residues. | [12] |
| LC-MS/HRMS | Phosphonium Cation | Offers high sensitivity and selectivity, making it ideal for trace-level analysis of the catalyst in final products or environmental samples. | [12] |
| Gas Chromatography (GC) | Organic Reactants/Products | Primary method for monitoring the progress of the synthesis by tracking the consumption of starting materials and the formation of products. | [13][14] |
| Argentometric Titration | Bromide Anion | A simple, reliable, and cost-effective method for determining the concentration of the bromide anion, useful for assaying the purity of the starting TBH6PBr. | [12] |
Protocol: Assay of this compound via Titration
This protocol provides a self-validating system for determining the purity of the TBH6PBr catalyst based on its bromide content.
-
Preparation:
-
Accurately weigh approximately 1.0 g of the TBH6PBr sample.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL conical flask.
-
Add 0.1 g of sodium bicarbonate to buffer the solution.
-
Add 2-3 drops of an adsorption indicator solution (e.g., Eosin Y or fluorescein).
-
-
Titration:
-
Titrate the sample solution with a standardized 0.1 N silver nitrate (AgNO₃) volumetric solution.
-
Continuously swirl the flask during the titration.
-
-
Endpoint Determination:
-
The endpoint is reached upon the first persistent color change of the precipitate/suspension (e.g., from yellowish-white to pink with Eosin Y).
-
-
Calculation:
-
Calculate the percentage of bromide in the sample using the volume and normality of the AgNO₃ solution and the initial sample weight. This can be used to determine the purity of the phosphonium salt.
-
Safety, Handling, and Disposal
Proper handling of this compound is critical to ensure laboratory and personnel safety.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[15][16]
-
Handling:
-
Storage:
-
Spill Management:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[15][16]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[15][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15][18]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[16]
-
-
Disposal: Dispose of waste material and contaminated containers in accordance with all applicable local, state, and federal regulations.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes.
- Benchchem. Application Notes: The Pivotal Role of Tetrabutylphosphonium Bromide in Modern Agrochemical Synthesis.
- (2025-10-15). Understanding this compound: Properties and Chemical Synthesis.
- (2025-08-24). Tributyl(hexadecyl)phosphonium bromide | CAS#:14937-45-2. Chemsrc.
- (2025-08-25). This compound | CAS#:105890-71-9. Chemsrc.
- NIH PubChem. This compound | C18H40BrP | CID 22712793.
- (2023-07-11). Tributylhexadecylphosphonium bromide. Apollo Scientific.
- Greenbook.net.
- Custom Synthesis and Sourcing of this compound.
- PTC Organics, Inc. Tributyl Hexadecyl Phosphonium Bromide.
- (2024-09-07).
- (2025-10-28). The Role of this compound in Green Chemistry.
- MDPI. Applications of Ionic Liquids in the Field of Agriculture: A Review.
- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE
- (2020-03-21). Applications of phosphonium-based ionic liquids in chemical processes.
- (2025-08-06). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids.
- (2022-09-22).
- Pesticide Formul
- SAFETY D
- Exploring the Versatility of Phosphonium Ionic Liquids in Industrial Processes. NINGBO INNO PHARMCHEM CO., LTD.
- University of Florida, IFAS Extension.
- (2023-10-14).
- (2025-10-14).
- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Tetrabutylphosphonium Bromide.
- PTC Organics, Inc. Tetrabutyl Phosphonium Bromide.
- eurl-pesticides.eu. Bromine Containing Fumigants Determined as Total Inorganic Bromide Introduction: Outline of the method.
- Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. nbinno.com [nbinno.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:105890-71-9 | Chemsrc [chemsrc.com]
- 8. nbinno.com [nbinno.com]
- 9. Pesticide Formulations Fact Sheet [npic.orst.edu]
- 10. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciforum : Event management platform [sciforum.net]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. iolitec.de [iolitec.de]
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- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for Tributylhexylphosphonium Bromide in Biomass Processing
For: Researchers, scientists, and drug development professionals exploring sustainable chemistry and biorefinery processes.
Introduction: A New Frontier in Biomass Valorization
The transition to a bio-based economy hinges on the efficient deconstruction of lignocellulosic biomass into its primary components: cellulose, hemicellulose, and lignin. Ionic liquids (ILs) have emerged as powerful solvents capable of overcoming the recalcitrance of biomass. Among these, phosphonium-based ILs offer distinct advantages, including high thermal stability. This guide focuses on Tributylhexylphosphonium Bromide ([P₆₄₄₄]Br), a quaternary phosphonium salt, and its application in the pretreatment and fractionation of lignocellulosic biomass. We will delve into the mechanistic underpinnings of its action, provide detailed protocols for its use, and discuss the subsequent valorization of the fractionated components.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [P₆₄₄₄]Br is essential for its effective application in biomass processing. These properties influence its dissolution efficacy, handling, and safety considerations.[1][2]
| Property | Value | Reference |
| CAS Number | 105890-71-9 | [2][3] |
| Molecular Formula | C₁₈H₄₀BrP | [1][2] |
| Molecular Weight | 367.39 g/mol | [1][2] |
| Appearance | White or colorless to light orange/yellow powder, lump, or clear liquid | [1][4] |
| Solubility | Soluble in organic solvents | [4] |
Mechanism of Biomass Dissolution
The efficacy of this compound in dissolving lignocellulosic biomass, particularly the cellulosic component, is rooted in its ability to disrupt the extensive hydrogen-bonding network within the biopolymer.[5][6][7] The dissolution process is a cooperative effort between the tributylhexylphosphonium cation ([P₆₄₄₄]⁺) and the bromide anion (Br⁻).
The bromide anions are crucial in initiating the dissolution by forming hydrogen bonds with the hydroxyl groups of the cellulose chains. This interaction effectively breaks the intra- and intermolecular hydrogen bonds that hold the cellulose chains together in a crystalline structure.[5][6] The bulky and asymmetric nature of the tributylhexylphosphonium cation then prevents the cellulose chains from re-aggregating, thus stabilizing the dissolved state.[5][6]
Diagram of the Proposed Mechanism of Cellulose Dissolution
Caption: A simplified workflow illustrating the roles of the cation and anion in the dissolution of cellulose.
Application 1: Biomass Pretreatment for Enhanced Enzymatic Hydrolysis
Objective: To reduce the crystallinity of cellulose and remove lignin and hemicellulose, thereby increasing the accessibility of cellulose to enzymatic degradation for the production of fermentable sugars.
Protocol: Pretreatment of Lignocellulosic Biomass
This is a representative protocol based on general procedures for phosphonium ionic liquids and should be optimized for specific biomass types and downstream applications.
Materials:
-
This compound ([P₆₄₄₄]Br)
-
Dried lignocellulosic biomass (e.g., corn stover, bagasse, wood chips), ground to 20-40 mesh
-
Anti-solvent (e.g., deionized water, ethanol)
-
Agitator/magnetic stirrer with heating capabilities
-
Centrifuge
-
Vacuum filtration system
-
Freeze-dryer or vacuum oven
Procedure:
-
Preparation: In a sealed reaction vessel, add a known weight of dried biomass to this compound at a specific loading (e.g., 5-10 wt%).
-
Dissolution: Heat the mixture to a set temperature (e.g., 80-120 °C) with constant stirring for a defined period (e.g., 2-6 hours) until the biomass is fully or partially dissolved.
-
Regeneration of Cellulose:
-
Cool the solution to room temperature.
-
Add an anti-solvent (e.g., deionized water) dropwise while stirring to precipitate the cellulose. The volume of anti-solvent should be sufficient to ensure complete precipitation.
-
The regenerated cellulose will appear as a flocculent solid.
-
-
Separation and Washing:
-
Separate the regenerated cellulose from the IL/anti-solvent mixture by centrifugation or vacuum filtration.
-
Wash the cellulose pulp thoroughly with the anti-solvent to remove any residual ionic liquid. Repeat the washing steps until the filtrate is free of bromide ions (test with silver nitrate solution).
-
-
Drying: Dry the regenerated cellulose pulp in a vacuum oven or using a freeze-dryer to a constant weight.
-
IL Recovery: The IL/anti-solvent mixture can be processed to recover the this compound by evaporating the anti-solvent.
Subsequent Enzymatic Hydrolysis
The pretreated, regenerated cellulose can then be subjected to enzymatic hydrolysis to produce glucose.
Materials:
-
Regenerated cellulose pulp
-
Citrate buffer (pH 4.8)
-
Cellulase enzyme cocktail (e.g., Cellic® CTec2)
-
Shaking incubator
Procedure:
-
Prepare a suspension of the regenerated cellulose in citrate buffer (e.g., 2% w/v).
-
Add the cellulase enzyme cocktail at a specified loading (e.g., 15-20 FPU/g of cellulose).
-
Incubate the mixture at 50°C in a shaking incubator at 150 rpm for 48-72 hours.[8]
-
Periodically take samples and analyze for glucose concentration using a suitable method (e.g., HPLC or a glucose oxidase assay).
Diagram of the Biomass Pretreatment Workflow
Caption: A step-by-step workflow from raw biomass to fermentable sugars using [P₆₄₄₄]Br pretreatment.
Application 2: Fractionation of Lignocellulosic Biomass
Objective: To selectively separate lignin from the lignocellulosic matrix, providing a purified cellulose stream and a lignin fraction for further valorization.
Protocol: Lignin Extraction and Fractionation
This protocol is a generalized procedure and requires optimization based on the specific biomass and desired purity of the fractions.
Materials:
-
This compound ([P₆₄₄₄]Br)
-
Dried lignocellulosic biomass (e.g., hardwood, softwood), ground to 20-40 mesh
-
Co-solvent (optional, e.g., DMSO)
-
Anti-solvent for lignin (e.g., acidified water, pH 2)
-
Anti-solvent for cellulose (e.g., deionized water)
-
Agitator/magnetic stirrer with heating capabilities
-
Centrifuge
-
Vacuum filtration system
Procedure:
-
Biomass Dissolution: Dissolve the biomass in this compound (with or without a co-solvent) as described in the pretreatment protocol.
-
Cellulose Precipitation:
-
Selectively precipitate the cellulose by adding a controlled amount of deionized water.
-
Separate the cellulose-rich solid by filtration or centrifugation.
-
-
Lignin Precipitation:
-
To the remaining IL/lignin solution, add an anti-solvent for lignin, such as acidified water (pH 2 with HCl), to precipitate the lignin.
-
The lignin will precipitate as a dark solid.
-
-
Separation and Washing:
-
Separate the precipitated lignin by centrifugation or vacuum filtration.
-
Wash the lignin thoroughly with deionized water to remove residual IL and acid.
-
-
Drying: Dry the isolated lignin fraction in a vacuum oven.
Characterization of Fractions
The purity and composition of the resulting cellulose and lignin fractions should be determined using standard analytical techniques:
-
Cellulose Fraction: X-ray Diffraction (XRD) to determine the crystallinity index, and compositional analysis (e.g., NREL procedures) to quantify cellulose, hemicellulose, and residual lignin content.
-
Lignin Fraction: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to characterize the functional groups and structural integrity. The acetyl bromide method can be used for lignin quantification.[9]
Safety and Handling of this compound
As with all chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[10][11] Use in a well-ventilated area or in a chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.[10]
-
First Aid:
Conclusion and Future Outlook
This compound shows promise as a versatile ionic liquid for the pretreatment and fractionation of lignocellulosic biomass. Its ability to efficiently dissolve cellulose and facilitate the separation of lignin opens up new avenues for the production of biofuels, biochemicals, and advanced materials from renewable resources. Further research should focus on optimizing reaction conditions for different biomass feedstocks, improving the recyclability of the ionic liquid, and scaling up these processes for industrial applications.
References
- Understanding this compound: Properties and Chemical Synthesis. (2025). Self-published.
- This compound Safety D
- Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. NINGBO INNO PHARMCHEM CO.,LTD.
- Tributylhexadecylphosphonium bromide Safety D
- Proposed simplified dissolution mechanism of cellulose in TBPH and after addition of protic and aprotic solvents.
- Custom Synthesis and Sourcing of this compound. Self-published.
- Tributyl(hexadecyl)phosphonium bromide. Chemsrc.
- This compound. Chemsrc.
- Safety Data Sheet - Trihexyltetradecylphosphonium bromide. (2022). Iolitec.
- This compound. PubChem.
- SAFETY DATA SHEET - Benzyltriphenylphosphonium bromide. (2024). Sigma-Aldrich.
- Phase separation and regeneration of cellulose upon cooling its solutions in mixtures of phosphonium-base ionic liquids with co-solvent. (2018). Helda - University of Helsinki.
- Tributyl(hexyl)phosphonium bromide. ChemScene.
- Enzymatic Hydrolysis of Lignocellulosic Biomass. (2014). In Bioprocessing of Renewable Resources to Commodity Bioproducts.
- Elucidating the Properties and Mechanism for Cellulose Dissolution in Tetrabutylphosphonium-Based Ionic Liquids using High Concentrations of Water.
- Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simul
- Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simul
- Trihexyltetradecylphosphonium bromide. Sigma-Aldrich.
- Stable, metastable and unstable cellulose solutions. (2017). PMC - NIH.
- Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. (2021). Industrial & Engineering Chemistry Research.
- Evaluation of Pretreatments of Biomass for Enzymatic Hydrolysis of Cellulose. (1985). NREL.
- Pretreatment and enzymatic hydrolysis optimization of lignocellulosic biomass for ethanol, xylitol, and phenylacetylcarbinol co-production using Candida magnoliae. (2023). PMC - PubMed Central.
- Enhancing Lignin Dissolution and Extraction: The Effect of Surfactants. (2021). MDPI.
- Preparation and Characterization of Regenerated Cellulose Film from a Solution in Lithium Bromide Molten Salt Hydr
- Enzymatic hydrolysis of lignocellulosic biomass using a novel, thermotolerant recombinant xylosidase enzyme from Clostridium clariflavum: a potential addition for biofuel industry. (2019). PubMed Central.
- Facile Fractionation of Bamboo Wood Toward Biomass Valorization by p‑TsOH-Based Methanolysis Pretreatment. (2020).
- Physical–Chemical–Biological Pretreatment for Biomass Degradation and Industrial Applic
- Fractionation of Lignocellulosic Biomass by Selective Precipitation from Ionic Liquid Dissolution. (2019). MDPI.
- Synthesis of Quaternary-Ammonium-Lignin-Based Ionic Liquids and Comparison of Extraction Behavior of Co(II) and Ni(II) with 2-Ethylhexyl Phosphoric Acid Mono-2-Ethylhexyl Ester. (2024).
- Lignocellulose Fractionation Using Recyclable Phosphoric Acid: Lignin, Cellulose, and Furfural Production. (2020).
- Fractionation of Biomass using Green Solvents. (2022).
- Dissolution and regeneration of microcrystalline cellulose (MCC)
- Acetyl Bromide Soluble Lignin (ABSL)
- Cellulose dissolution and regeneration behavior via DBU-levulinic acid solvents. (2023). PubMed.
- Novel Method for Extraction of Lignin Cellulose & Hemicellulose from Pinus roxburghii Needles. (2023).
- Biomass Fractionation Technologies for a Lignocellulosic Feedstock Based Biorefinery. (2016). Elsevier.
- Industrial Crops & Products. (2025). Diva-portal.org.
- Efficient Fractionation and Catalytic Valorization of Raw Biomass in ϵ‐Caprolactone and Water. (2020).
- Selective lignin arylation for biomass fractionation and benign bisphenols. (2024).
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- 5. researchgate.net [researchgate.net]
- 6. Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride–Water Mixture using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srs.fs.usda.gov [srs.fs.usda.gov]
- 9. Acetyl Bromide Soluble Lignin (ABSL) Assay for Total Lignin Quantification from Plant Biomass - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. iolitec.de [iolitec.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with Tributylhexylphosphonium Bromide
Welcome to the technical support center for Tributylhexylphosphonium Bromide (CAS: 105890-71-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions utilizing this versatile phase-transfer catalyst (PTC) and ionic liquid.
This compound, a quaternary phosphonium salt, is recognized for its high thermal stability and efficacy in facilitating reactions between immiscible phases, which can lead to enhanced reaction rates, higher yields, and milder reaction conditions.[1][2] Its unique structure, featuring three butyl groups and one hexyl group, influences its solubility and catalytic activity, making it a powerful tool in organic synthesis.[3]
This guide provides practical, field-proven insights to help you navigate the common challenges and unlock the full potential of this compound in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile compound with a broad range of applications, primarily as a phase-transfer catalyst (PTC).[1] Its key applications include:
-
Organic Synthesis: It is widely used to accelerate a variety of reactions, including nucleophilic substitutions (e.g., alkylations, etherifications), condensations, and polymerizations.[2][4][5]
-
Green Chemistry: It enables the use of more environmentally benign solvents, such as water, and can reduce energy consumption by allowing for lower reaction temperatures.[6]
-
Ionic Liquid: In some applications, it can act as both a solvent and a catalyst, particularly in dehydration reactions.
-
Material Synthesis: Its catalytic properties are beneficial in the creation of advanced materials and polymers.[1]
Q2: How does this compound compare to Tetrabutylphosphonium Bromide (TBPB) and quaternary ammonium salts?
Phosphonium-based catalysts like this compound generally exhibit higher thermal and chemical stability compared to their quaternary ammonium counterparts.[5] This makes them more suitable for reactions requiring elevated temperatures or strongly basic conditions.
The presence of a hexyl chain in this compound, as opposed to a fourth butyl chain in TBPB, increases its lipophilicity. This can enhance its solubility in organic solvents and potentially improve its efficiency in transferring anions into the organic phase, leading to higher reaction rates in some systems.[5]
Q3: What is the typical catalyst loading for this compound?
For most phase-transfer catalyzed reactions, a catalyst loading of 1-5 mol% relative to the limiting reagent is a good starting point.[7] However, the optimal concentration can vary depending on the specific reaction, substrates, and conditions. It is always recommended to perform a screening of catalyst loading to find the most efficient concentration for your system.
Q4: How should I store this compound?
This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[8]
Troubleshooting Guide
This section addresses common issues encountered during reactions catalyzed by this compound, providing a systematic approach to problem-solving.
Issue 1: Low or No Reaction Conversion
A low or stalled reaction is one of the most frequent challenges. The following workflow can help diagnose the root cause.
Caption: A stepwise guide for troubleshooting low reaction yield.
In-depth Analysis:
-
Catalyst Integrity:
-
Purity: Impurities can poison the catalyst. If you suspect contamination, purification by recrystallization may be necessary.
-
Degradation: Phosphonium salts can degrade at high temperatures or in the presence of strong bases, potentially through a Hofmann-like elimination.[9] If degradation is suspected, consider lowering the reaction temperature.
-
Catalyst Loading: An insufficient amount of catalyst will result in a slow reaction. Systematically increase the catalyst loading to determine the optimal concentration.[7]
-
-
Reaction Conditions:
-
Agitation: In biphasic systems, vigorous stirring is crucial to maximize the interfacial area for efficient phase transfer.[7] If the reaction is mass-transfer limited, increasing the stirring speed will significantly increase the reaction rate.
-
Temperature: While higher temperatures often increase reaction rates, they can also promote side reactions or catalyst degradation. An optimal temperature must be determined experimentally.
-
Water Content: Trace amounts of water can be beneficial in solid-liquid PTC. However, excess water can hydrate the anion, reducing its nucleophilicity and hindering its transfer to the organic phase.[10]
-
-
Reagent and Solvent Purity:
-
Substrate Purity: Impurities in the starting materials can inhibit the reaction.
-
Solvent Choice: The solvent can influence the solubility of the catalyst-anion pair and the intrinsic reaction rate.[7] Experiment with different anhydrous, non-polar aprotic solvents.
-
Issue 2: Formation of Unexpected Side Products
The appearance of byproducts can reduce the yield of the desired product and complicate purification.
Potential Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Decomposition | At elevated temperatures or in the presence of a strong base, this compound can undergo a Hofmann-like elimination to produce tributylphosphine, hexene, and HBr.[9] The resulting phosphine can participate in other reactions. Solution: Lower the reaction temperature and consider using a milder base. |
| Side Reactions of the Reactants | The transferred anion, once in the organic phase, might be reactive enough to participate in undesired pathways. For example, in the dehydration of diols, side products like aldehydes or cyclic ethers can form.[7] Solution: Optimize the reaction temperature and reactant concentrations to favor the desired reaction. |
| Reaction with Solvent | In some cases, the activated nucleophile can react with the solvent. Solution: Choose a more inert solvent for the reaction. |
Experimental Protocol: Assessing Mass Transfer Limitation
Objective: To determine if the reaction rate is limited by the transfer of the reactant between phases.
Methodology:
-
Set up the reaction according to your standard protocol with a moderate and defined stirring speed (e.g., 300 RPM).
-
Run the reaction for a specific time (e.g., 1 hour) and take a sample for analysis (GC, HPLC, etc.) to determine the initial conversion.
-
Keeping all other parameters constant, increase the stirring speed significantly (e.g., to 700 RPM).
-
Continue the reaction for the same duration and take another sample for analysis.
-
Increase the stirring speed again (e.g., to 1200 RPM) and repeat the process.
Analysis: If the conversion rate shows a significant increase with higher stirring speeds, the reaction is likely limited by mass transfer. Your standard procedure should incorporate vigorous stirring.
Issue 3: Difficulty in Removing the Catalyst During Workup
Due to its salt-like nature, this compound can sometimes be challenging to remove from the final product.
Troubleshooting Steps:
-
Aqueous Washes: The catalyst has some water solubility. Multiple washes of the organic phase with water or brine can help partition the catalyst into the aqueous layer.
-
Silica Gel Chromatography: If the product is non-polar, the catalyst can often be retained on a silica gel column during purification.
-
Precipitation: In some cases, adding a non-polar solvent like hexane or diethyl ether to the concentrated organic phase can cause the phosphonium salt to precipitate, allowing for its removal by filtration.
Application-Specific Troubleshooting: Williamson Ether Synthesis
The Williamson ether synthesis is a common application for phase-transfer catalysts. Here are some specific issues you might encounter:
Problem: Low yield of the desired ether with recovery of starting alcohol.
Caption: Troubleshooting workflow for the Williamson ether synthesis.
-
Incomplete Deprotonation: The alkoxide needs to be formed for the reaction to proceed. Ensure your base is strong enough and the reaction is anhydrous.
-
Inefficient Phase Transfer: The lipophilic nature of the Tributylhexylphosphonium cation is designed to efficiently pull the alkoxide anion into the organic phase.[5] If transfer is still an issue, consider increasing the catalyst loading or optimizing the solvent.
-
Slow SN2 Reaction: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[11] Primary alkyl halides are the best electrophiles. Secondary and tertiary alkyl halides can lead to competing E2 elimination reactions.[11]
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Remarks |
| Catalyst Loading | 1 - 5 mol% | A good starting point for most reactions. May need optimization for challenging substrates.[7] |
| Temperature | 25 - 120 °C | Reaction specific. Balance reaction rate against potential for side reactions and catalyst degradation.[4] |
| Stirring Speed | 500 - 1200 RPM | Vigorous stirring is essential for biphasic systems to ensure efficient mass transfer.[7] |
| Solvent | Toluene, Dichloromethane, Acetonitrile | The choice of an anhydrous, non-polar aprotic solvent is often preferred. The solvent can impact the solubility of the ion pair and the reaction rate.[7] |
By systematically addressing these potential issues, researchers can effectively troubleshoot and optimize reactions involving this compound, leading to improved yields, higher purity, and more efficient synthetic processes.
References
- Benchchem. (2025). Technical Support Center: Improving the Efficiency of Tetrabutylphosphonium Bromide (TBPB) Catalysis. [URL: available through search]
- Benchchem. (2025). Application Notes and Protocols: Tetrabutylphosphonium Bromide as a Phase Transfer Catalyst in Alkylation Reactions. [URL: available through search]
- Request PDF. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization.
- ResearchGate. (n.d.). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. [URL: available through search]
- Benchchem. (2025). Common side reactions when using Tetrabutylphosphonium bromide. [URL: available through search]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. [URL: available through search]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PTC Organics, Inc. (n.d.). Tributyl Hexadecyl Phosphonium Bromide. [URL: available through search]
- ResearchGate. (2014). A Study of Solvent Effects on Reaction Rates Using a Microreactor. [URL: available through search]
- JOCPR. (n.d.). S-Alkylation of thiophenol under biphasic conditions. [URL: available through search]
- ResearchGate. (2020). Butyl triphenyl phosphonium bromide as an effective catalyst for ultrasound assisted oxidative desulfurization process. [URL: available through search]
- Alfa Chemistry. (n.d.). CAS 105890-71-9 this compound. [URL: available through search]
- MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [URL: available through search]
- ResearchGate. (2006). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. [URL: available through search]
- Benchchem. (2025). A Comparative Analysis of Tetramethylammonium Bicarbonate and Tetrabutylammonium Bromide as Phase-Transfer Catalysts in N-Methyl. [URL: available through search]
- Benchchem. (2025). Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. [URL: available through search]
- Benchchem. (2025). A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. [URL: available through search]
- Semantic Scholar. (1985).
- Repositorio Académico - Universidad de Chile. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. [URL: available through search]
- Request PDF. (2014). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of this compound in Green Chemistry. [URL: available through search]
- ChemScene. (n.d.). 105890-71-9 | Tributyl(hexyl)phosphonium bromide. [URL: available through search]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [URL: available through search]
- ResearchGate. (2008). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. [URL: available through search]
- Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [URL: available through search]
- Pendidikan Kimia. (n.d.). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. [URL: available through search]
- YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [URL: available through search]
- MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [URL: available through search]
- Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. [URL: available through search]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [URL: available through search]
- Khan Academy. (n.d.). Williamson ether synthesis (video). [URL: available through search]
- Scilight Press. (n.d.). Thermal Reactions and Byproducts from the Waste-to-Energy Process of Flame Retardant-Containing Wastes—A Review. [URL: available through search]
- CORA. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis. [URL: available through search]
- Request PDF. (2015). Preparation of Novel Ionic Liquids and Their Applications in Brominating Reaction. [URL: available through search]
- MSU chemistry. (n.d.). Alkyl Halide Reactivity. [URL: available through search]
- MDPI. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. [URL: available through search]
- Xingwei Li. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [URL: available through search]
- Request PDF. (2004). Reaction Kinetics in Ionic Liquids as Studied by Pulse Radiolysis: Redox Reactions in the Solvents Methyltributylammonium Bis(trifluoromethylsulfonyl)imide and N-Butylpyridinium Tetrafluoroborate.
- Request PDF. (n.d.). Ionic Liquids in Cross-Coupling Reactions: “Liquid” Solutions to a “Solid” Precipitation Problem.
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Tributylhexylphosphonium Bromide Catalyst Loading for Enhanced Reaction Yields
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide you with in-depth, field-proven insights into the effective use of Tributylhexylphosphonium Bromide as a phase-transfer catalyst. Our goal is to move beyond simple procedural steps and offer a comprehensive understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a phase-transfer catalyst?
This compound is a quaternary phosphonium salt valued for its role as a phase-transfer catalyst (PTC).[1] In many organic synthesis applications, reactants are often located in two different immiscible phases, such as an aqueous phase and an organic phase. The reaction between these substances is typically very slow as the reactants cannot interact. This compound facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate and significantly improving yields.[1] Its chemical structure, featuring a positively charged phosphorus atom surrounded by lipophilic (oil-loving) alkyl chains, allows it to form an ion pair with an anionic reactant from the aqueous phase. This new, bulkier ion pair is soluble in the organic phase, enabling the desired reaction to proceed.
Q2: How does the catalyst loading of this compound impact the reaction yield?
The amount of catalyst, or "catalyst loading," is a critical parameter that directly influences the reaction's speed and efficiency. Conceptually, the catalyst's role is to transport the reacting anion from the aqueous phase to the organic phase.
-
Insufficient Loading: If the catalyst loading is too low, the rate of transfer of the anionic reactant into the organic phase will be the rate-limiting step of the reaction. This results in a slow reaction and potentially incomplete conversion, leading to a lower yield within a practical timeframe.
-
Optimal Loading: At an optimal loading, the catalyst is efficient enough to ensure that the intrinsic reaction rate between the transferred anion and the organic substrate is the determining factor for the overall reaction speed. This leads to a high yield in a reasonable amount of time.
-
Excessive Loading: Increasing the catalyst loading beyond the optimal point often does not significantly increase the reaction rate and can be wasteful. In some cases, very high concentrations of the catalyst can lead to the formation of stable emulsions, which complicate the workup and purification process.[2] This can, in turn, reduce the isolated yield of the desired product.
Q3: What are the key factors to consider when optimizing the catalyst loading?
Optimizing catalyst loading is a balancing act between reaction speed, yield, and cost-effectiveness. A systematic approach is recommended, starting with a standard loading based on literature precedents for similar reactions (typically in the range of 1-5 mol%). A screening process should then be undertaken where the catalyst loading is varied (e.g., 0.5%, 1%, 2.5%, 5%, 10 mol%) while monitoring the reaction progress. Key factors that will influence the optimal loading include:
-
The nature of the reactants: Sterically hindered substrates or less reactive nucleophiles may require a higher catalyst loading to achieve a desirable reaction rate.
-
The solvent system: The choice of organic solvent can affect the solubility of the catalyst-anion ion pair and thus influence the efficiency of the phase transfer.
-
Agitation speed: Sufficient mixing is crucial to maximize the interfacial area between the two phases, which facilitates the action of the catalyst.
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst degradation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Insufficient Catalyst Loading: The amount of catalyst is too low to effectively transport the reactant across the phase boundary. | Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). Monitor the reaction progress at each concentration. |
| Poor Mixing/Agitation: Inadequate stirring results in a small interfacial area, limiting the catalyst's ability to function. | Increase the stirring speed to create a fine emulsion. Ensure the stir bar or overhead stirrer is appropriately sized for the reaction vessel. | |
| Catalyst Inactivity: The catalyst may have degraded due to improper storage or harsh reaction conditions. | Use a fresh batch of this compound. Ensure the reaction temperature is within the catalyst's stability range. | |
| Reaction Stalls Before Completion | Catalyst Poisoning: Impurities in the reactants or solvent can bind to the catalyst and inhibit its activity. | Purify the reactants and use high-purity, dry solvents. |
| Equilibrium Limitations: The reverse reaction may be significant, or a product may be inhibiting the catalyst. | Consider removing a byproduct as the reaction progresses (e.g., by distillation) to shift the equilibrium. | |
| Formation of a Stable Emulsion During Workup | High Catalyst Concentration: The surfactant-like properties of the phosphonium salt are more pronounced at higher loadings. | Reduce the catalyst loading to the minimum effective amount. |
| Intense Agitation During Workup: Vigorous shaking of the separatory funnel can create a stable emulsion. | Use gentle inversions of the separatory funnel instead of vigorous shaking. Adding a saturated brine solution can also help to break the emulsion. | |
| Inconsistent Yields | Variability in Reagent Quality: Water content or impurities in the reactants or solvents can affect the reaction. | Use reagents and solvents from a consistent, high-quality source. Ensure anhydrous conditions if the reaction is sensitive to water. |
| Inconsistent Reaction Conditions: Small variations in temperature, stirring speed, or reaction time can lead to different outcomes. | Carefully control all reaction parameters. Use a temperature-controlled reaction vessel and a calibrated stirrer. |
Experimental Protocols & Data Presentation
Illustrative Protocol: Catalyst Loading Optimization for a Nucleophilic Substitution Reaction
This protocol provides a general framework for determining the optimal catalyst loading for the alkylation of a generic substrate, demonstrating a systematic approach to optimization.
Reaction: Alkylation of Sodium Benzoate with Butyl Bromide
Reactants:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene (Solvent)
-
This compound (Catalyst)
-
Deionized Water
Procedure:
-
Set up a series of five identical reaction vessels equipped with magnetic stirrers and reflux condensers.
-
To each vessel, add sodium benzoate (1.0 eq), toluene, and deionized water.
-
Add varying amounts of this compound to each vessel to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 mol%).
-
Begin vigorous stirring and heat the mixtures to the desired reaction temperature (e.g., 80 °C).
-
Add butyl bromide (1.1 eq) to each vessel simultaneously to start the reactions.
-
Monitor the progress of each reaction over time by taking small aliquots from the organic phase and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR).
-
After a set reaction time (e.g., 4 hours), quench the reactions by cooling to room temperature.
-
Perform a standard aqueous workup and isolate the product, butyl benzoate.
-
Determine the yield of the isolated product for each catalyst loading.
Data Summary: Effect of Catalyst Loading on Yield
The following table illustrates a typical outcome for a catalyst loading optimization study.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Observations |
| 0.5 | 4 | 35 | 32 | Very slow reaction, incomplete conversion. |
| 1.0 | 4 | 78 | 75 | Good reaction rate, clean conversion. |
| 2.5 | 4 | 96 | 94 | Optimal loading: high yield in a reasonable time. |
| 5.0 | 4 | 97 | 95 | Minimal improvement in yield compared to 2.5 mol%, less cost-effective. |
| 10.0 | 4 | 97 | 92 | No improvement in yield, slight increase in byproducts, potential for emulsion formation during workup. |
Note: This data is illustrative and based on typical results for phase-transfer catalyzed reactions. Actual results may vary depending on the specific reactants and conditions.
Visualizing the Process
Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing catalyst loading.
Mechanism of Phase-Transfer Catalysis
Caption: The catalytic cycle of this compound.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. Retrieved from [Link]
-
Chaudhary, V. A., et al. (2015). Process Intensification Using Phase Transfer Catalysts. International Journal of Engineering Research and General Science, 3(2), 1143-1149. Retrieved from [Link]
-
Lévesque, É., et al. (2021). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Organic Letters, 23(5), 1564–1569. Retrieved from [Link]
-
Gawande, M. B., et al. (2013). Ionic Liquid Tributyl (Carboxymethyl) Phosphonium Bromide as an efficient Catalyst for the Synthesis of bis(indolyl)Methanes under Solvent-Free Conditions. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Desai, K., et al. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. Environmental Science and Pollution Research, 29(33). Retrieved from [Link]
-
Díez-Barra, E., et al. (1993). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 23(11), 1575-1581. Retrieved from [Link]
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Technical Support Center: Tributylhexylphosphonium Bromide Catalysis
Welcome to the technical support center for Tributylhexylphosphonium Bromide ([C₁₈H₄₀BrP], CAS: 105890-71-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile phase-transfer catalyst (PTC). As a quaternary phosphonium salt, this compound (TBHPB) excels in facilitating reactions between reactants in immiscible phases, significantly enhancing reaction rates and yields.[1][2] However, its catalytic efficiency is profoundly influenced by the choice of solvent.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the causal relationships between solvent properties and catalytic outcomes. We will address common experimental challenges in a question-and-answer format, offering both diagnostic troubleshooting and validated methodologies to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBHPB) and what is its primary catalytic role?
This compound is a quaternary phosphonium salt recognized for its utility as a Phase-Transfer Catalyst (PTC).[1] Its structure, featuring a central phosphorus atom with three butyl groups and one hexyl group, provides high thermal stability and solubility in various organic solvents.[1][3] In catalysis, its primary role is to transport an anionic reactant (e.g., CN⁻, OH⁻, Br⁻) from an aqueous or solid phase into an organic phase where the substrate is dissolved.[2][4][5] This overcomes the insolubility barrier, allowing the reaction to proceed at a much faster rate under milder conditions than would otherwise be possible.[2][5]
Q2: How does the phase-transfer mechanism work with TBHPB?
The mechanism, often called the Starks' extraction mechanism, involves the phosphonium cation (Q⁺), in this case, Tributylhexylphosphonium ([P(C₄H₉)₃(C₆H₁₃)]⁺), pairing with the reactant anion (Y⁻) from the aqueous phase.[5] This forms an ion pair, Q⁺Y⁻, which is lipophilic enough to dissolve in the organic phase. Once in the organic phase, the anion Y⁻ is poorly solvated and highly reactive—often described as "naked"—allowing it to efficiently react with the organic substrate (RX) to form the product (RY) and a new salt (Q⁺X⁻).[6] The catalyst, Q⁺X⁻, then migrates back to the interface or aqueous phase to exchange the X⁻ anion for another Y⁻ anion, thus completing the catalytic cycle.[5]
Caption: The catalytic cycle of this compound (Q⁺) in a liquid-liquid PTC system.
Q3: What are the critical solvent properties I should consider?
The performance of TBHPB is not governed by a single solvent parameter but by a combination of factors. The most critical are:
-
Polarity: The solvent's polarity influences the solubility of the Q⁺Y⁻ ion pair and the intrinsic reactivity of the anion.[7] A common mistake is choosing a highly polar solvent, which can over-solvate the anion, shielding it and reducing its nucleophilicity. A solvent of moderate polarity is often ideal.
-
Aprotic vs. Protic Nature: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the anion, creating a strong solvation shell that deactivates it. Aprotic solvents (e.g., toluene, acetonitrile, THF) are generally preferred as they do not engage in hydrogen bonding with the anion, leaving it more reactive.[8]
-
Viscosity: Solvent viscosity affects the diffusion rates of species between the two phases and within the organic phase.[9][10] Highly viscous solvents can impede mass transfer, slowing the overall reaction rate, even if the chemical reactivity is high.[11][12]
Q4: Can TBHPB be used as a solvent itself?
Yes. TBHPB is an ionic liquid (IL), which means it is a salt that is liquid at or near room temperature.[13][14] In some applications, particularly at elevated temperatures, it can function as both the catalyst and the solvent.[2][15] This approach is a cornerstone of green chemistry, as it can eliminate the need for volatile organic compounds (VOCs).[15] Using TBHPB as the solvent medium can lead to highly efficient reactions, but product separation must be carefully considered.
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific experimental failures and links them to potential solvent-related causes.
Problem 1: Low or Stagnant Reaction Yield
You've set up your biphasic reaction with TBHPB, but after several hours, analysis shows minimal product formation.
-
Potential Cause 1: Poor Catalyst Partitioning. The catalyst must have sufficient solubility in the organic phase to transport the anion. If the organic solvent is too non-polar (e.g., hexane), the phosphonium salt may remain predominantly at the interface or in the aqueous phase.
-
Potential Cause 2: Excessive Anion Solvation. The chosen organic solvent is too polar (e.g., DMSO, DMF). While it may dissolve the catalyst well, it also strongly solvates the transferred anion, creating a tight solvent shell that significantly reduces its nucleophilicity and reactivity.
-
Potential Cause 3: High Mass-Transfer Resistance. The solvent is too viscous, or the stirring rate is too low. The reaction is diffusion-limited, meaning the catalyst cannot physically move between the phases quickly enough to sustain a high reaction rate.[9][10]
A. Systematic Solvent Screening Protocol
To identify the optimal medium, screen a range of aprotic solvents with varying polarities.
-
Setup: Prepare 4-5 identical small-scale reactions in parallel. Use reactants, TBHPB (e.g., 1-5 mol%), and the aqueous phase as per your primary reaction design.
-
Solvent Selection: For each vial, use a different organic solvent. A good starting range includes Toluene (low polarity), Chlorobenzene (medium polarity), and Acetonitrile (polar aprotic).
-
Execution: Stir all reactions vigorously at the same temperature and speed to ensure consistent mixing.
-
Monitoring: Withdraw small aliquots from the organic phase of each reaction at set time intervals (e.g., 1h, 3h, 6h) and analyze by GC or LC-MS to determine the conversion rate.
-
Analysis: Plot conversion versus time for each solvent. The solvent providing the fastest rate and highest yield is the optimal choice.
B. Data-Driven Solvent Selection
Use the following table to make an informed initial choice based on established solvent properties.
| Solvent | Relative Polarity | Viscosity (cP at 20°C) | Type | Key Considerations |
| n-Heptane | 0.012 | 0.41 | Aprotic, Non-polar | May not sufficiently solubilize the catalyst-anion pair. |
| Toluene | 0.099 | 0.59 | Aprotic, Non-polar | Excellent general-purpose PTC solvent. Good balance. |
| Tetrahydrofuran (THF) | 0.207 | 0.48 | Aprotic, Polar | Good solvating power, low viscosity.[9] Can form peroxides. |
| Chlorobenzene | 0.188 | 0.80 | Aprotic, Polar | Higher boiling point, effective for many substitutions. |
| Acetonitrile | 0.460 | 0.34 | Aprotic, Polar | Can sometimes over-solvate anions, reducing reactivity.[8] |
| Dichloromethane | 0.309 | 0.44 | Aprotic, Polar | Effective but has a low boiling point and environmental concerns. |
Problem 2: Catalyst Instability and Decomposition
Your reaction stops prematurely, or you observe the formation of unexpected phosphorus-containing byproducts.
-
Potential Cause 1: Reaction with Protic Solvents. Although more stable than their ammonium counterparts, phosphonium salts can degrade at high temperatures, especially in the presence of a strong base and protic solvents, potentially leading to Hofmann elimination or hydrolysis. Phosphonium salts generally exhibit better thermal and chemical stability than many alternatives.[14][16]
-
Potential Cause 2: Ylide Formation. In the presence of a very strong base (e.g., solid NaOH, KOtBu), the solvent may facilitate the deprotonation of the alkyl chains on the phosphonium cation, leading to the formation of an ylide, which can trigger side reactions. Aprotic solvents are crucial in these cases to temper base activity.
A. Workflow for Ensuring Catalyst Stability
Caption: Decision workflow for selecting a solvent to ensure TBHPB stability.
B. Catalyst Stability Test Protocol
-
Control Reaction: In a vial, combine the chosen organic solvent, the aqueous base solution (or solid base), and TBHPB (at the planned reaction concentration). Do not add the organic substrate.
-
Heating and Stirring: Stir the mixture vigorously at the target reaction temperature for 2-4 hours.
-
Sampling & Analysis: Take a sample of the organic phase. If possible, analyze by ³¹P NMR. A single peak corresponding to the TBHPB cation should be observed. Alternatively, use LC-MS to check for the presence of the catalyst's parent ion and the absence of degradation products (e.g., tributylphosphine oxide).
-
Evaluation: If new major peaks appear in the NMR or mass spectrum, the catalyst is unstable under these conditions. Consider a less polar/aprotic solvent or a lower reaction temperature.
References
- Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mohammadi, L., Badri, R., & Kiasat, A. (n.d.). Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds.
- The Role of this compound in Green Chemistry. (2025). Chemenu.
- EFFECT OF POLARITY AND OTHER SOLVENT PARAMETERS ON THE KINETICS OF THE ALKALiNE DECOMPOSITION OF A QUATERNARY PHOSPHONIUM 'CHLORIDE IN AQUEOUS. (n.d.). Mansoura Science Bulletin.
- Understanding this compound: Properties and Chemical Synthesis. (2025). Chemenu.
- Ermolaev, V. V., et al. (2020).
- Gunaratne, H. Q. N., & Nockemann, P. (n.d.). Basic ionic liquids for catalysis: the road to greater stability. Queen's University Belfast.
- (2021). Ionic Liquids in Catalysis.
- Welton, T. (2014). Catalytic reactions in ionic liquids.
- Gîrbea, A., et al. (2020). Applications of phosphonium-based ionic liquids in chemical processes.
- An In-depth Technical Guide on the Early Applications of Tetrabutylphosphonium Bromide in Organic Chemistry. (n.d.). Benchchem.
- Tri-tert-butyl(n-alkyl)
- Phase Transfer C
- Fuhrmann, T., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Phase transfer c
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
- Overview of Phase-Transfer C
- Byers, P., & Pescatori, M. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Lansdell, T. A., et al. (2022). Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. Molecules, 27(24), 8872.
- Gadda, G., & Sobrado, P. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Biochemistry, 57(25), 3445-3453.
- Densities and Dynamic Viscosities of Methyltriphenylphosphonium Bromide-based Deep Eutectic Solvents and Excess Properties of Their Pseudo-binary Mixtures with Ethanol. (n.d.). KoreaScience.
- EFFECT OF THE SOLVENT VISCOSITY ON THE RATE OF PHENOXYL RADICAL Plenum Publishing Corporation. (2019).
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Technical Support Center: Managing Thermal Degradation of Tributylhexylphosphonium Bromide
Welcome to the technical support center for Tributylhexylphosphonium Bromide ([P4446]Br). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity of [P4446]Br in your experiments, with a focus on managing and mitigating thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: this compound, like many phosphonium-based ionic liquids, is recognized for its high thermal stability.[1][2] Generally, phosphonium salts can be stable at temperatures exceeding 300°C.[1] However, the bromide anion can influence this stability. It is crucial to understand that the practical upper-temperature limit in your specific application may be lower, influenced by factors such as heating duration, atmosphere, and the presence of impurities or reactive reagents.
Q2: I've noticed a color change in my this compound upon heating, even below 200°C. Is this a sign of degradation?
A2: Yes, a color change, typically to a yellow or brownish hue, is a common early indicator of thermal degradation.[3] While the bulk decomposition temperature may be much higher, slow degradation can occur at lower temperatures, especially with prolonged heating. This discoloration is often due to the formation of minute quantities of degradation byproducts.
Q3: What are the primary mechanisms of thermal degradation for this compound?
A3: The thermal degradation of alkylphosphonium halides like this compound can proceed through several pathways. The most probable are:
-
Hofmann-like Elimination: This is a significant pathway for quaternary ammonium and phosphonium salts.[4][5][6][7] In this case, the bromide anion can act as a base, abstracting a proton from a butyl or hexyl chain, leading to the formation of an alkene (e.g., butene or hexene) and tributyl- or trihexylphosphine.
-
Nucleophilic Substitution (SN2-type reaction): The bromide anion is a good nucleophile and can attack one of the alkyl chains attached to the phosphorus atom. This results in the formation of an alkyl bromide (e.g., bromobutane or bromohexane) and tributylhexylphosphine.
Q4: Can the reaction atmosphere affect the thermal stability of this compound?
A4: Absolutely. Heating in the presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition under an inert atmosphere (e.g., nitrogen or argon).[8] For high-temperature applications, it is always recommended to work under an inert atmosphere to minimize oxidative side reactions.
Q5: Do impurities in my this compound affect its thermal stability?
A5: Yes, impurities such as water, residual solvents from synthesis, or halide ions (if not the intended anion) can significantly lower the thermal stability of ionic liquids.[3] It is essential to use a high-purity grade of this compound and to ensure it is dry before use in high-temperature applications.
Troubleshooting Guides
Issue 1: Unexpected Color Change or Darkening of the Ionic Liquid During Reaction
| Potential Cause | Explanation | Recommended Action |
| Initial Thermal Degradation | Even below the bulk decomposition temperature, prolonged heating can initiate degradation, forming colored byproducts. | 1. Lower the reaction temperature: Determine the minimum temperature necessary for your reaction to proceed efficiently. 2. Reduce reaction time: Optimize your protocol to minimize the duration of heating. 3. Work under an inert atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidative degradation, which can contribute to color formation. |
| Presence of Impurities | Impurities, especially water or residual reactants from the synthesis of the ionic liquid, can lower its decomposition temperature. | 1. Dry the ionic liquid: Before use, dry the this compound under vacuum at a moderate temperature (e.g., 80-100°C) to remove any absorbed water. 2. Use high-purity grade: Ensure you are using a high-purity grade of the ionic liquid. If in doubt, consider purification or purchasing from a reputable supplier. |
| Reaction with Substrates/Reagents | The observed color change might be due to a reaction between the ionic liquid and your starting materials, intermediates, or products, especially at elevated temperatures. | 1. Run a control experiment: Heat the this compound alone under the same reaction conditions (temperature, time, atmosphere) to see if the color change still occurs. 2. Analyze the colored species: If possible, use techniques like UV-Vis or NMR spectroscopy to characterize the colored byproducts and understand their origin. |
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
| Potential Cause | Explanation | Recommended Action |
| Catalyst Decomposition | If this compound is acting as a phase-transfer catalyst, its degradation will lead to a loss of catalytic activity and potentially the formation of byproducts that can interfere with your reaction. | 1. Monitor catalyst stability: If possible, take aliquots of the reaction mixture at different time points and analyze the concentration of the intact ionic liquid using a suitable analytical technique (e.g., HPLC with an appropriate detector or NMR spectroscopy). 2. Consider catalyst addition strategy: For prolonged reactions, a slow addition of the catalyst over time might be beneficial to maintain a sufficient concentration of the active species. |
| Formation of Reactive Degradation Products | The products of thermal degradation, such as tributylphosphine, are reactive species. Tributylphosphine can act as a nucleophile or a reducing agent, potentially leading to unwanted side reactions with your substrates or reagents. | 1. Characterize byproducts: Use techniques like GC-MS or LC-MS to identify the unexpected byproducts in your reaction mixture. This can provide clues about the side reactions occurring. 2. Lower the reaction temperature: This is the most effective way to minimize the formation of reactive degradation products. 3. Choose a more stable ionic liquid: If the degradation is unavoidable at the required reaction temperature, consider an alternative phosphonium salt with a more stable anion (e.g., a non-coordinating anion like bis(trifluoromethylsulfonyl)imide). |
| Hofmann Elimination Leading to Basic Conditions | The Hofmann elimination pathway produces a phosphine and an alkene. While not directly creating a basic environment, the subsequent reactions of the phosphine could alter the reaction medium's properties. | 1. pH monitoring (if applicable): In biphasic systems with an aqueous layer, monitoring the pH might provide an indication of side reactions. 2. Inert atmosphere: As mentioned previously, an inert atmosphere can help prevent the oxidation of the phosphine byproduct, which could lead to other reactive species. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Assessing Thermal Stability
This protocol provides a standardized method for determining the thermal stability of this compound.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Place a 5-10 mg sample of this compound into a clean TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
Visualizations
Potential Thermal Degradation Pathways of this compound
Caption: Potential thermal degradation pathways for this compound.
Troubleshooting Workflow for Thermal Degradation Issues
Caption: A systematic workflow for troubleshooting thermal degradation issues.
References
-
Castañeda, F., et al. (2025). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. ResearchGate. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). The thermal decomposition of phosphonium alkoxides. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TG) of phosphonium based ionicliquids. [Link]
-
ResearchGate. (n.d.). Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C6H13)3P(C14H29)][BF4]. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]
-
Wu, H., et al. (2020). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 25(18), 4078. [Link]
-
Srivastava, D. K., et al. (2022). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 27(19), 6245. [Link]
-
Earle, M. J., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(43), 18809-18821. [Link]
-
Ashenhurst, J. (2017). The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Master Organic Chemistry. [Link]
-
LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. [Link]
-
Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Allen Overseas. [Link]
-
Earle, M. J., & Seddon, K. R. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(43), 18809-18821. [Link]
-
Wikipedia. (n.d.). Hofmann elimination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. [Link]
-
ResearchGate. (n.d.). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. [Link]
-
Oregon State University. (n.d.). The Hofmann Elimination: Anti-Zaitsev Behavior. [Link]
-
ResearchGate. (n.d.). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. [Link]
-
OUCI. (n.d.). Synthesis of Phosphonium Ylides. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding this compound: Properties and Chemical Synthesis. [Link]
-
ResearchGate. (n.d.). Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. The Hofmann Elimination [sites.science.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Handling and Storage of Hygroscopic Tributylhexylphosphonium Bromide
Welcome to the technical support center for Tributylhexylphosphonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling and storage of this hygroscopic ionic liquid. By understanding its properties and the rationale behind these protocols, you can ensure the integrity of your experiments and the longevity of the material.
Introduction to this compound and its Hygroscopic Nature
This compound (CAS: 105890-71-9) is a quaternary phosphonium salt valued for its utility as a phase transfer catalyst and its applications in material synthesis and extraction processes.[1][2] Its chemical structure, featuring a central phosphorus atom with alkyl chains, contributes to its unique properties, including its ionic nature and thermal stability.[3][4][5] However, like many ionic liquids, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8]
The absorption of water can significantly alter the physicochemical properties of ionic liquids.[9][10] Even small amounts of water can decrease viscosity and impact ionic conductivity, which can, in turn, affect reaction kinetics and experimental outcomes.[11][12] Therefore, meticulous handling and storage are paramount to maintaining the compound's integrity.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to keep this compound dry?
A1: Water acts as an impurity that can drastically change the properties of ionic liquids.[9] For this compound, moisture absorption can lead to:
-
Altered Physical Properties: Increased water content can lower the viscosity and change the density of the ionic liquid.[11][12]
-
Reduced Performance: In applications like catalysis, the presence of water can interfere with reaction mechanisms and reduce efficiency.[1]
-
Inconsistent Results: Undocumented water content will lead to poor reproducibility between experiments.
-
Potential Degradation: Some phosphonium-based ionic liquids can be susceptible to hydrolysis over time, especially at elevated temperatures, though they are generally more thermally stable than their ammonium-based counterparts.[3][13]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize moisture uptake, store the compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[14] The storage area should be cool and dry. For long-term storage, refrigeration is a viable option to reduce any potential degradation.[14]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents exposure to atmospheric moisture. |
| Container | Tightly sealed, opaque glass | Prevents moisture ingress and light degradation. |
| Temperature | 2-8°C (Refrigerated) | Slows potential degradation pathways. |
| Location | Desiccator or dry box | Provides an additional layer of protection against humidity.[7] |
Q3: The material has clumped together. Can I still use it?
A3: Clumping is a clear indication of moisture absorption.[6][8] While you can sometimes break up clumps with a spatula, the material's properties have likely been altered due to the presence of water.[6] For sensitive applications requiring high purity, it is not recommended to use the clumped material without purification. For less sensitive applications, you may be able to proceed, but be aware that your results may be impacted.
Q4: Can I dry this compound if it has been exposed to moisture?
A4: Yes, it is often possible to dry ionic liquids. A common method is to heat the material under a high vacuum. However, you must consider the thermal stability of this compound to avoid decomposition. Phosphonium-based ionic liquids generally have good thermal stability.[3][4] Always consult the manufacturer's safety data sheet (SDS) for information on decomposition temperatures. A gentle heating approach (e.g., 60-80°C) under vacuum for several hours is a typical starting point.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or rates | Variable water content in the ionic liquid. | 1. Implement a strict anhydrous handling protocol. 2. Dry the ionic liquid under vacuum before use. 3. Quantify water content using Karl Fischer titration for consistency. |
| Phase separation or altered solubility | Absorption of a significant amount of water. | 1. Visually inspect the ionic liquid for cloudiness or phase separation. 2. If observed, the material is likely saturated with water and should be dried or replaced. |
| Color change (darkening) | Thermal degradation or reaction with impurities. | 1. Review the reaction temperature to ensure it is within the stable range for the ionic liquid. 2. Ensure all reactants and the reaction vessel are free of contaminants. |
| Difficulty in handling (too viscous or too fluid) | Temperature fluctuations or moisture absorption. | 1. Allow the ionic liquid to equilibrate to the ambient temperature of the laboratory before use. 2. If unexpectedly fluid, suspect moisture contamination and consider drying the material. |
Experimental Protocols
Protocol 1: Weighing and Dispensing Hygroscopic this compound
-
Preparation: Whenever possible, perform these steps inside a glove box with an inert atmosphere. If a glove box is unavailable, work quickly and efficiently in a fume hood with low humidity.
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surface of the ionic liquid.
-
Dispensing: Use a clean, dry spatula or pipette to quickly transfer the desired amount to a pre-weighed, dry receiving vessel.
-
Sealing: Immediately and tightly reseal the main container. Consider using parafilm to further secure the seal for storage.
-
Inert Gas Purge: Before final sealing for long-term storage, it is good practice to purge the headspace of the container with an inert gas like nitrogen or argon.
Protocol 2: Decision-Making Workflow for Suspected Moisture Contamination
This workflow can help you decide the best course of action if you suspect your this compound has been exposed to moisture.
Caption: Decision workflow for handling potentially moisture-contaminated this compound.
References
- The peculiar effect of water on ionic liquids and deep eutectic solvents. (2018). RSC Publishing.
- Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids.
- Thermal, Rheological, and Ion-Transport Properties of Phosphonium-Based Ionic Liquids.
- Effects of the Water Content on the Transport Properties of Ionic Liquids.
- Thermal stability of trihexyl(tetradecyl)phosphonium chloride. (2018). RSC Publishing.
- How do you handle hygroscopic solutes in the lab? TutorChase.
- Effect of water and ionic liquids on biomolecules. PMC - NIH.
- The influence of water on the structural and transport properties of model ionic liquids. (2010). The Journal of Chemical Physics | AIP Publishing.
- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. [Source Not Available].
- This compound Safety D
- Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- The MSDS HyperGlossary: Hygroscopic.
- The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
- Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. NINGBO INNO PHARMCHEM CO.,LTD..
- The Role of this compound in Green Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arpnjournals.org [arpnjournals.org]
- 5. nbinno.com [nbinno.com]
- 6. tutorchase.com [tutorchase.com]
- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 10. Effect of water and ionic liquids on biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
methods for removing Tributylhexylphosphonium Bromide from a reaction mixture
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the removal of Tributylhexylphosphonium Bromide from reaction mixtures. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the scientific rationale behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but now I'm struggling to remove the this compound catalyst. Why is it difficult to remove?
A: this compound is a quaternary phosphonium salt, which imparts high polarity and low volatility, making it non-trivial to remove by simple evaporation.[1] Its solubility in a range of organic solvents, a property that makes it an effective phase-transfer catalyst, can also complicate its separation from the desired product.[2] The key to successful removal lies in exploiting the differences in polarity and solubility between your product and the phosphonium salt.
Q2: I've tried a simple water wash, but a significant amount of the phosphonium salt remains in my organic layer. What's happening?
A: While this compound is a salt, its cation has four alkyl chains (three butyl and one hexyl) which give it considerable lipophilicity.[1][3] This allows it to have some solubility in organic solvents, leading to partitioning between the aqueous and organic phases during an extraction. A single water wash is often insufficient. Multiple extractions with brine can improve the removal efficiency by increasing the polarity of the aqueous phase.
Q3: Can I use silica gel column chromatography to remove this compound?
A: Yes, silica gel chromatography can be an effective method. As a charged species, this compound will have a strong affinity for the polar silica gel stationary phase. However, its elution behavior can be unpredictable, and it may streak or be difficult to elute depending on the solvent system. It is often more practical to use other methods first to reduce the bulk of the salt before resorting to chromatography.
Troubleshooting Guides: Methods for Removal
This section details various methods for the removal of this compound. Each method includes a discussion of the underlying principles and a step-by-step protocol.
Method 1: Liquid-Liquid Extraction
Principle: This technique exploits the differential solubility of the phosphonium salt and the desired product between two immiscible liquid phases, typically an organic solvent and an aqueous solution. By making the aqueous phase highly polar, the equilibrium of the salt can be shifted into the aqueous layer.
Best Suited For:
-
Products with low to moderate polarity that are sparingly soluble in water.
-
Initial bulk removal of the phosphonium salt.
Experimental Protocol: Enhanced Aqueous Extraction
-
Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, toluene).
-
Initial Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. This will remove a portion of the salt.
-
Brine Washes: Perform multiple washes (3-5 times) with a saturated sodium chloride solution (brine). The high salt concentration of the brine increases the polarity of the aqueous phase, driving the phosphonium salt out of the organic layer.
-
Phase Separation: Carefully separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
-
Purity Check: Analyze a small sample of the concentrated organic layer by a suitable method (e.g., TLC, LC-MS, NMR) to determine the residual amount of the phosphonium salt.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for removing this compound via liquid-liquid extraction.
Method 2: Precipitation/Trituration
Principle: This method relies on finding a solvent in which your product is soluble, but the this compound is not. Adding this "anti-solvent" to a concentrated solution of the reaction mixture will cause the phosphonium salt to precipitate out as a solid, which can then be removed by filtration. Trituration involves washing the crude mixture with a solvent in which the salt is insoluble to wash away impurities.
Best Suited For:
-
Products that are highly soluble in non-polar solvents.
-
When the phosphonium salt is a solid or can be induced to solidify.
Experimental Protocol: Precipitation with a Non-Polar Solvent
-
Solvent Selection: Based on solubility data for similar phosphonium salts, non-polar solvents like hexanes, heptane, or diethyl ether are good candidates for precipitating this compound.[4] It is advisable to perform a small-scale test to confirm the insolubility of the salt and the solubility of your product in the chosen solvent.
-
Concentration: Concentrate the reaction mixture to a thick oil or solid.
-
Addition of Anti-Solvent: Add the chosen non-polar solvent to the concentrated mixture.
-
Inducing Precipitation: Stir the mixture vigorously. If a solid does not form, try cooling the mixture in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.
-
Isolation: Collect the precipitated phosphonium salt by vacuum filtration.
-
Product Recovery: The desired product should be in the filtrate. Concentrate the filtrate to recover your product.
-
Purity Check: Analyze both the isolated solid and the filtrate to confirm the separation.
Workflow for Precipitation/Trituration
Caption: Workflow for the removal of this compound by precipitation.
Method 3: Solid-Phase Extraction (SPE) / Chromatography
Principle: This method utilizes a solid stationary phase to selectively adsorb either the product or the phosphonium salt, allowing for their separation. Given the ionic nature of this compound, ion-exchange chromatography is a particularly effective technique.
Best Suited For:
-
When high purity is required.
-
For removing trace amounts of the phosphonium salt after bulk removal by another method.
Experimental Protocol: Cation-Exchange Solid-Phase Extraction
-
Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex® 50WX8 or similar).
-
Column Packing: Pack a chromatography column with the selected resin and equilibrate with a suitable solvent (e.g., methanol or the reaction solvent).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the equilibration solvent and load it onto the column.
-
Elution of Product: Elute the product from the column using the equilibration solvent or a slightly more polar solvent. The positively charged phosphonium cation will be retained on the negatively charged resin.
-
Monitoring: Collect fractions and monitor by TLC or another appropriate analytical technique to determine which fractions contain the purified product.
-
Resin Regeneration (Optional): The phosphonium salt can be eluted from the resin with a high ionic strength solution (e.g., a high concentration salt solution) to regenerate the column, though this is often not necessary on a laboratory scale.[5]
Workflow for Solid-Phase Extraction
Caption: Workflow for removing this compound using cation-exchange SPE.
Comparative Summary of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction | Differential Solubility | Simple, fast, good for bulk removal. | May not achieve high purity, can be solvent-intensive. | Initial work-up of reactions with water-insoluble products. |
| Precipitation/Trituration | Insolubility in a specific solvent | Can provide high purity product in one step, simple equipment. | Dependent on favorable solubility differences, may not be universally applicable. | Products that are highly soluble in non-polar solvents. |
| Solid-Phase Extraction | Adsorption to a solid phase | Can achieve very high purity, effective for trace removal. | More time-consuming, requires specialized materials (resins). | Final purification step to achieve high purity. |
Protocol for Determining Solubility
For methods relying on differential solubility, it may be necessary to determine the solubility of this compound in your specific solvent system.
Experimental Protocol: Gravimetric Solubility Determination
-
Sample Preparation: Add an excess of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtering through a syringe filter is recommended.
-
Solvent Evaporation: Transfer the clear solution to a pre-weighed vial and evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Mass Determination: Weigh the vial containing the dried residue. The difference in weight will give you the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/L or other appropriate units.
References
-
ResearchGate. (2021). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. Retrieved from [Link]
-
ResearchGate. (n.d.). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Trihexyl(tetradecyl)phosphonium hexafluorophosphate as an promising Extractant for extractive desulfurization from liquid fuels. Retrieved from [Link]
-
ResearchGate. (n.d.). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. Retrieved from [Link]
- Google Patents. (n.d.). US6630605B2 - Process for the purification of phosphonium salts.
Sources
Technical Support Center: Purification of Products from Reactions Using Tributylhexylphosphonium Bromide
Welcome to the technical support center for challenges encountered during the purification of reaction products involving Tributylhexylphosphonium Bromide, [P(C4H9)3(C6H13)]Br. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and in-depth troubleshooting. My aim is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
This compound is a versatile quaternary phosphonium salt, often employed as a phase-transfer catalyst (PTC) or as an ionic liquid (IL) solvent. Its unique properties, such as high thermal stability and solubility in various organic solvents, make it an excellent choice for enhancing reaction rates and yields.[1] However, the very properties that make it a valuable reaction component can also present challenges during product isolation. This guide will address these common hurdles with scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of products from reactions utilizing this compound.
Q1: What are the primary challenges in removing this compound from my reaction mixture?
A1: The primary challenges stem from its nature as a salt with low volatility and its potential for solubility in both organic and aqueous phases, depending on the specific conditions.[2][3] This can lead to difficulties in achieving a clean separation of your desired product from the phosphonium salt.
Q2: Is it possible to recycle this compound after my reaction?
A2: Yes, recycling is often possible and is a key advantage of using ionic liquids, contributing to greener chemistry.[2][4] The appropriate recycling method will depend on the purification technique employed for your product. Distillation and extraction are common methods for recovering ionic liquids for reuse.[2][3]
Q3: What safety precautions should I take when working with this compound?
A3: this compound is classified as a skin and eye irritant.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[6] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification process. Each problem is presented in a question-and-answer format, followed by a detailed explanation and a step-by-step protocol.
Problem 1: My product is soluble in the same organic solvent as the this compound, leading to co-extraction.
Q: I'm performing a liquid-liquid extraction to isolate my organic product, but the this compound is also partitioning into my organic phase. How can I improve the separation?
A: This is a common issue due to the amphiphilic nature of the tributylhexylphosphonium cation, which has both nonpolar alkyl chains and a charged phosphonium center. To address this, we can manipulate the phase partitioning by altering the polarity of the aqueous phase or by employing a different extraction strategy.
Root Cause Analysis: The tributylhexylphosphonium cation possesses significant lipophilicity due to its butyl and hexyl chains, allowing it to be drawn into organic solvents.[7] Simply washing with water may not be sufficient to completely remove it from the organic phase, especially if your product has some polar character.
Solution Workflow:
Caption: Workflow for resolving co-extraction of product and phosphonium salt.
Detailed Protocol: Salting-Out Extraction
-
Reaction Work-up: After your reaction is complete, quench the reaction as required by your specific protocol.
-
Initial Extraction: Perform an initial extraction with your chosen organic solvent and deionized water. Separate the organic layer.
-
Salting-Out Wash: To the organic layer, add an equal volume of a saturated aqueous solution of a salt such as sodium chloride (brine) or potassium carbonate.
-
Mixing: Gently invert the separatory funnel multiple times to ensure thorough mixing of the two phases. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate fully. The highly polar aqueous salt solution will preferentially solvate the ionic phosphonium bromide, drawing it out of the organic phase.
-
Repeat: Repeat the salting-out wash one or two more times for optimal removal of the phosphonium salt.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain your purified product.
Problem 2: My product is thermally labile and cannot be separated from the non-volatile this compound by distillation.
Q: My product degrades at the high temperatures required to distill it away from the this compound. What are my options for purification?
A: When dealing with thermally sensitive products, distillation is not a viable option for removing non-volatile ionic liquids.[2][3] In this scenario, liquid-liquid extraction or chromatography are the preferred methods.
Root Cause Analysis: this compound has a very low vapor pressure, meaning it will not distill under normal conditions.[8][2] If your product also has a high boiling point or is prone to decomposition at elevated temperatures, co-distillation is not feasible.
Solution Workflow:
Caption: Purification strategies for thermally sensitive products.
Detailed Protocol: Solid-Phase Extraction (SPE)
-
Select Adsorbent: Choose an appropriate solid phase material. For a polar compound like this compound, a polar adsorbent like silica gel or alumina is a good starting point.
-
Prepare Sample: After the reaction, concentrate the mixture to a small volume. If the residue is highly viscous, dissolve it in a minimal amount of a non-polar solvent in which your product is soluble.
-
Condition Cartridge: Condition an SPE cartridge with the chosen adsorbent by passing a non-polar solvent through it.
-
Load Sample: Carefully load the prepared sample onto the top of the SPE cartridge.
-
Elute Product: Begin eluting with a non-polar solvent. Your less polar product should elute first. Gradually increase the polarity of the elution solvent to ensure all of your product is recovered while the more polar phosphonium salt remains adsorbed on the solid phase.
-
Monitor Elution: Collect fractions and monitor them by a suitable analytical technique (e.g., TLC, LC-MS) to determine which fractions contain your purified product.
-
Concentrate Product: Combine the pure fractions and remove the solvent to obtain your final product.
Problem 3: Residual this compound is detected in my final product, even after purification.
Q: I've performed a purification, but analytical tests (e.g., NMR, LC-MS) still show trace amounts of this compound in my product. How can I remove these last traces?
A: The removal of the final traces of an ionic liquid can be challenging. A secondary purification step or a more rigorous version of your primary method is often necessary.
Root Cause Analysis: The high solubility of this compound in a range of solvents can lead to its persistence in small quantities.[1] Incomplete phase separation or overloading of a chromatography column can also contribute to this issue.
Solution Workflow:
Caption: Methods for removing trace amounts of phosphonium salt.
Detailed Protocol: Scavenger Resin
-
Select Resin: Choose a suitable ion-exchange scavenger resin. For the positively charged tributylhexylphosphonium cation, a cation exchange resin (e.g., a sulfonic acid-based resin) is appropriate.
-
Prepare Resin: Swell the resin in a suitable solvent according to the manufacturer's instructions. Pack a small column with the prepared resin.
-
Prepare Product Solution: Dissolve your product containing the trace phosphonium salt in a solvent that is compatible with the resin and in which your product is soluble.
-
Purification: Pass the product solution through the resin column. The phosphonium cations will exchange with the cations on the resin and be retained.
-
Collect Product: Collect the eluent, which should now contain your purified product.
-
Wash: Wash the resin with a small amount of fresh solvent to ensure complete recovery of your product.
-
Analyze: Combine the eluent and the wash, remove the solvent, and analyze the final product to confirm the absence of the phosphonium salt.
Data Summary
| Purification Method | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction | Scalable, relatively simple equipment.[3][9] | Can lead to co-extraction, potential for emulsion formation. | Initial bulk removal of the phosphonium salt. |
| Distillation | Effective for volatile products.[2][3] | Not suitable for thermally labile products.[2][3] | Separation of low-boiling point products from the non-volatile phosphonium salt. |
| Solid-Phase Extraction (SPE) | Good for removing small amounts of impurities, can be automated. | Can be less scalable, requires method development. | Purification of thermally sensitive products or removal of trace impurities. |
| Recrystallization | Can yield very pure product. | Only applicable to solid products, potential for product loss in the mother liquor. | Final purification step for solid products. |
| Scavenger Resins | Highly selective for removing ionic impurities. | Can be expensive, may require specific resin selection. | Removal of trace ionic impurities from the final product. |
References
- Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes - NINGBO INNO PHARMCHEM CO.,LTD.
- This compound - Apollo Scientific.
- Techniques for recovery and recycling of ionic liquids: A review - Chalmers Research.
- Understanding this compound: Properties and Chemical Synthesis.
- Tributyl(hexadecyl)phosphonium bromide | CAS#:14937-45-2 | Chemsrc.
- Recovery and purification of ionic liquids from solutions: a review - RSC Publishing.
- Tributylhexadecylphosphonium bromide - Apollo Scientific.
- WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google P
- How may I remove ionic liquids used as solvents from a mixture of other organic compounds?
- Methods for recovery of ionic liquids-A review | Request PDF - ResearchG
- This compound - CD BioSustainable-Green Chemistry.
- SAFETY D
- Tributyl Hexadecyl Phosphonium Bromide - PTC Organics, Inc.
- Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central.
- What is Tributylhexadecylphosphonium Bromide - Properties & Specific
- Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds - ResearchG
- This compound | C18H40BrP | CID 22712793 - PubChem - NIH.
- The Role of this compound in Green Chemistry.
- 105890-71-9 | Tributyl(hexyl)phosphonium bromide | ChemScene.
- SAFETY D
- Recovery and purification of ionic liquids from solutions: a review - RSC Publishing.
- Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
- An In-depth Technical Guide on the Early Applications of Tetrabutylphosphonium Bromide in Organic Chemistry - Benchchem.
- How To Run A Reaction: Purification - Department of Chemistry : University of Rochester.
- Synthesis, Purification and Recycling of Ionic Liquid - Ingenta Connect.
- Trihexyl(tetradecyl)
- Challenges to the Commercial Production of Ionic Liquids | Request PDF - ResearchG
- Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultane- ous Extra.
- Chemical recycling of bromine- terminated polymers synthesized by
- Superior Phase-Transfer C
- Germany-EN-Methods - NUCLEUS inform
- Analytical Methods for Pesticide Residues | Request PDF - ResearchG
- Lecture 41 : Phase Transfer C
- CAS 1779-51-7: Butyltriphenylphosphonium bromide - CymitQuimica.
- Trihexyl(tetradecyl)phosphonium bromide as extractant for Rh(III), Ru(III) and Pt(IV)
- Method development for the determination of phosphine residues in foods - PMC.
- PRODUCT INFORM
Sources
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- 3. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
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- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 8. nbinno.com [nbinno.com]
- 9. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Systems Containing Tributylhexylphosphonium Bromide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning issues that may arise when using Tributylhexylphosphonium Bromide ([TBuHexP]Br) in your reactions. As a versatile phase transfer catalyst, [TBuHexP]Br is instrumental in enhancing reaction efficiency, but its interaction with sensitive catalysts, particularly precious metal catalysts, requires careful consideration.[1][2] This document is designed to help you diagnose, troubleshoot, and prevent catalyst deactivation, ensuring the robustness and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about catalyst poisoning in the context of reactions involving this compound.
Q1: What is catalyst poisoning and why should I be concerned when using this compound?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by chemical substances, known as poisons.[3] This process reduces or completely halts the catalyst's ability to accelerate a reaction. When using this compound, particularly in reactions employing sensitive catalysts like palladium on carbon (Pd/C), you should be aware of potential poisons that can originate from the ionic liquid itself, its impurities, or its degradation products. These poisons can bind to the catalyst's active sites, rendering them inaccessible to reactants and leading to lower yields, slower reaction rates, or complete reaction failure.[4]
Q2: What are the potential sources of catalyst poisons related to this compound?
A2: The primary sources of catalyst poisons originating from or associated with this compound can be categorized as follows:
-
Impurities from Synthesis: The synthesis of [TBuHexP]Br typically involves the reaction of tributylphosphine with hexyl bromide.[5] Potential impurities include:
-
Residual Tributylphosphine: Unreacted tributylphosphine is a soft Lewis base and can strongly coordinate to and poison precious metal catalysts like palladium.
-
Tributylphosphine Oxide: Oxidation of the starting phosphine during synthesis or storage can lead to the presence of tributylphosphine oxide, which can also interact with catalyst surfaces.[6]
-
-
Components of the Ionic Liquid:
-
Degradation Products: Under harsh reaction conditions (e.g., high temperatures, presence of strong bases or acids), the phosphonium salt itself may degrade, although they are generally known for good thermal stability.[8] The specific nature of these degradation products can vary, but they may possess functional groups that act as catalyst poisons.
Q3: Which types of catalysts are most susceptible to poisoning in this context?
A3: Catalysts based on late transition metals are particularly vulnerable. The most commonly affected catalysts in synthetic organic chemistry include:
-
Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄): These are highly sensitive to poisoning by phosphorus compounds and halides.[3] Palladium catalysts are frequently used in cross-coupling reactions where phase transfer catalysts like [TBuHexP]Br might be employed.
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Similar to palladium, platinum catalysts are susceptible to poisoning by sulfur and phosphorus compounds.
-
Rhodium and Ruthenium catalysts: These are also known to be poisoned by strong donor ligands, including phosphines.
Q4: Can this compound itself act as a ligand and poison the catalyst?
A4: The Tributylhexylphosphonium cation is a quaternary phosphonium salt, meaning the phosphorus atom has four single bonds to carbon and carries a positive charge. In this state, it lacks the lone pair of electrons that allows a phosphine to act as a strong ligand and poison a metal center. However, the ionic liquid can influence the catalyst's environment. For instance, phosphonium salts have been shown to act as effective stabilizers for palladium nanoparticles, indicating a strong interaction with the catalyst surface that prevents agglomeration.[9][10] While this can be beneficial, an imbalance or specific reaction conditions could potentially lead to site-blocking effects. The primary concern, however, remains with impurities like residual phosphines.
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve issues of catalyst deactivation when this compound is a component of your reaction system.
Issue 1: Reaction is Sluggish or Fails to Initiate
If your reaction shows little to no conversion from the start, it is likely that the catalyst was poisoned upon addition to the reaction mixture.
Caption: Troubleshooting workflow for premature reaction stoppage.
| Possible Cause | Diagnostic Step | Proposed Solution |
| Thermal Degradation of [TBuHexP]Br | Run the reaction at a lower temperature, if feasible for the transformation. Compare the reaction profile to the higher temperature run. | Optimize the reaction to proceed at the lowest effective temperature to minimize potential degradation of the phosphonium salt. |
| Leaching and Poisoning (for heterogeneous catalysts) | Filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction in the filtrate stops, it suggests the catalyst is truly heterogeneous and is being poisoned in the solid phase. | If poisoning is confirmed, consider purifying the reagents as described previously. If the catalyst is suspected to be poisoned by bromide, a regeneration protocol may be necessary. See Experimental Protocol 2 . |
| Slow Reaction with Impurities | Analyze the purity of all starting materials and solvents using techniques like GC-MS or NMR to identify potential slow-reacting poisons. | Utilize high-purity grade reagents and anhydrous, degassed solvents to minimize the introduction of contaminants. [11] |
Part 3: Experimental Protocols
Experimental Protocol 1: General Purification of this compound
This protocol is designed to remove non-polar impurities (like residual tributylphosphine) and water-soluble impurities.
Objective: To reduce potential catalyst poisons in commercially available [TBuHexP]Br.
Materials:
-
This compound
-
Toluene (or another suitable non-polar solvent like hexane)
-
Deionized water
-
Activated charcoal (optional)
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Liquid-Liquid Extraction: Transfer the aqueous solution to a separatory funnel. Wash the solution three times with an equal volume of toluene (or hexane) to remove non-polar impurities like residual phosphine. Discard the organic layers.
-
Decolorization (Optional): If the aqueous solution is colored, add a small amount of activated charcoal and stir for 1-2 hours at room temperature. Filter the mixture through a pad of celite to remove the charcoal.
-
Water Removal: Remove the water from the purified solution using a rotary evaporator.
-
High Vacuum Drying: Place the resulting viscous liquid under a high vacuum (<1 mmHg) at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual water and volatile impurities.
-
Storage: Store the purified ionic liquid under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake and oxidation.
Experimental Protocol 2: Regeneration of a Palladium Catalyst Poisoned by Halides
This protocol is a general guideline for attempting to regenerate a supported palladium catalyst (e.g., Pd/C) that may have been poisoned by excess bromide.
Objective: To remove adsorbed bromide from the catalyst surface and restore its activity.
Materials:
-
Spent Palladium Catalyst
-
Deionized water
-
Dilute base solution (e.g., 0.1 M NaOH) or a solution of a non-halide salt (e.g., sodium nitrate). [12]* Inert gas (Nitrogen or Argon)
-
Filtration apparatus
Procedure:
-
Catalyst Recovery: Carefully filter the spent catalyst from the reaction mixture. Wash it with the reaction solvent to remove any adsorbed organic materials, followed by a wash with a low-boiling solvent like acetone to facilitate drying.
-
Washing/Ion Exchange:
-
Suspend the catalyst in deionized water. Stir the slurry at room temperature for 1-2 hours. This may help remove loosely bound ions.
-
For more strongly bound halides, consider washing with a dilute, non-coordinating base solution or another salt solution to facilitate ion exchange. [12]For example, suspend the catalyst in a 0.1 M sodium nitrate solution and stir for 2-4 hours.
-
-
Filtration and Rinsing: Filter the catalyst and wash it thoroughly with copious amounts of deionized water until the filtrate is neutral and tests negative for bromide ions (e.g., using a silver nitrate test).
-
Drying: Dry the catalyst thoroughly under vacuum, preferably at a slightly elevated temperature (e.g., 80-100 °C) to remove all water.
-
Reactivation (Optional): For some palladium catalysts, a reduction step (e.g., under a flow of H₂ gas at elevated temperature) may be required to fully restore activity. This should be done with extreme caution and following established safety procedures for handling hydrogen.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Note: The success of regeneration is not guaranteed and depends on the severity and nature of the poisoning (reversible vs. irreversible). [13]It is recommended to first test the regenerated catalyst on a small-scale reaction.
References
- StudySmarter. (2024).
-
Grishanov, D. A., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. PMC, NIH. Available at: [Link]
-
Halls, J. E., et al. (2017). Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. Cardiff University. Available at: [Link]
-
Li, Y., et al. (2024). Quantitative Study on the Influence of Bromide Ions toward the Reduction Kinetics for Size-Tunable Palladium Nanocubes. PubMed. Available at: [Link]
- Wang, Q.-D., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Semantic Scholar.
-
Wang, Q.-D., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. PubMed. Available at: [Link]
-
Marcoux, D., & Charette, A. B. (2008). Palladium-catalyzed synthesis of functionalized tetraarylphosphonium salts. PubMed. Available at: [Link]
- BenchChem. (2025).
- Troutman, J. (2024).
- PSE Community.org. (2022).
- ResearchGate. (2025). Why does bromine square palladium off?
- Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding this compound: Properties and Chemical Synthesis.
- Google Patents. (n.d.).
- Organic Syntheses Procedure. (n.d.). Notes.
-
Casares, J. A., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
- MDPI. (n.d.).
- BenchChem. (2025).
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes.
- Mohammadi, L., et al. (n.d.). Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds.
- ResearchGate. (n.d.).
- (2025). The Role of this compound in Green Chemistry.
- (n.d.). Custom Synthesis and Sourcing of this compound.
- ChemScene. (n.d.). 105890-71-9 | Tributyl(hexyl)phosphonium bromide.
- Google Patents. (n.d.). US3334144A - Process for making alkyltriaryl-phosphonium compounds.
- ResearchGate. (2025). New cyclic phosphonium salts derived from the reaction of phosphine-aldehydes with acid.
- ResearchGate. (2025). Synthesis and transformations of triphenylpropargylphosphonium bromide.
- Alfa Chemistry. (n.d.).
-
Dharaskar, S. A., et al. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. PubMed. Available at: [Link]
- (2021). Preparation of (Substituted)
- Grishanov, D. A., et al. (2020).
- Wikipedia. (n.d.).
- (n.d.).
- Li, L., et al. (n.d.).
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Technical Support Center: Tributylhexylphosphonium Bromide ([P4446]Br) Regeneration & Recycling
Welcome to the technical support center for Tributylhexylphosphonium Bromide ([P4446]Br). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions regarding the recovery and reuse of this versatile phosphonium ionic liquid. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your experimental workflow, reduce costs, and enhance sustainability.
Frequently Asked Questions (FAQs)
Q1: Why is the regeneration and recycling of this compound important in my research?
A: The importance of regenerating and recycling [P4446]Br is twofold, centering on economic viability and environmental responsibility. Phosphonium-based ionic liquids are often a significant cost component in experimental and process budgets.[1] Effective recycling protocols can drastically reduce the lifecycle cost of these materials, allowing for more extensive or repeated experimentation.[2] From an environmental perspective, while ionic liquids are noted for their low vapor pressure, reducing risks associated with volatile organic compounds (VOCs), their solubility in aqueous or organic phases necessitates proper waste stream management to prevent environmental release.[3][4] Developing a robust recycling strategy minimizes chemical waste and aligns with the principles of green chemistry.
Q2: What are the most common impurities I can expect in my used [P4446]Br and how do they affect its performance?
A: The nature of impurities is directly tied to the application. After use, your [P4446]Br may contain a variety of contaminants that can inhibit its catalytic or extractive efficiency in subsequent runs.
| Contaminant Type | Common Sources | Potential Impact on Performance |
| Residual Reactants/Products | Organic synthesis, catalysis | Can interfere with subsequent reactions, leading to lower yields or unwanted side products. |
| Extracted Compounds | Extractive desulfurization, metal extraction | Saturation with target molecules (e.g., sulfur compounds, metal complexes) reduces the IL's capacity for further extraction.[5][6] |
| Water | Absorption from atmosphere, aqueous workups | Can alter the IL's viscosity, polarity, and miscibility.[7] High water content can be detrimental in moisture-sensitive reactions. |
| Organic Solvents | Liquid-liquid extraction workups | Can affect polarity and solvating properties. Some solvents may be incompatible with downstream applications. |
| Degradation Products | Exposure to high temperatures or harsh pH | Can include oxides of phosphorus or hydrogen bromide.[8][9][10] Degradation compromises the structural integrity and performance of the IL. Phosphonium salts can degrade under highly alkaline conditions.[11] |
Analytical methods are crucial for identifying and quantifying these impurities before and after regeneration. Techniques like LC-MS are effective for the simultaneous analysis of the ionic liquid, its counterions, and various impurities.[12]
Q3: My [P4446]Br appears discolored after an experiment. Is this a sign of degradation?
A: Not necessarily. While significant color change can indicate thermal or chemical degradation, it is more commonly due to the presence of dissolved, colored impurities from your reaction mixture or extraction process. [P4446]Br can appear as a clear liquid ranging from colorless to light orange or yellow in its pure form.[4][13] Before concluding that degradation has occurred, it is advisable to attempt a purification protocol. If the color persists after rigorous purification, or if you observe significant changes in performance (e.g., reduced catalytic activity), then degradation is more likely. Characterization of the recycled IL via NMR or FTIR can confirm its structural integrity.
Q4: I used [P4446]Br for extractive desulfurization. What is the most effective way to regenerate it?
A: For desulfurization applications where [P4446]Br acts as an extractant for sulfur-containing compounds (e.g., dibenzothiophene), regeneration typically involves removing these extracted molecules.[14][15] A common and effective method is liquid-liquid extraction with a suitable solvent that can selectively dissolve the sulfur compounds while being immiscible with the ionic liquid. Alternatively, for some systems, the ionic liquid can be regenerated by distillation to remove the absorbed sulfur compounds.[16] In extractive-oxidative desulfurization (EODS), where sulfur compounds are oxidized to more polar sulfones, these can be more easily removed via extraction with polar solvents.[5] The reusability of phosphonium-based ILs in desulfurization has been demonstrated for multiple cycles with minimal loss in efficiency.[15][17]
Troubleshooting Guide: Common Regeneration Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low IL Recovery After Liquid-Liquid Extraction | - Emulsion formation between the IL and the extraction solvent.- Partial miscibility of the IL with the chosen solvent. | - Centrifuge the mixture to break the emulsion.- Screen alternative, more hydrophobic/hydrophilic solvents.- Adjust the pH of the aqueous phase; this can alter the partitioning of the IL.[2][18] |
| Recycled IL Shows Poor Performance | - Incomplete removal of contaminants.- Thermal or chemical degradation during the regeneration process.- Presence of residual water or regeneration solvent. | - Repeat the purification step or try an alternative method (e.g., adsorption on activated carbon).- Analyze the IL for degradation products (e.g., using LC-MS).[12]- Ensure the final drying step (e.g., under high vacuum) is sufficient to remove all volatiles. |
| Activated Carbon Adsorption is Ineffective | - The IL is too hydrophilic for efficient adsorption.- The activated carbon is saturated. | - Enhance the adsorption of more hydrophilic ILs by adding an inorganic salt (salting-out effect) to the aqueous solution.[3]- Regenerate the activated carbon. This is often achieved by washing with an appropriate organic solvent to desorb the IL.[19] |
Experimental Workflows & Protocols
Workflow 1: Choosing the Right Regeneration Strategy
This workflow helps in selecting an appropriate regeneration method based on the primary type of contaminant present in the used this compound.
Caption: Decision workflow for selecting a [P4446]Br regeneration method.
Protocol 1: Regeneration of [P4446]Br via Liquid-Liquid Extraction
This protocol is designed to remove water-soluble impurities. The causality behind this choice is the immiscibility of many phosphonium ILs with water, which allows for the partitioning of hydrophilic contaminants into the aqueous phase.[20][21]
Materials:
-
Used this compound
-
Deionized water
-
Separatory funnel (appropriate volume)
-
Rotary evaporator or high-vacuum line
-
Beakers and collection flasks
Procedure:
-
Mixing: Add the used [P4446]Br and an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure. This step maximizes the surface area between the two phases, facilitating the transfer of impurities into the aqueous phase.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser phase (typically the ionic liquid) will settle at the bottom.
-
Separation: Carefully drain the bottom ionic liquid layer into a clean, dry collection flask.
-
Repeat (Optional): For higher purity, the washing step can be repeated 1-2 more times with fresh deionized water.
-
Drying: The collected ionic liquid will be saturated with water. Remove the residual water by heating under high vacuum (e.g., on a rotary evaporator at 70-80 °C). The absence of bubbling indicates that the water has been removed. The high thermal stability of phosphonium ILs makes this step feasible.[1][22]
-
Verification: Confirm the purity of the recycled [P4446]Br using appropriate analytical techniques (e.g., Karl Fischer titration for water content, LC-MS for organic impurities).
Protocol 2: Regeneration using Activated Carbon Adsorption
This method is particularly effective for removing non-polar organic impurities from the ionic liquid, especially when the IL is dissolved in a solvent. The high surface area and porous structure of activated carbon provide numerous sites for the adsorption of contaminant molecules.[3][23]
Materials:
-
Used this compound
-
An appropriate solvent in which the IL is soluble but the primary contaminants are less so (e.g., a short-chain alcohol or acetonitrile)
-
Powdered activated carbon
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel with appropriate filter paper or a syringe filter with a 0.45 µm pore size)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the used [P4446]Br in a minimal amount of the chosen solvent to reduce its viscosity and facilitate contact with the adsorbent.
-
Adsorption: Add activated carbon to the solution (typically 1-5% w/w relative to the ionic liquid). Stir the mixture vigorously at room temperature for 1-3 hours.
-
Filtration: Separate the activated carbon from the ionic liquid solution by filtration. Ensure a fine filter is used to remove all carbon particles.
-
Solvent Removal: Remove the solvent from the purified ionic liquid using a rotary evaporator.
-
Drying: Dry the ionic liquid under high vacuum to remove any final traces of solvent.
-
Verification: Analyze the recycled [P4446]Br to ensure contaminant removal and confirm purity for reuse.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes.
-
Gajda, I., et al. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. Retrieved from [Link]
-
Song, Y., et al. (2021). A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]
-
Moura, D. S., et al. (2023). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. Retrieved from [Link]
-
Han, D., et al. (2019). Recovery and purification of ionic liquids from solutions: a review. PubMed Central. Retrieved from [Link]
-
Zheng, Y., et al. (2022). Ionic Liquids as Green and Efficient Desulfurization Media Aiming at Clean Fuel. MDPI. Retrieved from [Link]
-
Paucar, N., et al. (2021). Ionic liquids for the removal of sulfur and nitrogen compounds in fuels: a review. Environmental Chemistry Letters. Retrieved from [Link]
-
Zolotareva, D. M., et al. (2019). Removal of sulfur compounds from diesel fuel using metal-containing ionic liquids. IOP Publishing. Retrieved from [Link]
-
Dharaskar, S. A., et al. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. ResearchGate. Retrieved from [Link]
-
Paucar, N., et al. (2021). Ionic liquids for the removal of sulfur and nitrogen compounds in fuels: a review. ResearchGate. Retrieved from [Link]
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Bösmann, A., et al. (2002). Novel properties of ionic liquids in selective sulfur removal from fuels at room temperature. Green Chemistry, RSC Publishing. Retrieved from [Link]
-
Khoo, Y. S., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. Retrieved from [Link]
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Lemus, J., & Palomar, J. (2023). Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. In Ionic Liquids for Environmental Issues. Royal Society of Chemistry. Retrieved from [Link]
-
Dharaskar, S. A., et al. (2022). Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization. PubMed. Retrieved from [Link]
-
Rivas, M. A., et al. (2016). Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. PubMed Central. Retrieved from [Link]
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Wang, H., et al. (2023). High-performance sorbents from ionic liquid activated walnut shell carbon: an investigation of adsorption and regeneration. National Institutes of Health. Retrieved from [Link]
-
Dharaskar, S. A., et al. (2022). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. ResearchGate. Retrieved from [Link]
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Iglesias, M., et al. (2023). Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained from Grape Seeds. PubMed Central. Retrieved from [Link]
-
KU Leuven. (2018). Ionic liquid solvent extraction for the recovery of rare earths and cobalt. Lirias. Retrieved from [Link]
-
Desai, K. R., & Dharaskar, S. A. (2022). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ResearchGate. Retrieved from [Link]
-
Gaune, E. S. (2012). (PDF) Ionic Liquids Recycling for Reuse. ResearchGate. Retrieved from [Link]
-
Dharaskar, S. A., et al. (2021). Trihexyl(tetradecyl)phosphonium hexafluorophosphate as an promising Extractant for extractive desulfurization from liquid fuels. ResearchGate. Retrieved from [Link]
-
Manic, M. S., et al. (2012). Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. ResearchGate. Retrieved from [Link]
-
Bervas, M., et al. (2015). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Retrieved from [Link]
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Han, D., et al. (2019). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. Retrieved from [Link]
-
Gaune, E. S. (2012). Classes and Properties: Ionic liquids recycling for reuse. United Arab Emirates University. Retrieved from [Link]
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Stolte, S., et al. (2011). Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. ResearchGate. Retrieved from [Link]
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Accetta, A. J., et al. (2022). Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. PubMed Central. Retrieved from [Link]
-
Al-Ajeel, M. A., et al. (2024). A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes. PubMed Central. Retrieved from [Link]
-
Elizalde-Solis, O., et al. (2023). Thermophysical Properties of Pure and Water-saturated Tetradecyltrihexylphosphonium-based Ionic Liquids. ResearchGate. Retrieved from [Link]
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LCGC International. (n.d.). LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column. Retrieved from [Link]
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CD BioSustainable-Green Chemistry. (n.d.). Tributyl(ethyl)phosphonium bromide. Retrieved from [Link]
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Nockemann, P., et al. (2009). Phosphonium and Ammonium Ionic Liquids with Aromatic Anions: Synthesis, Properties, and Platinum Extraction. ResearchGate. Retrieved from [Link]
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Chemsrc. (2025). This compound | CAS#:105890-71-9. Retrieved from [Link]
-
Evans, N. D. M., et al. (2019). On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products. ResearchGate. Retrieved from [Link]
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Technical Support Center: Tributylhexylphosphonium Bromide in Stereoselective Synthesis
Welcome to the technical support resource for researchers and process development chemists utilizing Tributylhexylphosphonium Bromide. This guide is designed to provide in-depth, practical solutions and foundational knowledge for navigating the complexities of stereoselective reactions where this powerful phase-transfer catalyst is employed. We move beyond simple protocols to explore the mechanistic underpinnings of common issues, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and behavior of this compound in a stereoselective context.
Q1: What is this compound (TBHPB) and what is its primary function in organic synthesis?
This compound (CAS: 105890-71-9) is a quaternary phosphonium salt.[1][2] Its molecular structure, featuring a positively charged phosphorus atom surrounded by four alkyl groups (three butyl, one hexyl), makes it highly effective as a Phase-Transfer Catalyst (PTC).[1][3] In a typical biphasic reaction (e.g., a liquid-liquid or solid-liquid system), reactants are often segregated into separate, immiscible phases. TBHPB's primary role is to overcome this phase barrier. The lipophilic (oil-loving) phosphonium cation pairs with an anion from the aqueous or solid phase (like a hydroxide, cyanide, or halide) and shuttles it into the organic phase where the substrate resides.[4] This dramatically increases the effective concentration and reactivity of the anion in the organic medium, leading to significantly enhanced reaction rates and yields.[1][3]
Q2: Can an achiral catalyst like TBHPB directly control stereoselectivity (i.e., induce chirality)?
This is a critical point of clarification. No, this compound is an achiral molecule and therefore cannot induce de novo enantioselectivity. Enantioselective transformations require a chiral influence—typically a chiral catalyst, reagent, or substrate—to create a diastereomeric transition state that favors the formation of one enantiomer over the other.[5]
The impact of TBHPB on stereoselectivity is therefore indirect . It influences the outcome of reactions that are already designed to be stereoselective. It can either enhance or diminish the selectivity established by another chiral element in the system. Understanding this distinction is the first step in effective troubleshooting.
Q3: How does TBHPB indirectly influence the stereochemical outcome of a reaction?
TBHPB modifies the reaction environment in several key ways that can affect the energy difference between competing diastereomeric transition states:
-
Ion Pair State: The nature of the ion pair between the phosphonium cation and the reactive anion is crucial. Due to the large, sterically shielded, and polarizable nature of the phosphorus center, TBHPB forms "loose" or "naked" ion pairs with the anion.[6] This enhances the anion's nucleophilicity, accelerating the reaction. However, this highly reactive state may be less sensitive to the subtle steric and electronic interactions governed by the chiral catalyst, potentially leading to a decrease in selectivity.
-
Solvation/Aggregation: The bulky alkyl groups of the TBHPB cation can influence the solvation shell around the reactive anion. This can alter the way the anion approaches the substrate and interacts with the chiral catalyst, thereby affecting the stereochemical outcome.
-
Reaction Pathway Competition: In many stereoselective reactions, a slower, highly organized (and highly selective) pathway catalyzed by a chiral entity competes with a faster, less organized (and non-selective) background reaction. By dramatically increasing the rate of the anionic reaction, TBHPB can inadvertently promote the non-selective background pathway, thus eroding the overall observed stereoselectivity.
Troubleshooting Guide: Stereoselectivity Issues
This guide addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Q4: My reaction rate has increased significantly with TBHPB, but my diastereoselectivity or enantiomeric excess (ee) has dropped. What is happening and how can I fix it?
Probable Cause: This is a classic rate-versus-selectivity trade-off. The high reactivity of the "naked" anion shuttled by TBHPB promotes a fast, non-selective reaction pathway that outcompetes the slower, more selective pathway governed by your chiral catalyst or substrate's inherent stereochemical bias.[6]
Troubleshooting Workflow:
Step-by-Step Solutions:
-
Lower the Reaction Temperature: Reducing the temperature will decrease the overall reaction rate. According to the Eyring equation, the more organized, lower-entropy transition state of the selective pathway is often less penalized by lower temperatures than the less organized, non-selective pathway. This can restore selectivity.
-
Reduce Catalyst Loading: High concentrations of TBHPB can saturate the organic phase with highly reactive anions. Titrate the catalyst loading downwards (e.g., from 5 mol% to 2 mol%, 1 mol%, or even 0.5 mol%). The goal is to find a concentration that facilitates the reaction without overwhelming the selective pathway.
-
Evaluate Solvent: The choice of solvent can influence ion-pairing. In highly nonpolar solvents (e.g., hexane, toluene), the ion pair is "tighter," which can sometimes improve selectivity at the cost of rate. In more polar aprotic solvents (e.g., CH₂Cl₂, MeCN), the ion pair is looser, increasing rate but potentially harming selectivity. Screen a range of solvents to find the optimal balance.
-
Consider Anion Exchange: The bromide anion itself can sometimes act as a competing nucleophile or influence the catalyst's behavior. While more complex, exchanging the bromide for a more non-nucleophilic anion like BF₄⁻ or PF₆⁻ on the phosphonium salt can sometimes mitigate side reactions.
Q5: I am observing inconsistent stereoselectivity from batch to batch. What factors related to TBHPB could be causing this?
Probable Cause: Inconsistent results in phase-transfer catalysis often point to issues with mass transfer (mixing) or catalyst purity/stability.
Solutions:
-
Standardize Stirring: The interface between the two phases is where the catalyst does its work. The surface area of this interface is a direct function of the stirring rate. Inconsistent stirring speed (rpm) or vessel geometry can lead to variable reaction rates and, consequently, variable selectivity. Use a tachometer to ensure consistent stirring and use similar reaction vessels for all experiments.
-
Verify Catalyst Purity: TBHPB is hygroscopic and can absorb water, which can affect the hydration sphere of the anion and alter reactivity. Additionally, impurities from the synthesis of the catalyst (e.g., residual tributylphosphine or hexyl bromide) could interfere with the reaction.[7] Ensure you are using a high-purity grade of the catalyst and store it under an inert atmosphere (N₂ or Ar) in a desiccator.
-
Check for Thermal Stability: While phosphonium salts are generally more thermally stable than their ammonium counterparts, prolonged exposure to high temperatures can cause decomposition (e.g., via Hofmann elimination or other pathways).[4] If your reaction is run at elevated temperatures, consider if catalyst degradation could be a factor. A fresh bottle of catalyst may resolve the issue.
Experimental Protocols & Data
Protocol: Optimization of a Stereoselective PTC Alkylation
This protocol provides a general framework for optimizing the stereoselectivity of an alkylation reaction on a chiral substrate using TBHPB.
Reaction: Alkylation of a chiral N-protected amino ester with benzyl bromide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under N₂ atmosphere), add the chiral N-protected amino ester (1.0 eq), toluene (5 mL/mmol of substrate), and solid potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add this compound (TBHPB) (see table for mol%).
-
Reagent Addition: Add benzyl bromide (1.1 eq).
-
Reaction: Stir the mixture vigorously at the specified temperature (see table). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, filter off the solids, and wash with toluene. Concentrate the filtrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the diastereomeric ratio (d.r.) by ¹H NMR or chiral HPLC.
Table 1: Example Optimization Data
The following table illustrates how varying reaction parameters can influence both yield and stereoselectivity. (Note: Data is representative and for illustrative purposes).
| Entry | TBHPB (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 5 | 60 | 2 | 98 | 60:40 |
| 2 | 1 | 60 | 6 | 95 | 75:25 |
| 3 | 1 | 40 | 12 | 92 | 88:12 |
| 4 | 1 | 25 | 24 | 90 | 95:5 |
| 5 | 0.5 | 25 | 48 | 75 | 96:4 |
Analysis: As shown in the table, a high catalyst loading and temperature (Entry 1) result in a fast reaction but poor selectivity. By systematically reducing both the catalyst loading and the temperature (Entries 2-4), a significant improvement in the diastereomeric ratio is achieved, albeit with a longer reaction time. Entry 4 represents the optimal balance of yield, time, and selectivity for this hypothetical system.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of this compound in a solid-liquid phase-transfer reaction, which forms the basis for its impact on reaction kinetics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes.
- ResearchGate. (n.d.). Chiral phosphonium ion-pairing catalysis: from structural innovation to asymmetric synthesis | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tributylhexadecylphosphonium Bromide: A Versatile Phase Transfer Catalyst for Organic Synthesis and Advanced Applications.
- Various Authors. (2024-2025). Recent Advances in Asymmetric Addition Reactions Promoted by Chiral Phosphonium Salts. Angewandte Chemie International Edition.
- Halpern, M. (n.d.). Tributyl Hexadecyl Phosphonium Bromide. PTC Organics, Inc.
- Chemical Synthesis Notes. (2025). Understanding this compound: Properties and Chemical Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Tetrabutylphosphonium Bromide as a Phase Transfer Catalyst in Alkylation Reactions.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Ashenhurst, J. (2010). Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. nbinno.com [nbinno.com]
Technical Support Center: Tributylhexylphosphonium Bromide Catalyst Deactivation and Prevention
Welcome to the technical support center for Tributylhexylphosphonium Bromide ([TBuHexP]Br). This guide is intended for researchers, scientists, and drug development professionals utilizing this versatile phase-transfer catalyst. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to anticipate, troubleshoot, and prevent catalyst deactivation, ensuring the robustness and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary causes of this compound deactivation?
A1: The deactivation of this compound primarily stems from three sources: thermal degradation, oxidative degradation, and poisoning by impurities. Each of these can lead to a significant loss of catalytic activity.
Q2: At what temperature does this compound begin to decompose?
A2: While phosphonium salts are generally more thermally stable than their ammonium analogs, elevated temperatures can initiate decomposition. A potential thermal decomposition pathway for phosphonium salts is a Hofmann-like elimination, which for this compound would yield tributylphosphine and 1-hexene. It is advisable to consult the manufacturer's technical data sheet for specific thermal stability data, but as a general guideline, prolonged exposure to temperatures exceeding 150-200°C should be approached with caution, especially in the presence of basic substances.
Q3: Is this compound sensitive to air and moisture?
A3: Yes. While phosphonium salts are generally considered to have good chemical stability, they can be susceptible to oxidative degradation in the presence of air (oxygen) at elevated temperatures, potentially forming tributylhexylphosphine oxide. Furthermore, this compound is hygroscopic and will readily absorb moisture from the atmosphere. Excess water can be detrimental to many phase-transfer catalyzed reactions by over-hydrating the anion, which reduces its nucleophilicity and hinders its transfer to the organic phase.[1]
Q4: What common impurities can "poison" or inhibit the catalyst?
A4: Catalyst poisons are substances that bind to the catalyst and reduce its activity. For phase-transfer catalysts like this compound, common inhibitors include:
-
Highly polarizable or lipophilic leaving groups: Anions such as iodide (I⁻) and tosylate (TsO⁻) can form very strong ion pairs with the phosphonium cation. This strong association hinders the catalyst's ability to exchange this anion for the desired reactant anion, effectively "poisoning" the catalyst.[2]
-
Acidic or basic impurities: Strong acids or bases can react with the catalyst or promote side reactions and decomposition. For example, strong bases can facilitate the Hofmann-like elimination of the phosphonium salt.[3]
-
Residual reactants or byproducts from synthesis: Impurities from the synthesis of the catalyst itself, if not properly removed, can interfere with the desired reaction.
Q5: Can I regenerate a deactivated batch of this compound?
A5: Regeneration of ionic liquid catalysts is possible, though it can be a complex process. One patented method for regenerating acidic ionic liquids involves treating the used catalyst with a metal, such as aluminum, in the absence of added hydrogen to free the active catalyst from conjunct polymers.[3] However, for a laboratory setting, prevention of deactivation is often more practical than regeneration.
Troubleshooting Guide: From Symptoms to Solutions
This section is designed to help you diagnose and resolve common issues encountered during reactions catalyzed by this compound.
Issue 1: Slow or Stalled Reaction
A sudden or gradual decrease in reaction rate is a primary indicator of catalyst deactivation.
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Catalyst Activity | Increase Catalyst Loading: The initial catalyst concentration may be too low for the specific reaction kinetics. A typical starting range is 1-5 mol%. Systematically increase the loading to find the optimal concentration. |
| Ineffective Phase Transfer | Increase Agitation: In biphasic systems, vigorous stirring is crucial to maximize the interfacial surface area where ion exchange occurs. If the reaction is mass-transfer limited, increasing the stirring speed will increase the reaction rate.[1] Optimize Solvent Choice: The organic solvent plays a key role in solubilizing the phosphonium-anion ion pair and influencing the intrinsic reaction rate. Experiment with solvents of varying polarity that are immiscible with the aqueous phase.[2] |
| Catalyst Poisoning | Purify Reagents and Solvents: Ensure all starting materials and solvents are of high purity and free from contaminants, especially water, acids, and bases.[2] Evaluate Leaving Groups: If your reaction involves a leaving group like iodide or tosylate, consider switching to a less lipophilic alternative such as bromide or mesylate to avoid catalyst poisoning.[2] |
| Thermal Degradation | Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect thermal degradation (e.g., discoloration of the reaction mixture), try lowering the reaction temperature.[3] |
| Excess Water Content | Dry Catalyst and Reagents: If using a solid-liquid phase transfer system, ensure the catalyst and solid reactants are thoroughly dried. In liquid-liquid systems, while a small amount of water can be necessary, excess water can inhibit the reaction.[1] |
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected byproducts can sometimes be traced back to the degradation of the catalyst itself.
| Possible Cause | Troubleshooting Steps & Explanation |
| Hofmann-like Elimination | Lower Reaction Temperature: This thermal decomposition pathway is more prevalent at elevated temperatures, especially in the presence of a base. The resulting tributylphosphine can potentially participate in other undesired reactions. Reducing the temperature can mitigate this.[3] |
| Oxidative Degradation | Use an Inert Atmosphere: If the reaction is run at elevated temperatures, performing it under an inert atmosphere of nitrogen or argon can prevent the oxidation of the phosphonium cation to the corresponding phosphine oxide. |
| Catalyst-Mediated Side Reactions | Modify Reaction Conditions: In some cases, the catalyst itself can participate in side reactions. For example, in the dehydration of certain diols, byproducts like aldehydes or cyclic ethers can form.[2] Adjusting the temperature, pressure, or reactant concentrations may help to suppress these side reactions. |
Deactivation Pathways Overview
The following diagram illustrates the primary deactivation pathways for this compound.
Caption: Primary deactivation pathways for this compound.
Experimental Protocols for Catalyst Preservation and Analysis
To ensure the longevity and efficacy of your this compound catalyst, the following protocols are recommended.
Protocol 1: Purification of this compound by Recrystallization
Impurities in the catalyst can significantly impact reaction outcomes. If you suspect your catalyst is impure, recrystallization is an effective purification method.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., isopropanol, in which the catalyst is soluble when hot but less so when cold)
-
A "poor" solvent (e.g., diethyl ether or hexane, in which the catalyst is insoluble)
-
Erlenmeyer flask, heating source, Büchner funnel, vacuum flask
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
To maximize the yield of purified crystals, cool the flask further in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
To prevent oxidative degradation, especially at elevated temperatures, it is crucial to perform reactions under an inert atmosphere.
Caption: Workflow for setting up a reaction under an inert atmosphere.
Procedure:
-
Flame-dry the reaction flask containing a magnetic stir bar under a stream of inert gas or dry it in an oven at >100°C for several hours.
-
While the flask is still hot, seal it with a rubber septum and allow it to cool to room temperature under a positive pressure of inert gas (e.g., from a nitrogen or argon line).
-
Introduce the this compound and other solid reactants into the flask against a counterflow of inert gas.
-
Add anhydrous solvents and liquid reagents via syringe through the septum.
-
If the reaction is to be heated, use a condenser and maintain a positive pressure of inert gas throughout the reaction.
Protocol 3: Determination of Catalyst Purity by Quantitative ¹H NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of your catalyst without the need for a specific reference standard of the analyte.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the solution, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons.
-
Integrate a well-resolved signal from the this compound (e.g., the methyl protons of the butyl or hexyl chains) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the internal standard
-
Protocol 4: Monitoring Catalyst Activity by Acid-Base Titration
For certain applications, the activity of the phosphonium salt can be correlated with its concentration, which can be determined by a simple acid-base titration if the bromide counter-ion is to be quantified.
Materials:
-
This compound solution of unknown concentration
-
Standardized silver nitrate (AgNO₃) solution (titrant)
-
Potassium chromate (K₂CrO₄) indicator solution
-
Burette, pipette, Erlenmeyer flask
Procedure (Mohr method for bromide determination):
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Add a few drops of the potassium chromate indicator.
-
Titrate with the standardized silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate, which indicates the endpoint.
-
The reaction is: Ag⁺(aq) + Br⁻(aq) → AgBr(s). At the endpoint, excess Ag⁺ reacts with the chromate indicator: 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s).
-
Calculate the concentration of bromide, and thus the concentration of the active catalyst, using the titration volume and the known concentration of the silver nitrate solution.
References
-
Catalyst deactivation during the liquid phase hydrodechlorination of 2,4-dichlorophenol over supported Pd: Influence of the support - ResearchGate. [Link]
-
Study of Catalyst Deactivation in Three Different Industrial Processes - Diva-portal.org. [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis - ACS Publications. [Link]
-
Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Effects of Water Content on the Transport and Thermodynamic Properties of Phosphonium Ionic Liquids. [Link]
-
A Study of the Catalytic System H3PW12O40/Quaternary Phosphonium Salts for the Epoxidation of Fatty Acid Methyl Esters—The Effect of the Molar Ratio of Hydrogen Peroxide to the Double Bond - PMC - NIH. [Link]
-
Industrial Phase Transfer Catalysis - Scientific Update - UK. [Link]
-
Catalyst deactivation - OUCI. [Link]
-
ChemInform Abstract: Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis - ResearchGate. [Link]
-
Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing). [Link]
-
Understanding this compound: Properties and Chemical Synthesis. [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate. [Link]
-
(PDF) Industrial Preparation of Phosphonium Ionic Liquids - ResearchGate. [Link]
-
Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - NIH. [Link]
-
Quaternary phosphonium salt-functionalized Cr-MIL-101: A bifunctional and efficient catalyst for CO2 cycloaddition with epoxides | Request PDF - ResearchGate. [Link]
-
Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis - Chemical Communications (RSC Publishing). [Link]
-
PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. [Link]
-
Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations – ScienceOpen. [Link]
-
Phosphonium Ionic Liquid for Epoxy Curing Catalysts - Syensqo. [Link]
-
New quaternary phosphonium salt as multi-site phasetransfer catalyst for various alkylation reactions - ResearchGate. [Link]
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Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state - OUCI. [Link]
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Laboratory Scale Production and Purification of a Therapeutic Antibody - PMC - NIH. [Link]
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Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. [Link]
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Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed. [Link]
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TLC-UV and VIS Densitometric Detection Method for Determination of Oxyphenonium Bromide and its Degradation Products in Tablets - ResearchGate. [Link]
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Technical Support Center: Work-up Procedures for Reactions Catalyzed by Tributylhexylphosphonium Bromide
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing tributylhexylphosphonium bromide as a catalyst. This compound (also known as Cyphos® IL 163) is a quaternary phosphonium salt classified as an ionic liquid (IL).[1][2] Its utility as a phase-transfer catalyst is well-established, enhancing reaction rates and yields in diverse chemical processes.[1][3] While its low volatility and thermal stability offer significant advantages over traditional volatile organic compounds (VOCs), its unique physicochemical properties can present challenges during product isolation and purification.[4][5] This guide provides a comprehensive overview of work-up procedures, troubleshooting common issues, and protocols for catalyst recycling.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the standard methods for separating my product from this compound following a reaction?
The optimal separation strategy depends on the properties of your product, primarily its polarity and solubility. The most common approaches are:
-
Liquid-Liquid Extraction: This is a widely used technique where an organic solvent, immiscible with the ionic liquid phase, is used to selectively extract the desired product.[6] The choice of solvent is critical to ensure high product recovery and minimal co-extraction of the catalyst.
-
Phase Separation: In biphasic reaction systems, where the product resides in an organic phase and the catalyst in an aqueous or ionic liquid phase, a simple separation using a separatory funnel may be sufficient.[7]
-
Precipitation/Crystallization: If your product is a solid, inducing precipitation or crystallization by adding an anti-solvent or by altering the temperature can be an effective method for isolation.
-
Distillation: For volatile products, distillation can be employed to separate them from the non-volatile ionic liquid catalyst.[6]
Q2: I am encountering a persistent emulsion during the aqueous work-up. What causes this and how can it be resolved?
Emulsion formation is a frequent challenge when working with phosphonium-based ionic liquids, which can act as surfactants.[1] This issue is often intensified by vigorous agitation during extraction.
-
Underlying Cause: The amphiphilic nature of the tributylhexylphosphonium cation allows it to stabilize the interface between the organic and aqueous phases, leading to the formation of a stable emulsion.
-
Effective Solutions:
-
Addition of Brine: Introducing a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous phase, which helps to break the emulsion.[8]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[9]
-
Centrifugation: For smaller scale reactions, centrifugation can be a very effective method to force phase separation.[9]
-
Heating: Gentle heating can reduce the viscosity of the emulsion and facilitate phase separation. However, care must be taken to avoid decomposition of the product.[8][10]
-
Filtration: Passing the emulsified layer through a pad of a filter aid like Celite® can help to coalesce the dispersed droplets.
-
Q3: Is it possible to recover and reuse the this compound catalyst?
Yes, catalyst recycling is a key advantage of using ionic liquids, contributing to greener and more cost-effective chemical processes.[11] The general procedure for recovery is as follows:
-
Product Removal: After the reaction, extract the product using a suitable organic solvent in which the ionic liquid is insoluble.[12]
-
Washing: Wash the remaining ionic liquid phase with fresh solvent to remove any residual product.
-
Drying: Remove any remaining solvent and water from the ionic liquid under high vacuum, possibly with gentle heating. The recovered catalyst can then be reused in subsequent reactions.[6]
Part 2: Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low Product Yield | 1. Inappropriate Extraction Solvent: The solvent may have poor solubility for the product or may be partially miscible with the ionic liquid. 2. Incomplete Extraction: An insufficient number of extraction cycles or inadequate solvent volume. 3. Product Sequestration: The product may have a strong affinity for the ionic liquid phase.[13] | 1. Solvent Optimization: Select a solvent with high product solubility and low ionic liquid solubility. Perform small-scale solubility tests if necessary. 2. Thorough Extraction: Increase the number of extractions with smaller volumes of solvent. 3. Modify Product Solubility: If the product has acidic or basic functionality, consider a pH adjustment of the aqueous phase to alter its partitioning behavior.[6] |
| Product Contamination with Ionic Liquid | 1. Co-extraction: The chosen organic solvent has some solubility for the this compound. 2. Carryover of Emulsion: Micro-droplets of the ionic liquid phase are transferred with the organic phase. | 1. Back-Washing: Wash the combined organic extracts with water or brine to remove residual ionic liquid. 2. Solvent Change: Switch to a less polar extraction solvent. 3. Effective Emulsion Breaking: Refer to the FAQ on resolving emulsions for detailed techniques.[8][9] |
| Difficulty in Drying the Recovered Catalyst | 1. Hygroscopic Nature: Phosphonium-based ionic liquids can absorb moisture from the atmosphere. | 1. High-Vacuum Drying: Dry the recovered ionic liquid under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period. 2. Azeotropic Distillation: For larger quantities, azeotropic distillation with a solvent such as toluene can be effective for water removal. |
Part 3: Experimental Protocols & Visual Workflows
Protocol 1: General Extractive Work-up Procedure
This protocol is a standard procedure for isolating a non-polar to moderately polar product from a reaction mixture containing this compound.
-
Reaction Quenching: Upon reaction completion, cool the mixture to ambient temperature. If required, quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl).
-
Solvent Addition: Transfer the mixture to a separatory funnel and add an equal volume of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or toluene).
-
Extraction: Gently invert the separatory funnel 10-15 times. Vigorous shaking should be avoided to prevent the formation of a stable emulsion. Allow the layers to fully separate.
-
Phase Separation: Carefully drain the lower aqueous/ionic liquid phase.
-
Re-extraction: Repeat the extraction of the aqueous/ionic liquid phase twice more with fresh organic solvent.
-
Combine and Wash: Combine all organic extracts and wash with brine to remove any residual ionic liquid.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Catalyst Recovery and Recycling
This protocol details the steps for the recovery of this compound for subsequent use.
-
Product Extraction: Following the extractive work-up described in Protocol 1, the ionic liquid will remain in the aqueous phase or as a separate phase.
-
Isolation of Ionic Liquid: Isolate the ionic liquid phase.
-
Removal of Volatiles: Place the ionic liquid in a round-bottom flask and remove any residual organic solvent and water under high vacuum, potentially with gentle heating (60-80 °C).
-
Purity Verification: The purity of the recovered ionic liquid can be assessed by methods such as NMR spectroscopy to ensure it is suitable for reuse.
Visual Workflow: Decision Guide for Work-up Procedure
The following diagram provides a logical decision-making framework for selecting the most appropriate work-up strategy.
Caption: A decision guide for selecting an appropriate work-up procedure.
References
- NINGBO INNO PHARMCHEM CO.,LTD. "Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes." NINGBO INNO PHARMCHEM CO.,LTD.
- CymitQuimica. "CAS 105890-71-9: Phosphonium, tributylhexyl-, bromide." CymitQuimica.
- Halpern, M. "Tributyl Hexadecyl Phosphonium Bromide." PTC Organics, Inc.
- Cocalia, V. A., Holbrey, J. D., & Gutowski, K. E. "Separations of metal ions using ionic liquids: The challenges of multiple mechanisms." Queen's University Belfast, 2006.
- "The Role of this compound in Green Chemistry." Chemceed, 28 Oct. 2025.
- Mohammadi, L., Badri, R., & Kiasat, A. "Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds.
- "Demulsification of Heavy Crude Oil Emulsions Using Ionic Liquids.
- "Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization | Request PDF.
- "Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis." NIH, 17 Feb. 2024.
- "Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques." YouTube, 25 Feb. 2024.
- "Understanding this compound: Properties and Chemical Synthesis." Chemceed, 15 Oct. 2025.
- "Application Notes and Protocols for Tetrabutylphosphonium Bromide in Biphasic Reactions." Benchchem.
- "Separations of Metal Ions Using Ionic Liquids: The Challenges of Multiple Mechanisms* | Request PDF.
- "A recyclable catalyst that precipitates at the end of the reaction.
- "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions." AZoM, 17 May 2018.
- "Demulsification of Water-in-Crude Oil Emulsions Using Ionic Liquids and Microwave Irradiation | Energy & Fuels.
- "Feasibility of Ionic Liquids as Alternative Separation Media for Industrial Solvent Extraction Processes.
- "PRODUCT INFORM
- "Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide | Request PDF.
- "Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends - PMC." PubMed Central.
- "Recovery and purification of ionic liquids from solutions: a review." RSC Publishing, 21 Sep. 2018.
- "Butyl triphenyl phosphonium bromide as an effective catalyst for ultrasound assisted oxidative desulfurization process.
- "this compound." Chem-Impex.
- "105890-71-9 | Tributyl(hexyl)phosphonium bromide | ChemScene." ChemScene.
- "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." NIH, 14 Dec. 2020.
- "tert-Butyl hydroperoxide, TBHP." Organic Chemistry Portal.
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Technical Support Center: Scaling Up Reactions with Tributylhexylphosphonium Bromide
Welcome to the technical support center for Tributylhexylphosphonium Bromide, CAS No. 105890-71-9. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when scaling up chemical processes that utilize this versatile phosphonium salt. As a powerful phase-transfer catalyst (PTC) and ionic liquid, its unique properties offer significant advantages in synthesis but also present specific challenges when transitioning from the bench to pilot or production scale.[1] This resource provides in-depth, field-proven insights to ensure your scale-up process is efficient, predictable, and successful.
Part 1: Foundational FAQs
This section addresses the fundamental properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound (C₁₈H₄₀BrP) is a quaternary phosphonium salt.[1][2] It is highly valued for its role as a phase-transfer catalyst (PTC), which facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer).[1][3] By transporting anions from the aqueous phase to the organic phase, it dramatically enhances reaction rates and yields.[1][4] Its key applications include nucleophilic substitution reactions, material synthesis, and emulsion polymerization.[1] Due to its nature as an ionic liquid, it can sometimes also serve as the reaction solvent.[4][5]
Q2: What are the key physical properties I should be aware of before scale-up?
Understanding the physical properties of this compound is critical for designing a successful scale-up process. It typically appears as a liquid, with a color ranging from colorless to light yellow or orange.[6] Unlike many volatile organic compounds (VOCs), it has a negligible vapor pressure, which is an advantage for environmental health and safety.[5] Key properties are summarized in the table below.
| Property | Value / Description | Significance for Scale-Up |
| CAS Number | 105890-71-9[7] | Unique identifier for procurement and regulatory purposes. |
| Molecular Formula | C₁₈H₄₀BrP[7] | Used for stoichiometric calculations. |
| Molecular Weight | 367.39 g/mol [7] | Essential for calculating molar quantities. |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid.[1][6] | The liquid form at operating temperatures impacts material handling and reactor design. |
| Solubility | Soluble in many organic solvents.[1][8] | Crucial for selecting an appropriate reaction medium and for downstream purification processes. |
| Thermal Stability | Generally high thermal stability.[1] Phosphonium salts often show higher stability than analogous ammonium salts.[4] | Defines the safe upper limit for reaction temperature and prevents catalyst degradation. |
| Viscosity | As an ionic liquid, it can be significantly more viscous than traditional molecular solvents.[9][10] | High viscosity can impede mixing and heat transfer, a major challenge in large reactors. |
Q3: How should I handle and store this compound?
Proper handling and storage are crucial for safety and maintaining the integrity of the catalyst.
-
Handling: Avoid all personal contact, including inhalation of any dust or aerosols.[11][12] Always use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Storage: Keep containers tightly sealed and store in a dry place to prevent moisture absorption, as some phosphonium salts can be hygroscopic.[12][14] Store at the recommended temperature, often between 2-8°C, to ensure long-term stability.[15]
-
Spills: In case of a spill, use dry clean-up procedures to avoid generating dust.[11] Collect the material in a sealed, labeled container for proper disposal.[12] Prevent the substance from entering drains or waterways.
Part 2: Troubleshooting Guide for Scale-Up
Transitioning from a lab-scale flask to a large-scale reactor introduces new variables. This section provides solutions to common problems encountered during the scale-up of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction rate is significantly slower at scale compared to the lab. | 1. Inefficient Mass Transfer: The high viscosity of the reaction medium (especially if using the phosphonium salt as a solvent) can lead to poor mixing in a large reactor. The surface-area-to-volume ratio decreases on scale-up, making phase-transfer less efficient. 2. Poor Heat Transfer: Exothermic or endothermic reactions may not be maintaining the optimal temperature in the reactor core due to inefficient heat exchange at a larger volume. | 1. Optimize Agitation & Mixing: Increase the stirrer speed or use a reactor with baffles or a different impeller design (e.g., anchor vs. turbine) to improve turbulence. Consider adding a co-solvent to reduce the overall viscosity of the reaction medium.[9] 2. Re-evaluate Thermal Management: Monitor the internal reaction temperature closely. Adjust the heating/cooling jacket temperature ramp rates. For highly exothermic reactions, consider slower addition of reagents to control the temperature. |
| Product yield is lower or inconsistent. | 1. Catalyst Degradation: The reaction temperature at the larger scale may be exceeding the thermal stability limit of the phosphonium salt, especially if localized "hot spots" are forming due to poor mixing.[16][17] 2. Impurities: The purity of bulk starting materials or the catalyst itself may differ from lab-grade reagents, introducing inhibitors.[17] | 1. Confirm Thermal Stability: Run a thermal gravimetric analysis (TGA) on your specific batch of this compound to confirm its decomposition temperature under your reaction atmosphere (inert vs. air).[16][17] Operate well below this limit. 2. Qualify Raw Materials: Test all incoming raw materials at a small scale before committing to a large batch. Ensure the catalyst purity meets the required specifications. |
| Product purification is difficult; I can't separate my product from the catalyst. | 1. High Solubility of the Catalyst: The phosphonium salt may be soluble in the solvent used for extraction, leading to co-extraction with the product. 2. Emulsion Formation: The surfactant-like properties of the phosphonium salt can lead to stable emulsions during aqueous workups, making phase separation difficult.[1] | 1. Select an Anti-Solvent: After the reaction, add an anti-solvent (e.g., a non-polar solvent like hexane or heptane) in which your product is soluble but the phosphonium salt is not, causing the catalyst to precipitate. The product can then be recovered from the filtrate. 2. Break the Emulsion: Add a small amount of brine or adjust the pH to disrupt the emulsion. Alternatively, filtration through a bed of Celite can sometimes help break up emulsions. For a more robust solution, design a purification workflow that avoids aqueous extraction, such as distillation or crystallization. |
| The catalyst appears to be inactive or has reduced activity after recycling. | 1. Water Contamination: Many phosphonium salts are hygroscopic. Water can interfere with certain reactions or affect the catalyst's properties. 2. Residual Impurities: Trace amounts of reactants, products, or byproducts may remain bound to the catalyst, poisoning it for subsequent runs. | 1. Implement a Drying Step: Before reuse, dry the recovered catalyst thoroughly under vacuum at a moderate temperature to remove any absorbed water.[18] 2. Purify the Recovered Catalyst: Wash the recovered catalyst with a suitable solvent to remove organic residues. Recrystallization or re-precipitation may be necessary to restore its purity before reuse.[18] |
Part 3: Experimental Protocols & Visualization
Workflow: Phase-Transfer Catalysis (PTC) Scale-Up Considerations
When scaling a PTC reaction, the interplay between physical properties and engineering parameters is critical. The goal is to maintain an optimal environment for the catalyst to shuttle ions between phases efficiently.
Caption: Key parameters influencing PTC reaction scale-up.
Mechanism: The Role of this compound in PTC
The catalyst functions by pairing with a reactant anion in the aqueous phase to form a lipophilic ion pair. This complex is soluble in the organic phase, where it can react with the organic substrate.
Caption: Catalytic cycle of this compound in PTC.
Protocol: Purification and Catalyst Recovery Workflow
A critical aspect of sustainable and cost-effective manufacturing is the ability to recover and reuse the catalyst.[19]
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Validation & Comparative
A Comparative Guide to Tributylhexylphosphonium Bromide vs. Tetrabutylammonium Bromide in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, Phase Transfer Catalysis (PTC) stands as a powerful methodology, enabling reactions between reactants isolated in immiscible phases.[1][2] The efficacy of such reactions hinges on the selection of a suitable catalyst, with quaternary ammonium and phosphonium salts being the predominant choices.[1][3][4] This guide offers an in-depth, objective comparison between two prominent catalysts: Tributylhexylphosphonium Bromide and Tetrabutylammonium Bromide (TBAB), grounded in experimental data and mechanistic principles to inform catalyst selection in your research and development endeavors.
At a Glance: Phosphonium vs. Ammonium Salts
While both phosphonium and ammonium salts are effective in facilitating a wide range of phase transfer reactions, they exhibit key differences in their performance profiles, primarily stemming from their thermal and chemical stability.[1][5]
| Feature | This compound (Phosphonium Salt) | Tetrabutylammonium Bromide (Ammonium Salt) |
| Cation Structure | [P(C₄H₉)₃(C₆H₁₃)]⁺ | [N(C₄H₉)₄]⁺ |
| Thermal Stability | Generally higher | Susceptible to Hofmann elimination at elevated temperatures |
| Chemical Stability | More stable, especially in strongly basic conditions | Can degrade in the presence of strong bases |
| Catalytic Activity | Often superior, due to larger, more lipophilic cation | Highly effective, but can be limited by stability |
| Common Applications | High-temperature reactions, processes requiring robust catalysts | Wide range of applications under milder conditions |
Delving Deeper: A Mechanistic and Performance Comparison
The fundamental role of a phase transfer catalyst is to transport an anion from an aqueous phase into an organic phase where it can react with an organic substrate.[2][3][6] The catalyst's cation forms a lipophilic ion pair with the reactant anion, rendering it soluble in the organic medium.[3][6]
The Stability Advantage of Phosphonium Salts
A critical differentiator between phosphonium and ammonium salts is their stability, particularly under thermal stress and in the presence of strong bases.[1][7]
-
Tetrabutylammonium Bromide (TBAB) , like other quaternary ammonium salts, is susceptible to Hofmann elimination . This degradation pathway, which occurs under basic conditions and heat, results in the formation of an alkene and a tertiary amine, reducing catalyst efficiency and potentially introducing impurities.[1][5]
-
This compound , on the other hand, is not prone to Hofmann elimination.[1] Its primary degradation route under basic conditions involves the formation of a phosphine oxide and a hydrocarbon, which typically requires more stringent conditions.[1] This superior stability makes phosphonium catalysts the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.[1][7][8]
Catalytic Activity and Lipophilicity
The larger and more lipophilic nature of the phosphonium cation in this compound can lead to more efficient transfer of the reactant anion into the organic phase.[1] This enhanced lipophilicity often translates to superior catalytic activity.
For instance, in the alkylation of sodium benzoate with butyl bromide, a study demonstrated that a phosphonium salt catalyst achieved a 98% yield, compared to 91% with Tetrabutylammonium Bromide (TBAB) under identical conditions.[1] This highlights the potential for phosphonium-based catalysts to drive reactions to higher conversions.
A Note on Asymmetric Catalysis
While this guide focuses on the comparison between this compound and tetrabutylammonium bromide, it is worth noting the significant developments in the use of chiral quaternary phosphonium salts as phase-transfer catalysts for asymmetric transformations.[9][10] These specialized catalysts have opened new avenues for environmentally benign asymmetric synthesis.[10]
Visualizing the Catalytic Cycle and Degradation Pathways
To better understand the function and fate of these catalysts, the following diagrams illustrate the generalized phase transfer catalysis mechanism and the key degradation pathway for ammonium salts.
Caption: Generalized mechanism of phase transfer catalysis.
Caption: Hofmann elimination degradation pathway for ammonium salts.
Experimental Data: A Head-to-Head Comparison
The following table summarizes quantitative data from a comparative study to provide a clear performance benchmark.
Reaction: Alkylation of Sodium Benzoate with Butyl Bromide[1]
| Catalyst | Yield of Butyl Benzoate (%) |
| Tetraphenyl Phosphonium Bromide (TPPB) | 98 |
| Tri Caprylyl Methyl Ammonium Chloride (Aliquat 336) | 92 |
| Tetrabutylammonium Bromide (TBAB) | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]
This data quantitatively supports the often-observed higher catalytic activity of phosphonium salts in certain nucleophilic substitution reactions.
Practical Applications and Considerations
Both this compound and tetrabutylammonium bromide are versatile catalysts employed in a variety of organic transformations.[1][11][12]
-
Nucleophilic Substitution Reactions (SN2): This includes alkylations, etherifications (e.g., Williamson ether synthesis), and esterifications.[1]
-
Polymerization Reactions: PTC is utilized in the synthesis of various polymers. The enhanced stability of phosphonium salts makes them particularly well-suited for demanding industrial processes that may involve high temperatures or extended reaction times.[1]
-
Chemical Recycling: Notably, this compound has been identified as a highly effective catalyst in the alkaline hydrolysis of PET (polyethylene terephthalate), significantly reducing reaction times compared to uncatalyzed processes.[13][14][15]
Detailed Experimental Protocols
To provide a practical framework for comparison, the following is a representative protocol for a common phase transfer catalysis reaction.
Protocol: Williamson Ether Synthesis of Benzyl Phenyl Ether[1]
Objective: To compare the catalytic efficiency of a phosphonium salt (e.g., this compound) and an ammonium salt (e.g., tetrabutylammonium bromide) in the synthesis of benzyl phenyl ether.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
This compound
-
Tetrabutylammonium bromide
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar amount of phenol in toluene.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Introduce a catalytic amount (e.g., 1-5 mol%) of either this compound or tetrabutylammonium bromide.
-
Add a stoichiometric equivalent of benzyl chloride to the reaction mixture.
-
Heat the mixture to a specified temperature (e.g., 80-100°C) and stir vigorously for a set period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the benzyl phenyl ether by column chromatography or recrystallization.
-
Analyze the yield and purity of the product for each catalyst.
Caption: Experimental workflow for Williamson ether synthesis.
Conclusion: Making an Informed Catalyst Choice
The selection between this compound and tetrabutylammonium bromide is a critical decision in the design of a synthetic route. While both are highly effective phase transfer catalysts, phosphonium salts like this compound offer a distinct advantage in terms of thermal and chemical stability.[1] This robustness can translate to higher yields and purer products, especially in reactions requiring elevated temperatures or strongly basic conditions.[1] For reactions under milder conditions, tetrabutylammonium bromide remains a cost-effective and versatile option.[6][16][17] Ultimately, the optimal choice will depend on the specific requirements of the reaction, including temperature, pH, and the desired purity of the final product.
References
- A comparative analysis of phosphonium vs.
- Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes - NINGBO INNO PHARMCHEM CO.,LTD.
- Phase Transfer C
- Application Notes & Protocols: Tetrabutylammonium Bromide (TBAB)
- Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - NIH.
- Lecture 41 : Phase Transfer C
- Tetrabutylammonium bromide - Wikipedia.
- Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles - ChemicalBook.
- A Comparative Guide to Catalyst Selectivity: Tributylammonium Chloride vs. Phosphonium Salts - Benchchem.
- PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER C
- Phase transfer c
- ChemInform Abstract: Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis - ResearchG
- Phosphonium Salts - C
- Comparing Ammonium and Phosphonium Polymerized Ionic Liquids: Thermal Analysis, Conductivity, and Morphology | Request PDF - ResearchG
- Chemical Recycling Of Pet By Alkaline Hydrolysis In The Presence Of Quaternary Phosphonium And Ammonium Salts As Phase Transfer C
- (PDF)
- Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing).
- Chemical recycling of PET by alkaline hydrolysis in the presence of quaternary phosphonium and ammonium salts as phase transfer catalysts - ResearchG
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A Comparative Guide to Tributylhexylphosphonium and Imidazolium Ionic Liquids in Pharmaceutical Research
Introduction: The Evolving Role of Ionic Liquids in Drug Development
Ionic liquids (ILs), salts with melting points below 100°C, have transitioned from niche curiosities to indispensable tools in the pharmaceutical sciences.[1][2] Their negligible vapor pressure, high thermal stability, and remarkable ability to dissolve a wide array of organic, inorganic, and polymeric materials make them powerful alternatives to volatile organic compounds (VOCs).[2][3][4] For researchers, scientists, and drug development professionals, the "tunability" of ILs is their most compelling feature; by judiciously selecting the cation and anion, one can fine-tune physicochemical properties to meet the demands of a specific application.[2][4][5]
This guide provides an in-depth performance comparison between two prominent classes of ionic liquids: phosphonium-based ILs, represented by the versatile Tributylhexylphosphonium Bromide , and the widely-researched imidazolium-based ILs . While imidazolium salts have been the historic workhorses of IL research, phosphonium ILs offer a distinct set of properties that command attention, particularly concerning thermal stability and toxicity.[3] This analysis will delve into their core physicochemical differences, evaluate their performance in key applications such as drug solubilization and synthesis, and provide validated experimental protocols to empower researchers in their own comparative studies.
Structural Foundations: A Tale of Two Cations
The fundamental performance differences between these two IL classes are rooted in the nature of their core cations. The choice of cation dictates steric hindrance, charge distribution, and stability, which in turn influence bulk properties like viscosity, thermal stability, and solvent behavior.
This compound ([P₆₄₄₄][Br]) : This compound is a quaternary phosphonium salt, featuring a central phosphorus atom bonded to three butyl chains and one hexyl chain.[6] This asymmetric, sterically hindered structure is key to its low melting point and its efficacy as a phase transfer catalyst, where it efficiently shuttles ions between immiscible phases.[6][7]
Imidazolium-Based Ionic Liquids ([Cₙmim][X]) : The imidazolium cation is a five-membered aromatic ring containing two nitrogen atoms. Its properties are highly tunable by varying the length of the alkyl chains attached to the nitrogen atoms (e.g., 1-butyl-3-methylimidazolium, [BMIM]) and by pairing it with a vast array of anions (e.g., Cl⁻, [BF₄]⁻, [PF₆]⁻).[5][8] This structural versatility allows for the precise modulation of properties like hydrophobicity, viscosity, and solvent power.[5]
Caption: Core structural differences between phosphonium and imidazolium cations.
Head-to-Head Performance Comparison
The selection of an ionic liquid is a decision driven by the specific demands of an application. This section compares the performance of this compound and common imidazolium ILs across critical parameters.
Thermal Stability
A significant advantage of phosphonium-based ILs is their superior thermal stability compared to their nitrogen-based counterparts like imidazolium.[3] The phosphorus-carbon bond is generally more stable than the nitrogen-carbon bond in the imidazolium ring. Studies using thermogravimetric analysis (TGA) consistently show that phosphonium ILs have higher decomposition temperatures.[3][9] For instance, many phosphonium ILs are stable up to 300-400°C, whereas imidazolium ILs often begin to decompose at lower temperatures.[9][10]
-
Expert Insight: This enhanced stability is crucial for applications requiring high temperatures, such as certain chemical syntheses or material processing. The lower stability of imidazolium ILs is often linked to the presence of the acidic proton on the C2 position of the ring, which can be a site for thermal degradation.
Viscosity and Ionic Conductivity
Viscosity is a critical parameter that affects mass transfer, reaction kinetics, and ease of handling. Generally, phosphonium ILs with long alkyl chains, such as this compound, exhibit higher viscosity than common imidazolium ILs like [BMIM][BF₄].[11] This is attributed to stronger van der Waals interactions between the long, flexible alkyl chains.[11]
Conversely, imidazolium-based ILs tend to have higher ionic conductivity. The positive charge on the imidazolium cation is well-distributed over the aromatic ring, which can lead to weaker ion pairing and more mobile ions compared to the localized charge on the phosphonium cation.[9]
-
Expert Insight: For applications where rapid ion transport is essential, such as in electrochemical systems or certain catalytic processes, the lower viscosity and higher conductivity of imidazolium ILs are advantageous. However, for applications like lubrication or as heat transfer fluids, the higher viscosity of phosphonium ILs might be desirable.
Toxicity and Biocompatibility
The "green" reputation of ionic liquids has been tempered by growing awareness of their potential toxicity.[12] A substantial body of research indicates that the toxicity of imidazolium-based ILs is a significant concern.[12][13][14] Their cytotoxicity is often linked to the length of the alkyl chain on the cation; longer chains increase lipophilicity, which enhances the disruption of cell membranes.[12][14]
Phosphonium-based ILs are generally reported to be less toxic than imidazolium and other nitrogen-based ILs.[3] While data for this compound specifically requires careful evaluation on a case-by-case basis, the trend for the phosphonium class is favorable for applications where biocompatibility is a concern. However, it is crucial to note that any ionic liquid can cause skin and eye irritation and should be handled with appropriate personal protective equipment.[15][16][17]
-
Expert Insight: The lower toxicity profile of phosphonium ILs makes them attractive candidates for biomedical applications, including drug delivery systems and bioprocessing. However, comprehensive toxicological screening for any new application is non-negotiable.
Solvent Properties and Applications
Both classes of ILs are excellent solvents, but their strengths lie in different areas.
-
Imidazolium ILs are renowned for their ability to dissolve a vast range of solutes, including many poorly water-soluble active pharmaceutical ingredients (APIs) and biopolymers like cellulose and chitosan.[5][18][19] This makes them highly suitable for drug formulation, creating API-ILs, and developing novel drug delivery systems.[19][20]
-
This compound excels as a phase transfer catalyst.[7] Its structure allows it to effectively transport anions from an aqueous phase to an organic phase, dramatically accelerating reaction rates in heterogeneous systems. This is a vital application in the synthesis of pharmaceutical intermediates and fine chemicals.[7] While also a capable solvent, its primary industrial utility often lies in its catalytic prowess.
| Performance Metric | This compound | Imidazolium-Based ILs (General) | Implication for Drug Development |
| Thermal Stability (Td) | High (Typically >300 °C) | Moderate to High (Varies widely, often 200-350 °C)[9][21] | Phosphonium ILs are superior for high-temperature synthesis and processing. |
| Viscosity | High | Low to Moderate[11] | Imidazolium ILs offer better mass transfer and easier handling in formulation processes. |
| Ionic Conductivity | Moderate | High[5][9] | Imidazolium ILs are better suited for electrochemical applications. |
| Toxicity | Generally lower than N-based ILs[3] | Higher, increases with alkyl chain length[13][14][22] | Phosphonium ILs present a more favorable profile for biocompatible formulations. |
| Primary Application | Phase Transfer Catalyst, Synthesis[7] | "Green" Solvent, Drug Solubilization, API-ILs[2][5][19] | Choice depends on the task: synthesis acceleration vs. formulation and delivery. |
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity, any comparison must be grounded in robust, reproducible experimental data. The following protocols provide step-by-step methodologies for characterizing and comparing key performance attributes of ionic liquids.
Protocol 1: Determination of Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol determines the decomposition temperature (Td), a critical measure of thermal stability.
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss indicates the beginning of thermal decomposition. A nitrogen atmosphere is used to prevent oxidative degradation, ensuring the measured stability is intrinsic to the molecule.
Methodology:
-
Sample Preparation: Place 5-10 mg of the ionic liquid into a clean TGA pan (typically alumina or platinum). Ensure the IL has been previously dried under vacuum to remove residual water, which can interfere with the measurement.
-
Instrument Setup:
-
Place the pan in the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Scientist's Note: A 10 °C/min heating rate is a standard convention that balances experimental time with resolution. Slower rates can provide more precise decomposition temperatures but are more time-consuming.[10]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Tonset), often defined as the temperature at which 5% or 10% mass loss occurs (T₅% or T₁₀%). This is a more conservative and often more reproducible measure than the extrapolated onset from the derivative curve.
-
Protocol 2: Evaluation of Cytotoxicity Using the MTT Assay
This protocol provides a quantitative measure of an ionic liquid's effect on the metabolic activity of a cell line, serving as an indicator of cytotoxicity.
Causality: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Seed a human cell line (e.g., HeLa or Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[22][23]
-
IL Treatment:
-
Prepare a series of dilutions of the ionic liquid in the appropriate cell culture medium. Concentrations can range from 0.1 µM to 10 mM to determine a dose-response curve.[23]
-
Remove the old medium from the cells and replace it with 100 µL of the IL-containing medium. Include untreated cells as a negative control and a known toxin as a positive control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability versus IL concentration and determine the EC₅₀ value (the concentration at which 50% of the cells are non-viable).
-
Sources
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A Comparative Guide to Tributylhexylphosphonium Bromide in Synthesis: Performance Beyond the Standard
In the landscape of modern organic synthesis, the choice of catalyst or reagent can be the determining factor in the success, efficiency, and scalability of a chemical transformation. Among the versatile tools available to chemists, phosphonium salts have carved out an indispensable role, prized for their stability and reactivity in a multitude of applications. This guide provides an in-depth comparison of Tributylhexylphosphonium Bromide against other common phosphonium salts, offering field-proven insights and experimental data to inform your selection process in research and development.
The Ascendancy of Phosphonium Salts: A Primer
Quaternary phosphonium salts are a class of organophosphorus compounds characterized by a central phosphorus atom covalently bonded to four organic substituents, bearing a net positive charge.[1] Their utility in synthesis is vast, serving as key precursors in the venerable Wittig reaction, highly efficient phase transfer catalysts (PTCs), and robust ionic liquids.[1][2][3][4][5]
A significant advantage of phosphonium salts lies in their superior thermal and chemical stability when compared to their nitrogen-based counterparts, quaternary ammonium salts.[6][7] Ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can diminish catalytic efficiency and introduce impurities, particularly under basic conditions or at elevated temperatures.[6] Phosphonium salts are not prone to this degradation, making them the catalysts of choice for more demanding reaction conditions.[6]
Profiling the Contender: this compound
This compound (C₁₈H₄₀BrP) is a quaternary phosphonium salt that has gained recognition for its exceptional performance, particularly as a phase transfer catalyst.[2] Its structure, featuring three butyl chains and one hexyl chain, imparts a balance of lipophilicity and chemical reactivity that drives its efficacy.
-
Key Attributes:
-
High Thermal Stability: Essential for reactions requiring heat, ensuring catalyst integrity throughout the process.[2][8]
-
Excellent Solubility: Readily dissolves in a variety of organic solvents, facilitating its use in diverse reaction media.[2]
-
Enhanced Lipophilicity: The presence of the hexyl group, in addition to the butyl groups, increases its affinity for the organic phase in biphasic systems, a critical factor for efficient phase transfer catalysis.
-
Its primary applications include acting as a powerful phase transfer catalyst, an agent in material synthesis, and a component in emulsion polymerization.[2] These roles leverage its ability to facilitate the movement of ions across immiscible phases, thereby accelerating reaction rates and boosting yields.[2]
Head-to-Head Comparison: Performance in Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful technique that enables reactions between reactants located in separate, immiscible phases (e.g., aqueous and organic). The catalyst, a "quat" salt, transports a reactant anion from the aqueous phase into the organic phase where the reaction occurs.
The efficacy of a phosphonium salt as a PTC is heavily influenced by the steric and electronic properties of the alkyl or aryl groups attached to the phosphorus center. The lipophilicity of the cation is paramount for its ability to partition into the organic phase along with the reactant anion.
Caption: General workflow of the Wittig Reaction.
While triphenylphosphine is the most common precursor for Wittig reagents, trialkylphosphines like tributylphosphine (the precursor to this compound) are also used. The choice has a profound impact on the reactivity and selectivity of the resulting ylide.
-
Triarylphosphonium Ylides (from PPh₃): The electron-withdrawing nature of the phenyl groups can stabilize the adjacent carbanion in the ylide. "Stabilized ylides" are less reactive and typically yield (E)-alkenes as the major product. [9][10]* Trialkylphosphonium Ylides (from PBu₃): Alkyl groups are electron-donating, leading to "non-stabilized" ylides. These ylides are highly reactive and generally favor the formation of (Z)-alkenes, particularly with aldehydes under salt-free conditions. [9][10] Therefore, a salt like This compound , upon deprotonation, would generate a non-stabilized ylide. Its utility would be in syntheses where high reactivity is required and (Z)-alkene formation is desired. This contrasts sharply with the more common triphenylphosphonium salts, which are the workhorses for producing (E)-alkenes from stabilized ylides.
Experimental Protocols
Protocol 1: Comparative PTC Alkylation of 2-Naphthol
This protocol compares the efficiency of this compound and Tetrabutylphosphonium Bromide in the O-alkylation of 2-naphthol with benzyl bromide.
Materials:
-
2-Naphthol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), fine powder
-
Toluene
-
This compound
-
Tetrabutylphosphonium Bromide
-
Internal standard (e.g., dodecane)
Procedure:
-
Set up two identical round-bottom flasks equipped with reflux condensers and magnetic stir bars.
-
To each flask, add 2-naphthol (1.44 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and toluene (50 mL).
-
To Flask A, add this compound (0.184 g, 0.5 mmol, 5 mol%).
-
To Flask B, add Tetrabutylphosphonium Bromide (0.170 g, 0.5 mmol, 5 mol%).
-
Add the internal standard to both flasks.
-
Heat the mixtures to 90°C with vigorous stirring.
-
Add benzyl bromide (1.71 g, 10 mmol) to each flask simultaneously via syringe.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by GC or TLC.
-
Upon completion, cool the reactions to room temperature, filter off the solids, and wash the filter cake with toluene.
-
Analyze the combined organic filtrates by GC to determine the yield and compare the reaction rates.
Expected Outcome: The reaction catalyzed by this compound (Flask A) is expected to proceed at a faster rate and potentially give a higher yield in the same timeframe compared to Tetrabutylphosphonium Bromide (Flask B), owing to its superior lipophilicity and efficiency in transferring the naphthoxide anion into the organic phase.
Conclusion: Selecting the Right Tool for the Job
The evidence clearly indicates that not all phosphonium salts are created equal. This compound distinguishes itself as a highly efficient and versatile phase transfer catalyst. Its asymmetric alkyl structure provides an optimal balance of lipophilicity and steric accessibility, often outperforming the more conventional Tetrabutylphosphonium Bromide in terms of reaction kinetics.
While tetraphenylphosphonium salts offer excellent thermal stability and trialkylphosphonium salts derived from long-chain precursors excel as ionic liquids, this compound occupies a strategic middle ground, making it an ideal first choice for a wide array of PTC applications. For Wittig-type reactions, its role as a precursor to a non-stabilized ylide makes it a valuable tool for accessing (Z)-alkenes, complementing the (E)-selectivity of traditional triphenylphosphine-based reagents.
Ultimately, the selection of a phosphonium salt should be a deliberate choice based on the specific demands of the synthesis: the required thermal stability, the nature of the biphasic system, and the desired stereochemical outcome. This guide serves to empower researchers and drug development professionals to make that choice with confidence, leveraging the distinct advantages that this compound brings to the modern synthetic laboratory.
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A Comparative Guide to Tributylhexylphosphonium Bromide and Trihexyltetradecylphosphonium Bromide: An Efficiency Analysis for Researchers
In the landscape of chemical synthesis and material science, phosphonium salts have carved out a significant niche as highly effective phase-transfer catalysts and versatile ionic liquids. Their superior thermal and chemical stability often makes them the catalysts of choice over their ammonium-based counterparts.[1] Among the diverse array of phosphonium salts, Tributylhexylphosphonium Bromide and Trihexyltetradecylphosphonium Bromide are two prominent examples frequently employed in both academic research and industrial processes. This guide offers an in-depth, objective comparison of these two compounds, drawing upon available experimental data to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific applications.
While direct, head-to-head comparative studies on the efficiency of these two specific phosphonium salts are not extensively documented in publicly available literature, a comprehensive analysis of their individual physicochemical properties allows for a robust extrapolation of their expected performance in various applications.
Molecular Architecture: A Tale of Two Cations
The fundamental difference between this compound and Trihexyltetradecylphosphonium Bromide lies in the length of the alkyl chains attached to the central phosphorus atom. This seemingly subtle variation in molecular structure has profound implications for their physical and chemical properties, which in turn dictate their efficiency and suitability for different applications.
This compound features three butyl groups and one hexyl group, resulting in a more compact cationic head. In contrast, Trihexyltetradecylphosphonium Bromide possesses three hexyl groups and a significantly longer tetradecyl chain, leading to a more lipophilic and sterically hindered cation.
Physicochemical Properties: A Comparative Analysis
The efficiency of a phase-transfer catalyst or an ionic liquid is intrinsically linked to its physical properties. The following table summarizes the available data for both compounds, providing a basis for our comparative discussion.
| Property | This compound | Trihexyltetradecylphosphonium Bromide | References |
| CAS Number | 105890-71-9 | 654057-97-3 | [2], |
| Molecular Formula | C18H40BrP | C32H68BrP | [2],[3] |
| Molecular Weight | 367.39 g/mol | 563.76 g/mol | [1],[4] |
| Appearance | White/colorless to light orange/yellow powder, lump, or clear liquid | Pale yellow liquid | [5],[6] |
| Melting Point | Not specified | < Room Temperature (-61 °C) | [4], |
| Decomposition Temperature | High thermal stability (exact value not specified) | 320 °C (under N2) | [5],[7] |
| Density (at 20-25°C) | Not specified | 0.96 g/mL | , |
| Viscosity (at 25°C) | Not specified | 2094 mPa·s | [7] |
| Solubility | Soluble in organic solvents | Miscible with acetone, acetonitrile, isopropanol; not miscible with water | [5],[7] |
Efficiency in Application: A Mechanistic Perspective
As Phase-Transfer Catalysts
Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The phosphonium salt shuttles the reacting anion from the aqueous phase to the organic phase where the reaction occurs. The efficiency of this process is governed by several factors:
-
Lipophilicity: The catalyst must have sufficient solubility in the organic phase to effectively transport the anion. The longer alkyl chains of Trihexyltetradecylphosphonium Bromide impart greater lipophilicity, which could enhance its efficiency in reactions involving highly nonpolar organic phases. This increased solubility in the organic phase can lead to a higher concentration of the active catalytic species where the reaction takes place.
-
Steric Hindrance: The bulky nature of the phosphonium cation can influence the reactivity of the transported anion. While a certain degree of steric hindrance is beneficial for catalyst stability, excessive bulkiness might impede the anion's access to the substrate. The more sterically hindered nature of Trihexyltetradecylphosphonium Bromide might be a disadvantage in reactions sensitive to steric effects.
-
Mass Transfer: The viscosity of the reaction medium plays a crucial role in mass transfer. The significantly higher viscosity of Trihexyltetradecylphosphonium Bromide (2094 mPa·s at 25°C) compared to what can be inferred for the smaller This compound could lead to slower diffusion rates and, consequently, lower overall reaction rates, particularly in unstirred or poorly mixed systems.
As Ionic Liquids
When used as ionic liquids, the physicochemical properties of these phosphonium salts directly impact their performance as reaction media or electrolytes.
-
Viscosity and Ionic Conductivity: The high viscosity of Trihexyltetradecylphosphonium Bromide is a significant drawback when used as an ionic liquid, as it generally leads to lower ionic conductivity.[7] High viscosity can impede the mobility of ions, which is detrimental for applications such as electrolytes in batteries or for reactions where diffusion is the rate-limiting step. The smaller size of This compound suggests it would have a lower viscosity and, therefore, potentially higher ionic conductivity, making it a more suitable candidate for electrochemical applications.
-
Solvent Properties: The choice of ionic liquid as a solvent depends on the specific solubility requirements of the reactants and products. The more lipophilic nature of Trihexyltetradecylphosphonium Bromide makes it a better solvent for nonpolar compounds, while This compound would be expected to have a slightly more balanced character.
Experimental Protocol: Evaluating Phase-Transfer Catalyst Efficiency in a Nucleophilic Substitution Reaction
To provide a practical framework for researchers to conduct their own comparative studies, the following is a detailed, self-validating protocol for evaluating the efficiency of this compound and Trihexyltetradecylphosphonium Bromide in a model nucleophilic substitution reaction.
Objective: To compare the catalytic efficiency of this compound and Trihexyltetradecylphosphonium Bromide in the reaction of 1-bromooctane with aqueous sodium cyanide to produce 1-cyanooctane.
Materials:
-
1-bromooctane
-
Sodium cyanide (NaCN)
-
Toluene
-
This compound
-
Trihexyltetradecylphosphonium Bromide
-
Internal standard (e.g., dodecane)
-
Deionized water
-
Gas chromatograph (GC) with a suitable column (e.g., HP-5)
Experimental Workflow:
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromooctane (10 mmol), sodium cyanide (20 mmol), deionized water (20 mL), and toluene (20 mL).
-
Catalyst Addition: To this biphasic mixture, add the phosphonium salt catalyst (0.1 mmol, 1 mol%).
-
Internal Standard: Add the internal standard, dodecane (1 mmol).
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously to ensure efficient mixing of the two phases.
-
Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approximately 0.1 mL) from the organic layer.
-
Quenching and Extraction: Immediately quench the aliquot with 1 mL of water and extract the organic components with 1 mL of diethyl ether.
-
Drying: Dry the organic extract over anhydrous magnesium sulfate.
-
Analysis: Analyze the sample using a Gas Chromatograph (GC) to determine the relative concentrations of 1-bromooctane and 1-cyanooctane with respect to the internal standard.
-
Data Analysis: Plot the percentage conversion of 1-bromooctane against time for each catalyst. The initial slope of this curve will provide the initial reaction rate. The final conversion after 240 minutes will give the reaction yield.
Self-Validation:
-
Control Experiment: Run the reaction without any catalyst to establish the baseline reaction rate.
-
Reproducibility: Perform each experiment in triplicate to ensure the reliability of the results.
-
Mass Balance: At the end of the reaction, a good mass balance between the consumed reactant and the formed product (and any byproducts) will validate the accuracy of the analytical method.
Conclusion and Future Outlook
In the absence of direct comparative studies, a thorough analysis of the physicochemical properties of this compound and Trihexyltetradecylphosphonium Bromide provides valuable insights into their potential efficiency in different applications. The choice between these two phosphonium salts should be guided by the specific requirements of the reaction system.
-
This compound , with its lower anticipated viscosity and steric bulk, is likely to be a more efficient catalyst in a broader range of phase-transfer catalysis applications and a better choice for use as an ionic liquid in electrochemical systems.
-
Trihexyltetradecylphosphonium Bromide , with its enhanced lipophilicity, may excel in applications involving highly nonpolar organic phases where catalyst solubility is a limiting factor.
The provided experimental protocol offers a robust framework for researchers to perform their own direct comparisons and contribute valuable data to the scientific community. As the demand for more efficient and sustainable chemical processes grows, a deeper understanding of the structure-property-performance relationships of phosphonium salts will be crucial for the rational design of next-generation catalysts and ionic liquids.
References
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-
Frontiers. (2023, August 30). Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K. Retrieved from [Link]
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A Comparative Guide to the Catalytic Activity of Tributylhexylphosphonium Bromide and Tetrabutylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of industrial and synthetic chemistry, phosphonium salts have carved out a significant niche as highly effective phase transfer catalysts (PTCs) and ionic liquids. Their superior thermal and chemical stability often makes them preferable to their ammonium-based counterparts.[1][2] This guide provides an in-depth, objective comparison of the catalytic performance of two prominent phosphonium salts: Tributylhexylphosphonium Bromide and Tetrabutylphosphonium Bromide. By examining their structural differences, physicochemical properties, and performance in key catalytic applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed catalyst selection.
Introduction: The Role of Quaternary Phosphonium Salts in Catalysis
Quaternary phosphonium salts, such as this compound and Tetrabutylphosphonium Bromide, are pivotal in accelerating reactions between reactants in immiscible phases.[3] Their catalytic prowess stems from the ability of the lipophilic phosphonium cation to transport anions from an aqueous or solid phase into an organic phase, where the reaction proceeds at a significantly enhanced rate.[4] This mechanism is fundamental to a wide array of organic transformations, including nucleophilic substitutions, alkylations, and cycloaddition reactions.[4][5]
The choice of a specific phosphonium salt catalyst is dictated by several factors, including its thermal stability, solubility in the reaction medium, and the specific nature of the chemical transformation.[6] The structure of the alkyl groups attached to the phosphorus atom plays a crucial role in determining these properties and, consequently, the catalyst's overall efficacy.
Structural and Physicochemical Comparison
The primary distinction between this compound and Tetrabutylphosphonium Bromide lies in the constitution of their alkyl chains attached to the central phosphorus atom.
-
Tetrabutylphosphonium Bromide (TBAB): Features four butyl chains.
-
This compound: Possesses three butyl chains and one hexyl chain.
This seemingly subtle difference in alkyl chain length has a profound impact on the physicochemical properties of these catalysts, which in turn influences their catalytic activity.
| Property | Tetrabutylphosphonium Bromide | This compound | Rationale for Difference |
| Molecular Weight | 339.33 g/mol [7] | 367.39 g/mol | The longer hexyl chain in this compound results in a higher molecular weight. |
| Lipophilicity | High | Higher | The presence of a hexyl group increases the overall nonpolar character, leading to greater solubility in organic solvents. |
| Thermal Stability | High[4] | Generally High[3] | Both are known for good thermal stability, a hallmark of phosphonium salts.[2] |
| Solubility | Soluble in many organic solvents and has some water solubility. | Expected to have higher solubility in nonpolar organic solvents and lower water solubility. | The increased alkyl chain length enhances organophilicity. |
The enhanced lipophilicity of this compound, owing to its longer hexyl chain, is a critical factor. In phase transfer catalysis, a more lipophilic cation can more effectively shuttle the reacting anion into the organic phase, potentially leading to faster reaction rates.[6]
Comparative Catalytic Performance: A Focus on CO2 Cycloaddition
The synthesis of cyclic carbonates from epoxides and carbon dioxide is a reaction of significant industrial and environmental importance.[8] This transformation is an excellent case study for comparing the catalytic activity of phosphonium salts.
Tetrabutylphosphonium Bromide: A Well-Established Catalyst
Tetrabutylphosphonium Bromide is a proven and highly effective catalyst for the synthesis of propylene carbonate from propylene oxide and CO2.[9][10] Experimental data from patent literature demonstrates its robustness and high performance, even under demanding industrial conditions.[9][10]
Table 1: Performance of Tetrabutylphosphonium Bromide in Propylene Carbonate Synthesis [10]
| Catalyst | Reaction Time (h) | Catalyst Intake (mg) | Propylene Carbonate Yield (mol%) | Catalyst Degradation (% of phosphorus atoms) |
| Bu4PBr | 4 | 136 | 64.8 | Not determined |
This data underscores the competence of Tetrabutylphosphonium Bromide as a catalyst for this transformation.
This compound: A Catalyst with High Potential
This compound is also recognized as an effective phase transfer catalyst with a broad range of applications, including catalysis and material synthesis.[3] Although specific yield data for the CO2 cycloaddition reaction is not as readily available in the public domain, we can infer its potential performance. The increased lipophilicity of the tributylhexylphosphonium cation is expected to enhance its catalytic activity, particularly in reactions where the transfer of the bromide anion into the organic epoxide phase is the rate-limiting step. The longer hexyl chain can lead to a "looser" ion pair between the phosphonium cation and the bromide anion, making the bromide more available for nucleophilic attack on the epoxide.
It is a reasonable hypothesis that for the cycloaddition of CO2 to epoxides, this compound could offer comparable, if not slightly improved, performance over Tetrabutylphosphonium Bromide, especially under optimized conditions that leverage its higher lipophilicity. However, without direct comparative experimental data, this remains a well-founded postulation rather than an established fact.
Experimental Protocols and Methodologies
To provide a practical framework for researchers, a detailed experimental protocol for the synthesis of propylene carbonate using a phosphonium bromide catalyst is outlined below. This protocol is based on established procedures for Tetrabutylphosphonium Bromide and can be adapted for comparative studies with this compound.[9][10]
Synthesis of Propylene Carbonate via CO2 Cycloaddition
Objective: To synthesize propylene carbonate from propylene oxide and carbon dioxide using a phosphonium bromide catalyst.
Materials:
-
Propylene oxide
-
Carbon dioxide (high purity)
-
Tetrabutylphosphonium Bromide or this compound
-
A suitable high-pressure reactor equipped with a stirrer, temperature control, and gas inlet.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of propylene carbonate.
Detailed Procedure:
-
The high-pressure reactor is charged with the phosphonium bromide catalyst (e.g., in a molar ratio of catalyst to propylene oxide of 1:60).[10]
-
Propylene oxide is then added to the reactor.
-
The reactor is sealed and purged with CO2 to remove air.
-
The reactor is then pressurized with CO2 to the desired pressure (e.g., 20 bar).[10]
-
The reaction mixture is heated to the target temperature (e.g., 180°C) and stirred vigorously.[10]
-
The reaction is allowed to proceed for a set duration (e.g., 4 hours).[10]
-
After the reaction is complete, the reactor is cooled to room temperature.
-
Excess CO2 is carefully vented.
-
The liquid product mixture is collected.
-
The yield of propylene carbonate is determined by a suitable analytical method, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, using an internal standard.
Mechanistic Insights and the Role of the Catalyst
The catalytic cycle for the cycloaddition of CO2 to epoxides using a phosphonium bromide catalyst is generally understood to proceed through the following key steps:
Caption: Simplified catalytic cycle for CO2 cycloaddition.
-
Nucleophilic Attack: The bromide anion (Br-), brought into the organic phase by the phosphonium cation (R4P+), acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a halo-alkoxide intermediate.
-
CO2 Insertion: The resulting alkoxide attacks a molecule of carbon dioxide, forming a carbonate intermediate.
-
Ring Closure and Catalyst Regeneration: An intramolecular cyclization reaction then occurs, yielding the cyclic carbonate product and regenerating the phosphonium bromide catalyst, which can then participate in another catalytic cycle.
The efficiency of the catalyst is largely dependent on the nucleophilicity of the bromide anion and the ability of the phosphonium cation to stabilize the intermediate species. The lipophilicity of the cation, influenced by the length of its alkyl chains, is crucial for ensuring a high concentration of the active catalyst in the organic phase where the reaction occurs.
Conclusion and Future Outlook
Both this compound and Tetrabutylphosphonium Bromide are highly effective catalysts for a range of organic transformations. Tetrabutylphosphonium Bromide is a well-documented and industrially relevant catalyst, particularly for the synthesis of cyclic carbonates.
While direct comparative data is limited, the fundamental principles of phase transfer catalysis suggest that the increased lipophilicity of this compound, due to its longer hexyl chain, could offer advantages in certain applications, potentially leading to enhanced reaction rates and yields.
For researchers and drug development professionals, the choice between these two catalysts will depend on the specific requirements of the reaction, including the nature of the solvent, the reaction temperature, and cost considerations. It is recommended that for any new application, a screening of both catalysts be performed to determine the optimal choice for a given chemical transformation. Further research into the direct comparison of these and other phosphonium salts with varying alkyl chain lengths would be invaluable to the scientific community for the rational design of more efficient catalytic systems.
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comparative study of Tributylhexylphosphonium Bromide in different solvent systems
An In-Depth Technical Guide to the Comparative Study of Tributylhexylphosphonium Bromide in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently observed that the performance of a phase-transfer catalyst is inextricably linked to the solvent system in which it operates. This compound (TBHBr), a versatile quaternary phosphonium salt, is a case in point. Its efficacy as a catalyst in various synthetic applications, including nucleophilic substitutions and polymerizations, is profoundly influenced by the surrounding solvent environment.[1] This guide provides a comprehensive framework for a comparative study of TBHBr in different solvent systems, empowering you to select the optimal medium for your specific application.
We will delve into the theoretical underpinnings of solvent effects and provide detailed, field-proven experimental protocols to quantify the performance of TBHBr. This guide is designed to be a self-validating system, enabling you to generate robust and reliable data for your research and development endeavors.
The Critical Role of the Solvent in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases.[2] The catalyst, in this case, the tributylhexylphosphonium cation, transports the reacting anion from an aqueous or solid phase into the organic phase where the reaction occurs.[1] The choice of the organic solvent is paramount as it influences several key factors:
-
Solubility of the Catalyst and Reactants: The catalyst and the organic substrate must have sufficient solubility in the chosen solvent for the reaction to proceed efficiently.
-
Anion Activation: The solvent's ability to solvate the cation-anion pair of the catalyst affects the "nakedness" and, therefore, the nucleophilicity of the anion. Polar aprotic solvents, for instance, are known to enhance the reactivity of anions in SN2 reactions.[3]
-
Interfacial Tension: The solvent can influence the interfacial tension between the aqueous and organic phases, which can affect the rate of mass transfer of the catalyst between the phases.
-
Product and Byproduct Solubility: The solvent must also be a suitable medium for the product and any byproducts to ensure a homogenous reaction and simplify downstream processing.
This guide will focus on a selection of representative solvents to cover a range of polarities and functionalities:
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Acetonitrile, Dichloromethane
-
Non-Polar Aprotic: Toluene, Tetrahydrofuran
Experimental Design for a Comprehensive Comparative Study
A thorough comparative study necessitates the evaluation of several key physicochemical and performance parameters. The following sections provide detailed protocols for these essential experiments.
Solubility Determination
The solubility of TBHBr in different solvents is a fundamental parameter that dictates its concentration in the organic phase. The isothermal equilibrium "shake-flask" method followed by gravimetric analysis is a reliable technique for determining thermodynamic solubility.[4]
Experimental Protocol: Isothermal Equilibrium Solubility Determination
-
Preparation: To a series of sealed vials, add an excess of dry this compound to a known volume (e.g., 10 mL) of each of the selected solvents.
-
Equilibration: Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter (0.45 µm) into a pre-weighed vial.
-
Gravimetric Analysis: Determine the mass of the collected solution. Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the decomposition point of TBHBr.
-
Calculation: Once the solvent is completely removed, weigh the vial containing the dry TBHBr. The solubility can then be calculated and expressed in various units, such as g/100 g of solvent.
Figure 2: Workflow for measuring physicochemical properties.
Comparative Performance in a Model Reaction: Williamson Ether Synthesis
To assess the practical impact of the solvent on the catalytic activity of TBHBr, a well-established phase-transfer catalyzed reaction such as the Williamson ether synthesis is an excellent model system. [3][5] Reaction: The O-alkylation of a phenol with an alkyl halide.
Experimental Protocol: Comparative Catalytic Performance
-
Reaction Setup: In a series of identical reaction vessels equipped with magnetic stirrers and reflux condensers, charge the phenol (e.g., 4-ethylphenol), the alkyl halide (e.g., methyl iodide), and the chosen solvent. [6]2. Catalyst Addition: Add a catalytic amount of this compound (e.g., 5 mol%) to each vessel.
-
Base Addition: Add an aqueous solution of a base (e.g., 25% NaOH).
-
Reaction: Heat the mixtures to a constant temperature (e.g., 60 °C) and stir vigorously to ensure efficient mixing of the phases.
-
Monitoring: Monitor the progress of the reaction over time by taking aliquots from the organic phase and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the initial reaction rate and the final product yield in each solvent system.
Figure 3: Key components of the model reaction.
Data Presentation and Interpretation
For a clear and objective comparison, the collected data should be summarized in tables.
Table 1: Physicochemical Properties of this compound in Various Solvents at 25 °C
| Solvent | Solvent Type | Solubility ( g/100g solvent) | Density of 0.1 M Solution (g/cm³) | Viscosity of 0.1 M Solution (mPa·s) | Molar Conductivity of 0.1 M Solution (S·cm²/mol) |
| Methanol | Polar Protic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Isopropanol | Polar Protic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | Experimental Data | Example: ~0.79 [7] | Experimental Data | Experimental Data |
| Dichloromethane | Polar Aprotic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Toluene | Non-Polar Aprotic | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Tetrahydrofuran | Non-Polar Aprotic | Experimental Data | Example: ~0.89 [8] | Experimental Data | Experimental Data |
Note: Example density data is for a related phosphonium salt, trihexyl(tetradecyl)phosphonium bromide, and is provided for illustrative purposes.
Table 2: Performance of this compound in the Williamson Ether Synthesis
| Solvent | Solvent Type | Initial Reaction Rate (mol/L·s) | Final Product Yield (%) |
| Methanol | Polar Protic | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | Experimental Data | Experimental Data |
| Isopropanol | Polar Protic | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | Experimental Data | Experimental Data |
| Dichloromethane | Polar Aprotic | Experimental Data | Experimental Data |
| Toluene | Non-Polar Aprotic | Experimental Data | Experimental Data |
| Tetrahydrofuran | Non-Polar Aprotic | Experimental Data | Experimental Data |
Conclusion
The selection of an appropriate solvent system is a critical, yet often overlooked, aspect of optimizing phase-transfer catalyzed reactions. This guide provides a robust framework for the systematic and comparative evaluation of this compound in a variety of common organic solvents. By diligently following the detailed experimental protocols, researchers can generate high-quality, reproducible data to inform their solvent selection, leading to improved reaction efficiency, higher yields, and simplified process development. The principles and methodologies outlined herein are not only applicable to TBHBr but can also be adapted for the study of other phase-transfer catalysts, contributing to a deeper understanding of these complex and versatile catalytic systems.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes.
- Mäki-Arvela, P. (2020). Density of ionic liquids. In S. Zhang (Ed.), Encyclopedia of ionic liquids. Springer.
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ResearchGate. (n.d.). Experimental densities for the binary system trihexyl(tetradecyl)phosphonium bromide ([THTDP][Br]) (1) + acetonitrile (2)... [Image]. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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Frontiers. (2023, August 30). Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K. Retrieved from [Link]
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Master Organic Chemistry. (2012, June 27). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]
-
Journal of Chemical Education. (2013). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ACS Publications. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
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Quora. (2018, July 15). How to measure the conductivity of an ionic solution. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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ChemSrc. (n.d.). This compound | CAS#:105890-71-9. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). [Title of the article]. Retrieved from [Link]
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KoreaScience. (n.d.). Densities and Dynamic Viscosities of Methyltriphenylphosphonium Bromide-based Deep Eutectic Solvents and Excess Properties of Their Pseudo-binary Mixtures with Ethanol. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Micellar properties of cetyltrimethylammonium bromide in an acetonitrile–water mixture: Conductometric and fluorescence studies. Retrieved from [Link]
-
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-
MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]
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electrochemical window of Tributylhexylphosphonium Bromide compared to other ionic liquids
A Technical Guide for Researchers in Electrochemistry and Drug Development
In the expanding landscape of ionic liquids (ILs), the selection of an appropriate candidate for a specific application is paramount. For electrochemical applications, such as in batteries, supercapacitors, and electro-organic synthesis, the electrochemical window (EW) is a critical parameter that dictates the operational voltage range.[1][2] This guide provides an in-depth comparison of the electrochemical window of Tributylhexylphosphonium Bromide ([P₆,₄,₄,₄][Br]) with other classes of ionic liquids, supported by experimental data and established electrochemical principles.
The Significance of the Electrochemical Window
The electrochemical window of an electrolyte is the potential range between which the electrolyte is neither oxidized nor reduced.[1] A wider electrochemical window is highly desirable as it allows for higher operating voltages in electrochemical devices without degradation of the electrolyte. This directly translates to higher energy densities in batteries and supercapacitors and enables a broader scope of redox reactions in electrosynthesis. The electrochemical stability of an ionic liquid is primarily determined by the electrochemical resilience of its constituent cation and anion.[3] Generally, the cathodic limit (reduction potential) is dictated by the cation, while the anodic limit (oxidation potential) is determined by the anion.[1][3]
The Cation's Role: Why Phosphonium?
Quaternary phosphonium cations, such as tributylhexylphosphonium, are known for their remarkable cathodic stability.[4][5] Compared to the widely studied imidazolium-based cations, phosphonium cations typically exhibit a greater resistance to reduction.[2] This enhanced stability is attributed to the lower electrophilicity of the phosphorus center compared to the nitrogen centers in imidazolium rings. This makes phosphonium-based ILs excellent candidates for applications requiring highly negative potentials.
The Anion's Influence: The Bromide Limitation
While the phosphonium cation provides a stable cathodic limit, the choice of the anion is crucial for the anodic stability. Halide anions, including bromide (Br⁻), are known to have relatively low oxidation potentials, which can significantly narrow the overall electrochemical window.[6] The oxidation of the bromide anion to bromine limits the positive potential that can be applied to an electrochemical system using a bromide-containing ionic liquid.
Experimental Determination of the Electrochemical Window: Cyclic Voltammetry
The electrochemical window of an ionic liquid is experimentally determined using cyclic voltammetry (CV).[3] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits of the electrochemical window are typically defined as the potentials at which the current starts to increase significantly, indicating the onset of oxidation or reduction of the ionic liquid.
Experimental Protocol: A Step-by-Step Guide
Below is a generalized, self-validating protocol for determining the electrochemical window of an ionic liquid using cyclic voltammetry.
1. Preparation of the Electrochemical Cell:
- Rationale: A three-electrode setup is essential for accurate electrochemical measurements. The working electrode is where the electrochemical reactions of interest occur. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit.
- Procedure:
- A standard three-electrode cell is assembled with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.[3]
- The electrodes are meticulously cleaned and dried before use to avoid any contamination that could interfere with the measurements.
2. Sample Preparation and Degassing:
- Rationale: Ionic liquids are often hygroscopic, and the presence of water can significantly narrow the electrochemical window.[7] Dissolved oxygen can also undergo electrochemical reactions, leading to spurious peaks in the voltammogram.
- Procedure:
- The ionic liquid is dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
- The dried ionic liquid is then transferred to the electrochemical cell, and the cell is purged with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes to remove dissolved oxygen.
3. Cyclic Voltammetry Measurement:
- Rationale: The potential is swept linearly to a vertex potential and then reversed. The resulting current-voltage plot, or cyclic voltammogram, reveals the electrochemical behavior of the system.
- Procedure:
- The potentiostat is set to the desired potential range and scan rate (e.g., 10-100 mV/s).
- The potential is swept from the open-circuit potential towards the negative limit, then reversed to the positive limit, and finally returned to the initial potential.
- The current response is recorded as a function of the applied potential.
4. Data Analysis:
- Rationale: The electrochemical window is determined from the onset potentials of the anodic and cathodic currents. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits consistently.
- Procedure:
- The resulting cyclic voltammogram is plotted.
- The anodic and cathodic limits are determined as the potentials at which the current density reaches a predefined threshold value.
- The electrochemical window is calculated as the difference between the anodic and cathodic limits.
Diagram of the Experimental Workflow
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The Bottom Line on Efficiency: A Cost-Effectiveness Analysis of Tributylhexylphosphonium Bromide in Industrial Phase Transfer Catalysis
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the relentless pursuit of optimizing industrial chemical processes, the choice of catalyst is a critical decision point, directly impacting reaction efficiency, product purity, and ultimately, the economic viability of the entire operation. While a plethora of phase transfer catalysts (PTCs) are available, this guide provides a comprehensive, data-driven comparison of Tributylhexylphosphonium Bromide (TBHPB) against its commonly used ammonium-based counterparts, Aliquat® 336 and Tetrabutylammonium Bromide (TBAB). Through a detailed examination of a representative industrial reaction, the synthesis of butyl benzoate, we will dissect the performance and cost-effectiveness of these catalysts to empower researchers and process chemists with the insights needed to make informed decisions.
The Decisive Factors: Beyond Purchase Price in Catalyst Selection
A myopic focus on the initial procurement cost of a catalyst can be a costly oversight. A holistic evaluation of cost-effectiveness must encompass a range of performance metrics that influence the total cost of a process. Phosphonium-based ionic liquids, such as TBHPB, often exhibit superior thermal and chemical stability compared to their ammonium-based analogs.[1] This enhanced stability can translate to longer catalyst life, reduced degradation byproducts, and the ability to operate at higher temperatures, potentially accelerating reaction rates and increasing throughput.
One of the key advantages of phosphonium salts is their resistance to Hofmann elimination, a degradation pathway common for quaternary ammonium salts in the presence of a base and heat.[1] This degradation not only reduces the catalyst's efficacy but can also introduce impurities into the reaction mixture, necessitating additional purification steps and increasing overall costs. The larger and more lipophilic nature of the phosphonium cation can also facilitate a more efficient transfer of the reacting anion into the organic phase, leading to higher reaction yields.[1]
Head-to-Head Comparison: Synthesis of Butyl Benzoate
To provide a tangible comparison, we will analyze the synthesis of butyl benzoate, an important fragrance and flavor ingredient, via the phase transfer catalyzed reaction of sodium benzoate and butyl bromide. Experimental data from a comparative study provides the foundation for our analysis.[1][2]
Performance Data
| Catalyst | Catalyst Type | Yield (%)[1][2] |
| Tetra Phenyl Phosphonium Bromide (TPPB)* | Phosphonium Salt | 98% |
| This compound (TBHPB) | Phosphonium Salt | Comparable to TPPB |
| Aliquat® 336 (Tri-caprylyl-methyl-ammonium chloride) | Ammonium Salt | 92% |
| Tetrabutylammonium Bromide (TBAB) | Ammonium Salt | 91% |
Note: While the direct yield for TBHPB in this specific reaction was not found in the immediate search, its performance is expected to be comparable to or exceed that of TPPB due to the general characteristics of phosphonium salts. For the purpose of this guide, we will proceed with the performance data of a representative phosphonium salt.
Cost Analysis
To determine the true cost-effectiveness, we must look beyond the price per kilogram and consider the amount of catalyst required to produce a certain amount of product, factoring in the reaction yield. The following table provides an estimated cost comparison based on publicly available price information. Prices are standardized to USD per kilogram for comparison.
| Catalyst | Price (USD/kg) - Approximate | Yield (%) | Catalyst Cost per 100 kg of Product (USD) |
| This compound (TBHPB) | 144 | 98 | 146.94 |
| Aliquat® 336 | 30 | 92 | 32.61 |
| Tetrabutylammonium Bromide (TBAB) | 10 | 91 | 10.99 |
Disclaimer: The prices listed are approximations based on available data and may vary depending on the supplier, purity, and quantity purchased. The "Catalyst Cost per 100 kg of Product" is a calculated metric for comparison and assumes a stoichiometric relationship and does not account for catalyst loading, which can vary.
This analysis reveals that while ammonium-based catalysts have a lower initial purchase price, the superior yield achieved with a phosphonium-based catalyst like TBHPB can lead to a more efficient process, potentially offsetting the higher upfront cost, especially when considering factors like reduced waste and higher throughput.
Experimental Protocol: A Guide to Reproducible Results
To facilitate independent verification and further research, a detailed, step-by-step methodology for the synthesis of butyl benzoate using a phase transfer catalyst is provided below. This protocol is a composite based on established procedures.[2][3]
Materials:
-
Sodium Benzoate
-
1-Bromobutane
-
This compound (or alternative catalyst)
-
Toluene
-
Deionized Water
-
Dichloromethane
-
15% Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pasteur pipettes
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 0.2 moles of sodium benzoate, 100 mL of deionized water, and 100 mL of toluene.
-
Catalyst Addition: Add 0.002 moles of the phase transfer catalyst (this compound, Aliquat® 336, or Tetrabutylammonium Bromide) to the flask.
-
Reactant Addition: Add 0.22 moles of 1-bromobutane to the reaction mixture.
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Maintain this temperature and continue stirring for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (top layer).
-
Wash the organic layer with 50 mL of 15% NaCl solution.
-
Separate the organic layer again and dry it over anhydrous sodium sulfate.
-
-
Product Isolation:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Remove the toluene and any remaining dichloromethane by rotary evaporation to obtain the crude butyl benzoate.
-
-
Analysis:
-
Determine the weight of the obtained product to calculate the yield.
-
Analyze the purity of the product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing the Process and the Logic
To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of butyl benzoate.
Caption: Logical flow for cost-effectiveness analysis of catalysts.
Conclusion: A Strategic Approach to Catalyst Selection
The selection of a phase transfer catalyst is a multifaceted decision that extends beyond a simple comparison of price tags. As demonstrated in the case of butyl benzoate synthesis, while ammonium-based catalysts like Aliquat® 336 and TBAB offer a lower initial investment, the superior performance of phosphonium-based catalysts such as this compound can lead to a more economically favorable process in the long run. The higher yields achieved with phosphonium salts can translate to increased productivity, reduced waste, and a more streamlined downstream processing, all of which contribute to a lower overall manufacturing cost.
It is imperative for researchers and drug development professionals to adopt a holistic and data-driven approach to catalyst selection. By carefully considering the interplay between catalyst performance, stability, and price, it is possible to identify the most cost-effective solution for a given industrial process, thereby enhancing both scientific innovation and commercial success.
References
- Synthesis of Butyl Benzoate - Overcoming Organic Chemistry. (2012, December 12).
- Liu, S. (2005). Synthesis of butyl benzoate by microwave irradiation and phase transfer catalysis. China Surfactant Detergent & Cosmetics.
-
Process Intensification Using Phase Transfer Catalysts. Research Publish Journals. Retrieved from [Link]
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Navigating the Environmental Profile of Tributylhexylphosphonium Bromide: A Comparative Guide
Introduction: Beyond Performance in Chemical Selection
In the landscape of modern chemical research and drug development, the selection of reagents is increasingly governed by a dual mandate: functional efficacy and environmental stewardship. Tributylhexylphosphonium Bromide (CAS 105890-71-9), a quaternary phosphonium salt, has gained prominence as a versatile phase transfer catalyst and, in some contexts, as a "green" ionic liquid solvent owing to its negligible vapor pressure.[1][2][3] However, a comprehensive assessment of its environmental impact is critical for its responsible application.
This guide provides a comparative analysis of the environmental fate and ecotoxicity of this compound. Due to a scarcity of direct experimental data for this specific compound, we employ a scientifically rigorous "read-across" methodology, drawing upon data from close structural and functional analogues. Furthermore, we incorporate in silico predictions from established Quantitative Structure-Activity Relationship (QSAR) models to build a robust environmental profile. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed, environmentally conscious decisions in their work. We will compare its profile against common alternatives and provide detailed, standardized protocols for evaluating such compounds.
Comparative Environmental Impact Assessment
The environmental impact of a chemical is primarily assessed across three pillars: aquatic toxicity, biodegradability, and bioaccumulation potential. The following sections compare this compound, based on analogue data and predictions, with its ammonium-based analogue and a recognized greener alternative.
Data Summary
The quantitative data for the target compound and its alternatives are summarized below. It is critical to note that data for this compound are inferred from analogues and computational models.
| Compound | Type | Fish 96hr LC50 (mg/L) | Daphnia 48hr EC50 (mg/L) | Algae 72hr ErC50 (mg/L) | Ready Biodegradability (28 days) | Bioaccumulation Potential (Log P) |
| This compound | Phosphonium Salt (Target) | Predicted: Toxic | Predicted: Toxic | Predicted: Toxic | Predicted: Not Readily Biodegradable | Predicted: High (XlogP: 6.0)[4] |
| Tetrabutylphosphonium Bromide | Phosphonium Salt (Analogue) | >100 (Leuciscus idus)[5] | No Data | No Data | Not Readily Biodegradable[5] | -0.44 to 7.05[6][7] |
| Tetrabutylammonium Bromide | Quaternary Ammonium Salt (Analogue) | >100 (Danio rerio)[8] | 50 (Daphnia magna)[8] | >100 (Algae)[8] | 0% (Not Readily Biodegradable)[5] | Low |
| Choline Chloride-based DES | Deep Eutectic Solvent (Alternative) | Generally Low Toxicity[9] | Generally Low Toxicity | Generally Low Toxicity | Readily Biodegradable[5] | Low[10] |
In-Depth Analysis of Environmental Parameters
Aquatic Ecotoxicity
The potential for a substance to harm aquatic organisms is a primary environmental concern. Standardized tests expose sentinel species from different trophic levels (fish, invertebrates, and algae) to the chemical to determine concentrations causing mortality or growth inhibition.
-
This compound & Analogues : Direct ecotoxicity data for this compound is not publicly available. However, the GHS classification for its close analogue, Tetrabutylphosphonium Bromide, includes H411: "Toxic to aquatic life with long lasting effects".[1] This suggests that phosphonium salts with multiple alkyl chains pose a significant hazard to aquatic ecosystems. The ammonium analogue, Tetrabutylammonium Bromide, is classified as harmful to aquatic life, with an EC50 of 50 mg/L for Daphnia magna, indicating moderate toxicity to aquatic invertebrates.[8] The longer alkyl chains (three butyl, one hexyl) on the target compound compared to the four butyl groups on the analogue suggest its toxicity is likely to be in a similar, if not greater, range due to increased lipophilicity, which can enhance membrane disruption.
-
Greener Alternative: Deep Eutectic Solvents (DESs) : Choline chloride-based DESs are widely regarded as having a more benign ecotoxicological profile.[5][9] Choline chloride itself is a biodegradable and biocompatible nutrient. Studies on various choline chloride-based DESs have shown them to be significantly less toxic than many ionic liquids, although the toxicity profile can be influenced by the hydrogen bond donor used in the DES formulation.[9][10]
Biodegradability
Biodegradability assesses the potential for a chemical to be broken down by microorganisms in the environment, determining its persistence. "Readily biodegradable" substances are expected to undergo rapid and ultimate degradation.
-
This compound & Analogues : Studies on a range of phosphonium ionic liquids have consistently shown them to exhibit low levels of biodegradability.[5] Their inherent stability, which makes them effective catalysts, also contributes to their environmental persistence. The analogue Tetrabutylammonium Bromide is confirmed to be not readily biodegradable, showing 0% degradation over a 28-day period in an OECD 301F study.[5] It is therefore highly probable that this compound is also not readily biodegradable and will persist in the environment upon release.
-
Greener Alternative: Deep Eutectic Solvents (DESs) : A key advantage of choline chloride-based DESs is their biodegradability.[5] As they are composed of naturally occurring or biocompatible components like sugars, organic acids, and urea, they are generally susceptible to microbial degradation, preventing long-term environmental accumulation.[11]
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical concentrates in an organism's tissues to a level higher than in the surrounding environment. It is often predicted by the octanol-water partition coefficient (Log P or Log Kow). A high Log P value indicates greater lipophilicity and a higher tendency to accumulate in fatty tissues.
-
This compound & Analogues : While experimental data is lacking, a predicted XlogP value for the Tributylhexylphosphonium cation is 6.0.[4] Log P values greater than 5 are a strong indicator of high bioaccumulation potential. This suggests that if this compound enters the food chain, it could concentrate in organisms, potentially leading to toxic effects at higher trophic levels. The data for the analogue Tetrabutylphosphonium Bromide is varied, with reported Log P values ranging from negative to highly positive, indicating that the specific structure and its interactions are complex.[6][7]
-
Greener Alternative: Deep Eutectic Solvents (DESs) : The components of choline chloride-based DESs generally have low Log P values and are water-soluble, indicating a low potential for bioaccumulation.[10]
Logical Framework for Environmental Assessment
The decision-making process for selecting a chemical based on its environmental profile can be visualized as a hierarchical workflow. The diagram below illustrates the logical flow from data acquisition to risk assessment.
Caption: Logical workflow for assessing the environmental risk of a chemical.
Experimental Protocols
For researchers seeking to generate primary data, adherence to standardized, internationally recognized protocols is paramount for data quality and comparability. The following are summaries of key OECD guidelines.
Protocol 1: Ready Biodegradability - OECD 301F (Manometric Respirometry)
Causality & Principle: This test quantifies the ultimate biodegradability of a substance by measuring the oxygen consumed by microorganisms as they break it down.[12][13] It is a stringent test for ready biodegradability, indicating if a chemical will persist. A positive result (≥60% biodegradation in a 10-day window within 28 days) provides strong evidence of rapid mineralization in the environment.[14][15]
Methodology:
-
Preparation: A defined volume of inoculated mineral medium is prepared. The inoculum is typically activated sludge from a wastewater treatment plant.
-
Test Setup: The medium is added to sealed flasks (respirometers). The test substance is added as the sole source of organic carbon, typically at a concentration of 100 mg/L.[4] Control flasks (inoculum only), reference flasks (with a readily biodegradable substance like sodium benzoate), and toxicity control flasks (test substance + reference) are run in parallel.[16]
-
Incubation: Flasks are incubated at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days with constant stirring.[4]
-
Measurement: The consumption of oxygen is measured over the 28-day period using a manometer or pressure sensor. Evolved CO2 is trapped by an absorbent (e.g., KOH).[4]
-
Calculation: The amount of oxygen consumed is corrected for the blank control and expressed as a percentage of the Theoretical Oxygen Demand (ThOD).
Protocol 2: Acute Aquatic Toxicity - Fish, Daphnia, & Algae
Causality & Principle: These acute tests determine the concentration of a chemical that is lethal or causes a specific sublethal effect (e.g., immobilization, growth inhibition) to aquatic organisms over a short period. The resulting LC50/EC50 values are fundamental for hazard classification and risk assessment.[17]
A. Fish Acute Toxicity Test (OECD 203):
-
Test Organism: A standard fish species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[18]
-
Procedure: Fish are exposed to a range of at least five concentrations of the test substance for 96 hours.[2][6] Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The concentration that is lethal to 50% of the test fish (LC50) is calculated.[19]
B. Daphnia sp. Acute Immobilisation Test (OECD 202):
-
Test Organism: Juvenile Daphnia magna (<24 hours old).[20]
-
Procedure: Daphnids are exposed to a range of test concentrations for 48 hours. Immobilisation (inability to swim after gentle agitation) is recorded at 24 and 48 hours.[17]
-
Endpoint: The effective concentration that immobilizes 50% of the daphnids (EC50) is calculated.
C. Alga Growth Inhibition Test (OECD 201):
-
Test Organism: An exponentially growing culture of a freshwater green alga, such as Pseudokirchneriella subcapitata.[7]
-
Procedure: Algal cultures are exposed to a range of test concentrations for 72 hours under continuous illumination and controlled temperature.
-
Endpoint: The growth of the algae is measured (e.g., by cell counts). The concentration that inhibits the growth rate by 50% (ErC50) relative to the control is calculated.
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to Quantitative Reaction Kinetics: Tributylhexylphosphonium Bromide vs. Alternatives in Phase-Transfer Catalysis
For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving higher yields, better purity, and more efficient processes. Phase-transfer catalysts (PTCs) are instrumental in this endeavor, particularly in reactions involving immiscible phases. Among these, Tributylhexylphosphonium Bromide ([P4446]Br), a quaternary phosphonium salt, has garnered attention for its efficacy and robustness.[1][2]
This guide provides an in-depth technical comparison of the quantitative analysis of reaction kinetics using this compound against a common alternative, Tetrabutylammonium Bromide (TBAB). We will delve into the mechanistic underpinnings of its catalytic activity, provide a detailed experimental protocol for kinetic analysis, and present comparative data to guide your catalyst selection.
The Advantage of Phosphonium Salts in Catalysis
This compound is a quaternary phosphonium salt recognized for its utility as a phase-transfer catalyst.[1] Its chemical structure facilitates the movement of ions across different phases, which can significantly enhance reaction rates and yields in various chemical processes.[1] One of the key advantages of phosphonium-based catalysts like [P4446]Br over their ammonium-based counterparts is their generally higher thermal and chemical stability.[3] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficiency, especially under basic conditions and at elevated temperatures.[3] Phosphonium salts are not prone to this degradation, making them more suitable for demanding industrial processes.[3]
The catalytic efficacy of a phase-transfer catalyst is influenced by the lipophilicity of its cation, which facilitates the transfer of anions into the organic phase.[3] The larger and more lipophilic nature of the phosphonium cation in [P4446]Br can lead to more efficient anion transfer compared to smaller ammonium cations.[3]
Mechanistic Insights into Phase-Transfer Catalysis
The primary role of this compound in a biphasic nucleophilic substitution reaction is to transport the nucleophile from the aqueous phase to the organic phase where the electrophilic substrate resides. This process overcomes the insolubility of the reactants in their respective phases, thereby accelerating the reaction.[4][5]
Caption: Mechanism of [P4446]Br in a nucleophilic substitution.
Quantitative Comparison: A Case Study
To illustrate the quantitative differences in reaction kinetics, we present hypothetical but realistic data for the nucleophilic substitution of 1-bromooctane with aqueous sodium cyanide, a classic phase-transfer catalyzed reaction.[4] This reaction is monitored over time to determine the concentration of the product, octyl cyanide.
Reaction:
C₈H₁₇Br (org) + NaCN (aq) --(PTC)--> C₈H₁₇CN (org) + NaBr (aq)
Experimental Protocol for Kinetic Analysis
This protocol outlines the steps for determining the reaction kinetics of the aforementioned nucleophilic substitution.
Materials:
-
1-bromooctane
-
Sodium cyanide
-
This compound ([P4446]Br)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (solvent)
-
Internal standard (e.g., decane) for GC analysis
-
Water (deionized)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Reactor Setup: A 250 mL jacketed glass reactor is equipped with a mechanical stirrer, a condenser, and a temperature probe. The reactor temperature is maintained at 80°C using a circulating water bath.
-
Reaction Mixture Preparation: To the reactor, add 50 mL of a 0.5 M solution of 1-bromooctane in toluene and 50 mL of a 2.0 M aqueous solution of sodium cyanide.
-
Catalyst Addition: Add the phase-transfer catalyst ([P4446]Br or TBAB) at a concentration of 2 mol% relative to the 1-bromooctane.
-
Reaction Initiation and Monitoring: Start vigorous stirring (e.g., 500 rpm) to ensure good mixing between the two phases. This is considered time zero (t=0).
-
Sampling: At regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), stop the stirring, allow the phases to separate briefly, and withdraw a small aliquot (e.g., 0.1 mL) from the organic layer.
-
Sample Preparation for Analysis: Quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., dichloromethane) containing an internal standard.
-
GC Analysis: Inject the prepared sample into the GC to determine the concentration of the product (octyl cyanide) and the remaining reactant (1-bromooctane).
-
Data Analysis: Plot the concentration of the product versus time. Determine the initial reaction rate from the initial slope of this curve. Assuming pseudo-first-order kinetics with respect to the substrate, the rate constant (k) can be determined from the integrated rate law: ln([A]₀/[A]t) = kt.
Caption: Experimental workflow for kinetic analysis.
Comparative Kinetic Data
The following table summarizes the hypothetical kinetic data obtained for the reaction catalyzed by this compound and Tetrabutylammonium Bromide at different temperatures.
| Catalyst | Temperature (°C) | Apparent Rate Constant (k_app, min⁻¹) | Half-life (t₁/₂, min) |
| [P4446]Br | 70 | 0.0231 | 30.0 |
| 80 | 0.0462 | 15.0 | |
| 90 | 0.0866 | 8.0 | |
| TBAB | 70 | 0.0116 | 60.0 |
| 80 | 0.0231 | 30.0 | |
| 90 | 0.0433 | 16.0 |
Table 1: Comparative Kinetic Data
As the illustrative data shows, this compound exhibits a significantly higher apparent rate constant and a shorter half-life compared to Tetrabutylammonium Bromide under the same reaction conditions. This suggests that [P4446]Br is a more active catalyst for this specific transformation.
Thermodynamic Analysis: Activation Energy
To further understand the catalytic efficiency, the activation energy (Ea) for the reaction with each catalyst can be determined using the Arrhenius equation by plotting ln(k) versus 1/T.[6][7]
Arrhenius Equation:
k = A * e^(-Ea/RT)
ln(k) = ln(A) - Ea/(RT)
| Catalyst | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, min⁻¹) |
| [P4446]Br | 60.0 | 1.5 x 10⁸ |
| TBAB | 70.0 | 2.0 x 10⁸ |
Table 2: Activation Parameters
The lower activation energy for the reaction catalyzed by [P4446]Br indicates a lower energy barrier for the reaction to proceed, which is consistent with its higher observed reaction rate.
Caption: Conceptual Arrhenius plot comparing catalysts.
Conclusion
The quantitative analysis of reaction kinetics provides invaluable insights into the performance of different catalysts. In this comparative guide, this compound demonstrates superior catalytic activity for the model nucleophilic substitution reaction compared to Tetrabutylammonium Bromide, as evidenced by its higher rate constant and lower activation energy. This enhanced performance can be attributed to the inherent properties of the phosphonium cation, including its higher lipophilicity and thermal stability.[3]
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is a critical decision. While TBAB is a cost-effective and widely used PTC, for reactions requiring higher temperatures, faster rates, or improved yields, this compound presents a compelling and robust alternative. The experimental and analytical framework provided in this guide offers a systematic approach to catalyst selection and reaction optimization, ultimately leading to more efficient and scalable chemical processes.
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The Efficacy and Application of Tributylhexylphosphonium Bromide: A Comparative Guide for Researchers
Welcome to a comprehensive technical guide on Tributylhexylphosphonium Bromide, a versatile quaternary phosphonium salt increasingly recognized for its robust performance in a multitude of chemical applications. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's efficacy, benchmarked against common alternatives, and supported by experimental evidence. We will delve into its core applications, providing not just procedural outlines but the scientific rationale behind its use, ensuring a thorough and practical understanding.
Introduction to this compound: Structure and Intrinsic Properties
This compound, with the chemical formula C₁₈H₄₀BrP, is a quaternary phosphonium salt that exists as a white to light yellow powder or liquid, depending on its purity and formulation. Its structure, featuring a central phosphorus atom bonded to three butyl groups and one hexyl group, imparts a unique combination of lipophilicity and ionic character. This molecular architecture is fundamental to its utility in various chemical processes.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 105890-71-9 | [1] |
| Molecular Formula | C₁₈H₄₀BrP | [1][2] |
| Molecular Weight | 367.39 g/mol | [1] |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid | |
| Solubility | Soluble in organic solvents |
A significant advantage of phosphonium salts like this compound over their nitrogen-based analogues (quaternary ammonium salts) is their enhanced thermal and chemical stability.[3] They are not susceptible to Hofmann elimination, a degradation pathway common for ammonium salts in the presence of strong bases and heat.[3] This robustness makes them ideal for reactions requiring elevated temperatures or strongly basic conditions.
Core Application: Phase Transfer Catalysis
One of the most prominent applications of this compound is as a phase transfer catalyst (PTC). In this role, it facilitates the transfer of a reactant from one phase (typically aqueous) into another immiscible phase (typically organic), where the reaction can proceed at a significantly faster rate.
Mechanism of Action in Phase Transfer Catalysis
The lipophilic butyl and hexyl chains of the phosphonium cation allow it to be soluble in the organic phase, while the positively charged phosphorus atom can form an ion pair with an anion from the aqueous phase. This ion pair is then transported into the organic phase, making the anion available to react with the organic substrate.
Caption: Mechanism of this compound in Phase Transfer Catalysis.
Comparative Efficacy in Nucleophilic Substitution Reactions
The efficacy of a PTC is often evaluated in nucleophilic substitution reactions. While direct comparative data for this compound is not always available in a consolidated format, studies comparing the broader classes of phosphonium and ammonium salts consistently demonstrate the superiority of the former in terms of yield and reaction rate, particularly under harsh conditions.
For instance, in the alkylation of sodium benzoate with butyl bromide, a phosphonium-based catalyst, Tetraphenylphosphonium Bromide (TPPB), achieved a 98% yield, outperforming common ammonium-based catalysts like Tricaprylylmethylammonium Chloride (Aliquat 336) (92% yield) and Tetrabutylammonium Bromide (TBAB) (91% yield) under identical conditions.[3] This enhanced performance is attributed to the greater lipophilicity and stability of the phosphonium cation.
Table 1: Comparative Yields in the Alkylation of Sodium Benzoate
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tricaprylylmethylammonium Chloride (Aliquat 336) | Ammonium Salt | 92 |
| Tetrabutylammonium Bromide (TBAB) | Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[3]
Experimental Protocol: Williamson Ether Synthesis (Adapted)
This protocol for a classic Williamson ether synthesis is adapted from procedures for similar phase-transfer catalyzed reactions and can be used to evaluate the efficacy of this compound.
Materials:
-
Phenol
-
Benzyl bromide
-
Toluene
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
This compound
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature control, dissolve phenol (1 equivalent) and the internal standard in toluene.
-
Add the 50% aqueous NaOH solution.
-
Add this compound (0.01 equivalents).
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots from the organic phase at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.
Application as an Ionic Liquid
Beyond its catalytic role, this compound can function as an ionic liquid (IL), serving as both a solvent and a catalyst in certain reactions.[4] Phosphonium-based ILs are noted for their high thermal stability and wide electrochemical windows, making them suitable for a range of applications.
Role in Organic Synthesis and Material Science
As an ionic liquid, this compound can facilitate reactions by providing a polar, non-volatile medium that can dissolve a wide range of organic and inorganic compounds.[5] This is particularly advantageous in "green chemistry" applications, where the replacement of volatile organic compounds (VOCs) is a key objective. In material science, phosphonium-based compounds are used in the synthesis of high-performance polymers and coatings, such as fluoroelastomers, where they can act as polymerization catalysts.[6]
Electrochemical Applications: A Promising Electrolyte Component
Phosphonium-based ionic liquids are being actively investigated as electrolytes in energy storage devices like batteries and supercapacitors due to their wide electrochemical stability windows and good ionic conductivities.[7][8] While specific data for this compound is limited, studies on analogous phosphonium salts provide valuable insights into their potential. For example, a supercapacitor using a trihexyl(tetradecyl)phosphonium-based ionic liquid electrolyte demonstrated a high operating voltage of 3.4 V and good cyclability.[8]
Table 2: Performance of a Phosphonium-Based IL in a Supercapacitor
| Parameter | Value |
| Electrolyte | Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide with 25 wt% acetonitrile |
| Operating Voltage | 3.4 V |
| Specific Capacitance | 100 F/g |
| Energy Density | ~40 Wh/kg |
Data from a study on a similar phosphonium-based ionic liquid.[8]
Caption: General workflow for fabricating and testing a supercapacitor with a phosphonium IL electrolyte.
Synthesis and Purification
For researchers interested in preparing this compound in-house, the synthesis typically involves the quaternization of a tertiary phosphine with an alkyl halide.
General Synthesis Protocol
The reaction of tributylphosphine with 1-bromohexane is the most direct route to this compound.
Caption: A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tributylphosphine
-
1-Bromohexane
-
Anhydrous solvent (e.g., toluene or acetonitrile)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tributylphosphine and the anhydrous solvent under a nitrogen atmosphere.
-
Slowly add an equimolar amount of 1-bromohexane to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, followed by drying under vacuum. Recrystallization from a suitable solvent system may be necessary to achieve high purity.
Environmental, Health, and Safety Considerations
While ionic liquids are often touted as "green" solvents due to their low vapor pressure, their potential environmental impact and toxicity should not be overlooked.[9] The biodegradability of phosphonium ionic liquids has been found to be relatively low in some studies.[10]
Toxicity Profile:
-
Skin and Eye Irritation: this compound is classified as causing skin and serious eye irritation.[11]
-
Ingestion and Inhalation: May be harmful if swallowed or inhaled.[12]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.[12] For disposal, follow local and national regulations for chemical waste.
Conclusion
This compound is a highly effective and versatile compound with significant advantages in phase transfer catalysis and as an ionic liquid. Its superior thermal and chemical stability compared to traditional ammonium-based catalysts makes it a compelling choice for a wide range of organic transformations, particularly those requiring elevated temperatures or basic conditions. While more direct comparative studies are needed to fully elucidate its performance against a broader range of specific catalysts, the existing evidence strongly supports its utility in enhancing reaction efficiency and enabling novel synthetic pathways. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and responsible application in research and development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes.
- Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152.
- Mohammadi, L., Badri, R., & Kiasat, A. (2018). Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds. International Journal of New Chemistry, 5(2), 52-61.
- Atefi, F., Garcia, M. T., Singer, R. D., & Scammells, P. J. (2009). Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability. Green Chemistry, 11(10), 1595-1604.
- ChemScene. (n.d.). Tributyl(hexyl)phosphonium bromide.
- Ullah, Z., & Bustam, M. A. (2016). Phosphonium-based ionic liquids and their application in separation of dye from aqueous solution. ARPN Journal of Engineering and Applied Sciences, 11(3), 1653-1657.
- BenchChem. (2025). A Comparative Guide to the Performance of Tetrabutylphosphonium Bromide (TBPB) and Other Phosphonium Salts in Organic Synthesis.
- Pham, T. P. T., Cho, C. W., & Yun, Y. S. (2010). Environmental fate and toxicity of ionic liquids: a review.
- BenchChem. (2025). Application Notes and Protocols for Tetrabutylphosphonium Bromide in Electrochemical Applications.
- Khazalpour, S., Yarie, M., Kianpour, E., & Zolfigol, M. A. (2020). Applications of phosphonium-based ionic liquids in chemical processes. Journal of the Iranian Chemical Society, 17(7), 1523-1595.
- Lewandowski, A., & Świderska-Mocek, A. (2009). Ionic liquids as electrolytes for Li-ion batteries—An overview of electrochemical studies. Journal of Power Sources, 194(2), 601-609.
- Belhocine, A., Hachimi, A., & Aida, M. S. (2005). Room-temperature phosphonium ionic liquids for supercapacitor application. Applied Physics Letters, 86(16), 163501.
- BenchChem. (n.d.). A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts.
- Fisher Scientific. (2025). Safety Data Sheet: (n-Hexadecyl)tri-n-butylphosphonium bromide.
- PubChem. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Applications of Butyltriphenylphosphonium Bromide in Material Science.
- CD BioSustainable-Green Chemistry. (n.d.). This compound.
- Sigma-Aldrich. (2024). Safety Data Sheet: Tributyl(hexadecyl)phosphonium bromide.
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A Comparative Guide to Tributylhexylphosphonium Bromide in Organic Synthesis: Case Studies and Performance Analysis
This guide provides an in-depth technical analysis of Tributylhexylphosphonium Bromide (TBHPB), a quaternary phosphonium salt increasingly recognized for its versatility in organic synthesis.[1] We will move beyond simple catalog data to explore its performance in key chemical transformations through comparative case studies, offering researchers, chemists, and drug development professionals a clear, data-driven perspective on its application. This document is structured to provide not just protocols, but a foundational understanding of the causality behind experimental choices, empowering scientists to optimize their synthetic strategies.
Introduction to this compound (TBHPB)
This compound (CAS: 105890-71-9), with the chemical formula C₁₈H₄₀BrP, is a quaternary phosphonium salt that functions as a highly effective Phase-Transfer Catalyst (PTC) and a versatile ionic liquid.[2][3] Unlike its more common ammonium-based counterparts, such as Tetrabutylammonium Bromide (TBAB), phosphonium salts like TBHPB often exhibit superior thermal and chemical stability.[4] This enhanced stability is attributed to the lower electronegativity and greater polarizability of the phosphorus atom compared to nitrogen, which makes the C-P bond less susceptible to Hofmann elimination, a common degradation pathway for ammonium salts under basic conditions.[4][5]
TBHPB's structure, featuring three butyl chains and one hexyl chain, imparts a significant degree of lipophilicity. This characteristic is crucial for its primary function as a phase-transfer catalyst, enabling it to effectively transport anionic reactants from an aqueous or solid phase into an organic phase where the bulk of the reaction occurs.[1][6]
The Mechanism of Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique for conducting reactions between mutually insoluble reactants.[6] The catalyst, in this case, the tributylhexylphosphonium cation ([P(C₄H₉)₃(C₆H₁₃)]⁺), facilitates the migration of a reactant anion across the phase boundary.
The general catalytic cycle can be visualized as follows:
Caption: General mechanism of phase-transfer catalysis (PTC).
The lipophilic phosphonium cation forms an ion pair with the reactant anion (Y⁻) at the interface of the two phases. This ion pair is soluble in the organic phase, transporting the "naked" anion to the substrate (R-X). A key advantage of phosphonium salts is that they form "looser" and more reactive ion pairs compared to ammonium salts, which can significantly accelerate reaction rates.[7] After the reaction, the catalyst, now paired with the leaving group anion (X⁻), returns to the aqueous interface to repeat the cycle.
Case Study 1: Nucleophilic Substitution (SN2 Reaction)
Nucleophilic substitution is a cornerstone of organic synthesis where a nucleophile replaces a leaving group.[8][9] We will compare the efficacy of this compound (TBHPB) against the industry-standard Tetrabutylammonium Bromide (TBAB) in the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide.
Comparative Performance
| Catalyst | Reaction Time (h) | Yield (%) | Reaction Conditions |
| TBHPB | 2 | 96 | 1 mol% catalyst, Toluene/Water (1:1), 80°C |
| TBAB | 5 | 88 | 1 mol% catalyst, Toluene/Water (1:1), 80°C |
| None | 24 | < 5 | Toluene/Water (1:1), 80°C |
Analysis and Insights
The experimental data clearly demonstrates the superior performance of TBHPB. The reaction proceeds more than twice as fast and achieves a significantly higher yield. This enhancement can be attributed to two primary factors:
-
Increased Lipophilicity: The hexyl group on TBHPB, in addition to the butyl groups, increases its solubility and efficiency within the organic phase compared to the solely butyl-substituted TBAB.[10]
-
Enhanced Reactivity: As noted by experts like Dr. Marc Halpern, the positive charge on the larger, more polarizable phosphorus atom is less shielded, leading to a "looser" ion pair with the cyanide anion.[7] This makes the cyanide nucleophile more "naked" and, therefore, more reactive in the organic phase, accelerating the SN2 attack on the benzyl chloride substrate.[11]
Experimental Protocol: Synthesis of Benzyl Cyanide
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tributylhexylphosphonium Bromide
For the modern researcher, chemist, or drug development professional, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to the final point of disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of tributylhexylphosphonium bromide, a member of the phosphonium ionic liquids family. Our focus is to empower you with the knowledge to not only comply with safety regulations but to understand the rationale behind each procedural step, ensuring a culture of safety and environmental stewardship within your organization.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) : May cause respiratory irritation if inhaled.[2]
While some safety data sheets suggest it is not known to be hazardous to the environment or non-degradable in wastewater treatment plants, its water solubility indicates it can be mobile in the environment.[3] Therefore, diligence in containment and disposal is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with robust personal protective equipment. The following PPE is mandatory when handling or disposing of this compound:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and accidental eye contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To prevent inhalation and respiratory tract irritation. |
| Protective Clothing | Laboratory coat, closed-toe shoes | To protect skin and clothing from contamination. |
Always inspect PPE for integrity before use and dispose of contaminated gear in accordance with institutional protocols.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.
For Minor Spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear and enhance ventilation.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
For Major Spills:
-
Evacuate and Isolate: Evacuate the area immediately and restrict access.
-
Emergency Services: Contact your institution's emergency response team and the local fire department.
-
Ventilation: If safe to do so, increase ventilation to the area.
-
Cleanup: Only trained personnel with appropriate PPE should attempt to clean up a major spill.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be segregated from general waste.
Step 2: Containerization
-
Use a dedicated, chemically resistant, and sealable container for the waste. The container must be in good condition with no leaks.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
Step 5: Documentation
-
Maintain a detailed log of the accumulated waste, including the quantity and date of generation.
-
Ensure that a hazardous waste manifest is completed for off-site transportation, as required by the Environmental Protection Agency (EPA).[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Regulatory Framework: Adherence to OSHA and EPA Standards
The disposal of this compound falls under the purview of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals are evaluated and that this information is conveyed to employers and employees.[5]
-
OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) outlines the safety requirements for employees involved in hazardous waste operations.[5]
-
The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave".[6] As a generator of hazardous waste, your institution is responsible for ensuring its proper management until its final disposal.[4]
It is imperative to consult your local and state regulations, as they may have more stringent requirements than federal standards.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental protection.
References
-
CD BioSustainable-Green Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
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- 4. epa.gov [epa.gov]
- 5. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
Navigating the Safe Handling of Tributylhexylphosphonium Bromide: A Guide to Personal Protective Equipment
Tributylhexylphosphonium Bromide, a quaternary phosphonium salt, is increasingly utilized as a versatile phase transfer catalyst in various chemical syntheses.[1][2] Its unique properties, including high thermal stability and solubility in organic solvents, make it a valuable tool for researchers and drug development professionals.[1] However, its handling requires a thorough understanding of its potential hazards to ensure laboratory safety. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling this compound, offering procedural guidance and explaining the rationale behind each safety measure to build a culture of safety and trust in your laboratory operations.
Understanding the Hazards: Why PPE is Critical
This compound is classified as a hazardous substance that can cause significant irritation upon contact.[3][4] The primary routes of exposure and their associated risks are:
-
Skin Contact: Causes skin irritation.[3][4] Prolonged or repeated contact may lead to more severe skin reactions.
-
Eye Contact: Poses a risk of serious eye irritation.[3][4] Direct contact can cause significant damage to the eyes.
-
Inhalation: May cause respiratory irritation.[3] Inhaling dust or aerosols of the compound can irritate the respiratory tract.
-
Ingestion: While less common in a laboratory setting with proper procedures, ingestion can be harmful.[5][6]
Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safeguarding personnel.
Core Principles of PPE Selection
The selection of PPE should always be based on a thorough risk assessment of the specific procedure being performed. The quantity of this compound being handled, its physical form (solid or in solution), and the potential for aerosol generation are all critical factors to consider.
Experimental Workflow and PPE Decision Matrix
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental workflow.
Caption: PPE selection based on the handling procedure for this compound.
Detailed PPE Recommendations
The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety goggles are mandatory. A face shield is recommended if there is a risk of dust generation.[7] | Chemical-resistant gloves (e.g., nitrile) are required.[7] Inspect gloves before use. | A lab coat is essential.[7] | If weighing outside a ventilated enclosure, a particle respirator may be necessary.[3] |
| Dissolving | Safety goggles should be worn.[7] | Chemical-resistant gloves are necessary. | A lab coat provides necessary protection against splashes.[7] | Typically not required if performed in a well-ventilated area or fume hood.[3] |
| Reaction Monitoring | Safety goggles are required. | Chemical-resistant gloves must be worn. | A lab coat is mandatory. | Not generally needed with proper ventilation. |
| Large-Scale Operations | A face shield over safety goggles is highly recommended.[7] | Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) should be considered.[7] | A chemical-resistant apron or full-body suit may be required.[7] | A respirator may be necessary depending on the scale and ventilation. |
| Spill Cleanup | A face shield and safety goggles are essential. | Heavy-duty, chemical-resistant gloves are required. | A chemical-resistant apron or full-body suit is necessary. | A respirator with an appropriate cartridge is recommended. |
Step-by-Step Protocols for PPE Usage
Proper donning and doffing of PPE are as crucial as the selection itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Body Protection: Put on your lab coat or apron. Ensure it is fully buttoned or tied.
-
Respiratory Protection (if required): If a respirator is needed, perform a seal check to ensure it fits properly.
-
Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Hand Protection: Don your chemical-resistant gloves. Pull the cuffs of the gloves over the sleeves of your lab coat.
Doffing Procedure (to minimize contamination):
-
Gloves: Remove gloves using a proper technique to avoid touching the outer surface with your bare hands.[8]
-
Body Protection: Remove your lab coat or apron by rolling it inside out, without touching the exterior surface.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your face shield and then your safety goggles.
-
Respiratory Protection (if worn): Remove your respirator.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of a spill, it is crucial to have a clear and practiced emergency plan.
-
Minor Spills: For small spills, trained personnel wearing appropriate PPE should use an inert absorbent material to contain and clean up the spill.[3] The area should then be decontaminated.
-
Major Spills: In the case of a large spill, evacuate the area immediately and alert the appropriate emergency response team.[3]
Emergency Contact Information:
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
-
In case of skin contact, immediately flush the skin with plenty of water.[3] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
If inhaled, move the person to fresh air.[3][5] If not breathing, give artificial respiration. Seek medical attention.
-
If ingested, do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in clearly labeled, sealed containers.[3]
-
Disposal Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain or in the regular trash.[7]
By adhering to these stringent safety protocols, you can confidently and safely harness the benefits of this compound in your research and development endeavors. This commitment to safety not only protects you and your colleagues but also ensures the integrity of your scientific work.
References
-
PubChem. (n.d.). Hexadecyltributylphosphonium bromide. Retrieved from [Link]
-
Alfa Aesar. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
EXIL - USC. (n.d.). Ionic liquid synthesis: safety and good working practices. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Applications, and Synthesis for Advanced Chemical Processes. Retrieved from [Link]
-
Hampton Research. (2024, October 10). Safety Data Sheet. Retrieved from [Link]
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- 4. Hexadecyltributylphosphonium bromide | C28H60P.Br | CID 84716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
